Ethyl 5-methylnicotinate
Description
BenchChem offers high-quality Ethyl 5-methylnicotinate suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Ethyl 5-methylnicotinate including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
3D Structure
Properties
IUPAC Name |
ethyl 5-methylpyridine-3-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H11NO2/c1-3-12-9(11)8-4-7(2)5-10-6-8/h4-6H,3H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CLGKEUKISVVXPZ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=CN=CC(=C1)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H11NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70463648 | |
| Record name | Ethyl 5-methylnicotinate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70463648 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
165.19 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
20826-02-2 | |
| Record name | 3-Pyridinecarboxylic acid, 5-methyl-, ethyl ester | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=20826-02-2 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Ethyl 5-methylnicotinate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70463648 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
Technical Monograph: Ethyl 5-methylnicotinate
Chemical Series: Pyridine Carboxylates | CAS: 20826-02-2
Executive Summary
Ethyl 5-methylnicotinate is a specialized pyridine derivative utilized primarily as a pharmacophore building block in medicinal chemistry and agrochemical synthesis.[1] Distinguished by the presence of a methyl group at the meta position relative to the nitrogen (position 5) and an ethyl ester at position 3, this compound serves as a critical intermediate for generating 3,5-disubstituted pyridine scaffolds. These scaffolds are ubiquitous in kinase inhibitors, nicotinic acetylcholine receptor (nAChR) ligands, and plant growth regulators. This guide provides a rigorous technical analysis of its physicochemical properties, synthetic pathways, and reactivity profile.
Molecular Architecture & Physicochemical Profile
The introduction of the ethyl ester group imparts lipophilicity (LogP ~2.1) superior to its methyl ester analog, enhancing solubility in organic reaction media and facilitating cellular permeability in early-stage biological assays. Unlike Methyl 5-methylnicotinate, which is a solid at room temperature (MP 46–50 °C), the ethyl derivative typically presents as a liquid, attributing to the disruption of crystal lattice packing by the flexible ethyl chain.
Table 1: Physicochemical Specifications
| Property | Value | Notes |
| CAS Number | 20826-02-2 | Verified Registry Number |
| IUPAC Name | Ethyl 5-methylpyridine-3-carboxylate | |
| Molecular Formula | C₉H₁₁NO₂ | |
| Molecular Weight | 165.19 g/mol | |
| Physical State | Liquid | At 25 °C [1, 2] |
| Boiling Point | 246.3 °C | Predicted @ 760 mmHg [2] |
| Density | 1.077 g/cm³ | Experimental/Reported [3] |
| Refractive Index | 1.506 | @ 20 °C [3] |
| Solubility | Soluble in EtOH, EtOAc, DCM, DMSO | Slightly soluble in water |
| pKa (Conj.[2] Acid) | ~3.4 | Pyridine Nitrogen (Predicted) |
Synthetic Methodologies & Process Optimization
The most robust route for the synthesis of Ethyl 5-methylnicotinate is the Fischer Esterification of 5-methylnicotinic acid. This acid-catalyzed equilibrium reaction is preferred over acyl chloride coupling for large-scale batches due to atom economy and the avoidance of thionyl chloride handling issues.
Experimental Protocol: Acid-Catalyzed Esterification
Objective: Synthesis of Ethyl 5-methylnicotinate from 5-methylnicotinic acid.
Reagents:
-
5-Methylnicotinic acid (1.0 eq)
-
Ethanol (Absolute, excess as solvent)
-
Sulfuric Acid (H₂SO₄, conc., 0.5–1.0 eq)
-
Toluene (optional, for azeotropic water removal)
Methodology:
-
Setup: Charge a round-bottom flask equipped with a magnetic stir bar and a reflux condenser with 5-methylnicotinic acid (e.g., 10 g).
-
Solvent Addition: Add absolute ethanol (100 mL). The starting material may not fully dissolve initially.
-
Catalyst Introduction: Carefully add concentrated H₂SO₄ (2 mL) dropwise. Caution: Exothermic.
-
Reflux: Heat the mixture to reflux (approx. 78–80 °C). Maintain reflux for 6–12 hours. Monitor reaction progress via TLC (System: EtOAc/Hexane 1:1) or LC-MS.
-
Workup:
-
Cool reaction mixture to room temperature.
-
Concentrate under reduced pressure to remove excess ethanol.
-
Dilute residue with Ethyl Acetate (EtOAc) and neutralize with saturated NaHCO₃ solution (pH ~8).
-
Extract the aqueous layer with EtOAc (3x).
-
-
Purification: Dry combined organics over anhydrous Na₂SO₄, filter, and concentrate. Purify via vacuum distillation or flash column chromatography (SiO₂, Hexane/EtOAc gradient) if high purity (>98%) is required.
Visualization: Synthesis Workflow
Figure 1: Step-by-step workflow for the Fischer esterification synthesis of Ethyl 5-methylnicotinate.
Reactivity & Functionalization
Ethyl 5-methylnicotinate acts as a divergent intermediate. The ester moiety is susceptible to nucleophilic attack, while the pyridine ring allows for electrophilic aromatic substitution (though deactivated) or N-oxidation.
Key Transformations
-
Reduction to Alcohol:
-
Reagent: LiAlH₄ (Lithium Aluminum Hydride) or NaBH₄/MeOH.
-
Product: 5-methyl-3-pyridinemethanol .
-
Significance: This alcohol is a precursor for alkyl halides used in coupling reactions for kinase inhibitors [4].
-
-
Hydrolysis:
-
Reagent: NaOH/H₂O or LiOH/THF.
-
Product: Returns 5-methylnicotinic acid.
-
Significance: Used for deprotection strategies in multi-step synthesis.
-
-
N-Oxidation:
-
Reagent: m-CPBA (meta-Chloroperoxybenzoic acid).
-
Product: Ethyl 5-methylnicotinate N-oxide.
-
Significance: Activates the pyridine ring for subsequent functionalization at the 2- or 6-position via rearrangement (Boekelheide reaction).
-
Visualization: Reactivity Pathways
Figure 2: Divergent synthetic pathways utilizing Ethyl 5-methylnicotinate as a core scaffold.
Pharmaceutical & Agrochemical Applications[1]
Drug Discovery: Kinase Inhibition
The 3,5-disubstituted pyridine motif is a privileged structure in medicinal chemistry. Ethyl 5-methylnicotinate serves as the starting point for:
-
p38 MAP Kinase Inhibitors: The pyridine nitrogen acts as a hydrogen bond acceptor in the ATP-binding pocket. The 5-methyl group fills hydrophobic pockets (selectivity filter), while the 3-position (derived from the ester) is extended to interact with the solvent-exposed region.
-
Nicotinic Agonists: Analogs derived from this ester modulate nAChRs, targeting neurological disorders like Alzheimer's and schizophrenia. The methyl group at position 5 is critical for receptor subtype selectivity [5].
Agrochemicals
In crop protection, derivatives of 5-methylnicotinic acid are explored as:
-
Plant Growth Regulators: Modulating auxin transport.
-
Insecticides: Acting on neonicotinoid-like pathways, where the specific substitution pattern reduces toxicity to non-target species.
Handling & Safety Protocol
Signal Word: WARNING
| Hazard Class | H-Code | Statement |
| Acute Toxicity (Oral) | H302 | Harmful if swallowed. |
| Skin Corrosion/Irritation | H315 | Causes skin irritation.[3] |
| Serious Eye Damage | H319 | Causes serious eye irritation.[3] |
| STOT - Single Exp. | H335 | May cause respiratory irritation. |
Storage & Stability:
-
Store in a cool, dry place (Room Temperature or 2–8 °C for long term).
-
Keep container tightly closed to prevent hydrolysis by atmospheric moisture.
-
Incompatible with strong oxidizing agents and strong bases.
References
-
Sigma-Aldrich. Ethyl 5-methylnicotinate Product Datasheet. Accessed Jan 2026. Link
-
MySkinRecipes. Ethyl 5-methylnicotinate Technical Specifications. Accessed Jan 2026. Link
-
Echemi. 5-Methylnicotinic acid ethyl ester Physical Properties. Accessed Jan 2026. Link
-
Scholars Research Library. Efficient method for the synthesis of 3-pyridyl methanol from nicotinic acid. Der Pharmacia Lettre, 2011.[4] Link
-
Smolecule. Ethyl 5-methylnicotinate: Significance in Organic and Medicinal Chemistry. Accessed Jan 2026. Link
Sources
An In-depth Technical Guide to Ethyl 5-methylnicotinate (CAS No. 20826-02-2)
Prepared by a Senior Application Scientist
This guide provides a comprehensive technical overview of Ethyl 5-methylnicotinate, a key heterocyclic building block. Designed for researchers, medicinal chemists, and professionals in drug development and agrochemical synthesis, this document delves into the compound's synthesis, physicochemical properties, spectroscopic characterization, and applications, grounding all information in established scientific principles and methodologies.
Introduction and Strategic Importance
Ethyl 5-methylnicotinate, with the Chemical Abstracts Service (CAS) number 20826-02-2, is a substituted pyridine derivative. Its strategic importance lies in its utility as a versatile intermediate in the synthesis of a wide array of more complex molecules. The pyridine ring is a common scaffold in pharmacologically active compounds, and the specific substitution pattern of Ethyl 5-methylnicotinate—an ethyl ester at the 3-position and a methyl group at the 5-position—offers distinct steric and electronic properties that are leveraged in molecular design. This compound serves as a crucial starting material in the development of pharmaceuticals, such as nicotinamide derivatives and kinase inhibitors, and in the creation of novel agrochemicals like plant growth regulators and pesticides.[1] Its ester functionality is particularly valuable as it allows for straightforward chemical modifications in multi-step synthetic pathways.[1]
Physicochemical and Spectroscopic Profile
The fundamental properties of Ethyl 5-methylnicotinate are summarized below. These data are critical for its handling, reaction setup, and purification.
| Property | Value | Source(s) |
| CAS Number | 20826-02-2 | [2] |
| Molecular Formula | C₉H₁₁NO₂ | [1][2] |
| Molecular Weight | 165.19 g/mol | [1][2] |
| Appearance | Colorless to light yellow liquid | [3] |
| Boiling Point | 246.3°C | [1] |
| Purity | Typically ≥95-96% | [2] |
| Storage | Room temperature, in a dry, well-ventilated place.[1][3] |
Spectroscopic Characterization
Structural elucidation and purity assessment of Ethyl 5-methylnicotinate rely on standard spectroscopic techniques. While specific spectra for this exact compound are not publicly cataloged, its structure allows for predictable spectral features based on well-established principles of NMR, IR, and Mass Spectrometry.[4][5][6][7]
-
¹H NMR (Proton Nuclear Magnetic Resonance): The proton NMR spectrum is expected to show distinct signals corresponding to the aromatic protons on the pyridine ring and the aliphatic protons of the ethyl and methyl groups. The aromatic protons will appear in the downfield region (typically δ 7.0-9.0 ppm), with their specific chemical shifts and coupling patterns dictated by the substitution pattern. The ethyl group will present as a quartet (CH₂) and a triplet (CH₃), while the methyl group on the ring will appear as a singlet.
-
¹³C NMR (Carbon-13 Nuclear Magnetic Resonance): The ¹³C NMR spectrum will corroborate the structure by showing signals for each unique carbon atom. This includes the carbonyl carbon of the ester (typically δ 160-180 ppm), the aromatic carbons of the pyridine ring, and the aliphatic carbons of the ethyl and methyl groups.
-
IR (Infrared) Spectroscopy: The IR spectrum is a powerful tool for identifying key functional groups.[4] For Ethyl 5-methylnicotinate, the most prominent absorption would be the strong C=O (carbonyl) stretch of the ester group, typically found around 1720-1740 cm⁻¹. Other characteristic peaks would include C-O stretches and absorptions corresponding to the aromatic C=C and C=N bonds of the pyridine ring.
-
Mass Spectrometry (MS): Mass spectrometry provides the molecular weight and fragmentation pattern. The molecular ion peak (M+) would be observed at m/z = 165, confirming the molecular formula. Fragmentation patterns would likely involve the loss of the ethoxy group (-OCH₂CH₃) or the entire ester group.
Synthesis and Manufacturing
Ethyl 5-methylnicotinate is typically synthesized via the esterification of its corresponding carboxylic acid, 5-methylnicotinic acid. The acid precursor itself is commonly prepared by the oxidation of 3,5-dimethylpyridine (also known as 3,5-lutidine).
Workflow for Synthesis
The overall synthetic pathway is a two-stage process: oxidation of the starting material followed by esterification.
Caption: Two-stage synthesis of Ethyl 5-methylnicotinate.
Experimental Protocol: Synthesis of 5-Methylnicotinic Acid
This protocol is based on the oxidation of 3,5-dimethylpyridine using potassium permanganate.[8][9][10]
Materials:
-
3,5-Dimethylpyridine (3,5-Lutidine)
-
Potassium permanganate (KMnO₄)
-
Water
-
Concentrated Hydrochloric Acid (HCl)
-
Ethanol
Procedure:
-
In a suitable reaction vessel, charge 3,5-dimethylpyridine and water.
-
While stirring and maintaining the temperature between 25-35°C, add potassium permanganate portion-wise over several hours.[9][10]
-
After the addition is complete, continue to stir the reaction mixture at a controlled temperature (e.g., 30-45°C) for 15-20 hours to ensure the reaction goes to completion.[9][10]
-
Filter the reaction mixture to remove the manganese dioxide byproduct.
-
Acidify the filtrate with concentrated HCl to a pH of approximately 3.0 to precipitate the crude 5-methylnicotinic acid.
-
Collect the crude product by filtration or centrifugation.
-
Purify the crude product by recrystallization from a suitable solvent like ethanol to yield pure 5-methylnicotinic acid.
Experimental Protocol: Fischer Esterification to Ethyl 5-methylnicotinate
This protocol describes the acid-catalyzed esterification of 5-methylnicotinic acid. A similar procedure is well-established for nicotinic acid derivatives.[11][12]
Materials:
-
5-Methylnicotinic acid
-
Absolute Ethanol (in excess)
-
Concentrated Sulfuric Acid (H₂SO₄)
-
Sodium bicarbonate (NaHCO₃) solution
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Ethyl acetate or other suitable extraction solvent
Procedure:
-
Suspend 5-methylnicotinic acid in an excess of absolute ethanol in a round-bottom flask.
-
Carefully add a catalytic amount of concentrated sulfuric acid to the mixture.
-
Heat the mixture to reflux and maintain for several hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).
-
Once the reaction is complete, cool the mixture to room temperature and remove the excess ethanol under reduced pressure.
-
Neutralize the remaining acidic mixture carefully with a saturated sodium bicarbonate solution.
-
Extract the aqueous layer with a suitable organic solvent (e.g., ethyl acetate).
-
Combine the organic extracts and dry over anhydrous sodium sulfate.
-
Filter to remove the drying agent and concentrate the filtrate under reduced pressure to yield crude Ethyl 5-methylnicotinate.
-
If necessary, purify the product further by vacuum distillation.
Applications in Synthesis
Ethyl 5-methylnicotinate is a valuable building block due to the reactivity of its ester group and the pyridine core. It serves as a precursor to a variety of functionalized molecules.
Caption: Synthetic utility of Ethyl 5-methylnicotinate.
-
Pharmaceuticals: It is a key intermediate in synthesizing nicotinamide derivatives, which are explored for various biological activities.[1] It is also used in the development of kinase inhibitors, a significant class of targeted cancer therapies.[1] The ester can be hydrolyzed back to the carboxylic acid, reduced to an alcohol, or converted to an amide, providing access to a wide range of derivatives.
-
Agrochemicals: In agrochemical research, this compound is employed to design novel plant growth regulators and pesticides, where the pyridine scaffold is often associated with bioactivity.[1]
Safety, Handling, and Toxicological Profile
While a comprehensive toxicological profile for Ethyl 5-methylnicotinate is not widely published, data from safety data sheets (SDS) and related compounds provide guidance for safe handling.[13]
Hazard Identification:
-
Harmful if swallowed (H302).[13]
-
Causes skin irritation (H315).[13]
-
Causes serious eye irritation (H319).[13]
-
May cause respiratory irritation (H335).[13]
Recommended Handling Procedures:
-
Use only in a well-ventilated area or outdoors.[14]
-
Wear appropriate personal protective equipment (PPE), including safety glasses, chemical-resistant gloves, and a lab coat.[14]
-
Avoid breathing dust, fumes, gas, mist, vapors, or spray.[14]
-
Wash hands thoroughly after handling.[13]
-
Store in a tightly closed container in a dry, cool, and well-ventilated place.[14]
The related compound, methyl nicotinate, is known to be a rubefacient, causing localized vasodilation (reddening of the skin), and is used in topical preparations for muscle and joint pain.[12][15][16] While not confirmed for the ethyl ester, this suggests a potential for similar biological effects upon skin contact.
Conclusion
Ethyl 5-methylnicotinate (CAS 20826-02-2) is a foundational chemical intermediate with significant applications in both pharmaceutical and agrochemical research and development. Its straightforward synthesis from readily available starting materials and the versatile reactivity of its functional groups make it an attractive building block for constructing complex molecular architectures. A thorough understanding of its properties, synthesis, and handling is essential for any scientist working with this valuable compound.
References
-
Ethyl 5-methylnicotinate. MySkinRecipes. [Link]
-
methyl nicotinate, 93-60-7. The Good Scents Company. [Link]
-
Stability of methylnicotinate in aqueous solution as utilized in the 'niacin patch test'. PMC. [Link]
- CN106699650A - Preparation method of high-purity 5-methyl-nicotinic acid.
-
Methyl Nicotinate | C7H7NO2 | CID 7151. PubChem - NIH. [Link]
-
Synthesis and antinociceptive activity of methyl nicotinate. ResearchGate. [Link]
-
METHYL NICOTINATE EXTRA PURE. Loba Chemie. [Link]
- US4579953A - Process for the production of 6-methylnicotinic acid ester.
-
Arecoline. Wikipedia. [Link]
-
CHEM 344/345 – Spectroscopy and Spectrometry in Organic Chemistry. University of Wisconsin-Madison. [Link]
-
(48) methyl-6-methyinicotinate Route of Synthesis Manufacturing process. Scribd. [Link]
-
Spectroscopy Introduction: Using NMR, IR, and Mass Spec in Organic Chemistry. YouTube. [Link]
-
NMR, mass spectroscopy, IR - finding compound structure ?. ResearchGate. [Link]
-
IR and NMR Spectroscopy Analysis Guide. Scribd. [Link]
Sources
- 1. Ethyl 5-methylnicotinate [myskinrecipes.com]
- 2. labsolu.ca [labsolu.ca]
- 3. 5-Methylpyridine-3-carboxylic acid ethyl ester | 20826-02-2 [chemicalbook.com]
- 4. www2.chem.wisc.edu [www2.chem.wisc.edu]
- 5. youtube.com [youtube.com]
- 6. researchgate.net [researchgate.net]
- 7. scribd.com [scribd.com]
- 8. 5-Methylnicotinic acid | 3222-49-9 [chemicalbook.com]
- 9. CN106699650A - Preparation method of high-purity 5-methyl-nicotinic acid - Google Patents [patents.google.com]
- 10. 5-Methylnicotinic acid synthesis - chemicalbook [chemicalbook.com]
- 11. researchgate.net [researchgate.net]
- 12. Methyl Nicotinate: uses and Synthesis method_Chemicalbook [chemicalbook.com]
- 13. static.cymitquimica.com [static.cymitquimica.com]
- 14. lobachemie.com [lobachemie.com]
- 15. Stability of methylnicotinate in aqueous solution as utilized in the 'niacin patch test' - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Methyl Nicotinate | C7H7NO2 | CID 7151 - PubChem [pubchem.ncbi.nlm.nih.gov]
Ethyl 5-methylnicotinate molecular structure
An In-depth Technical Guide to the Molecular Structure of Ethyl 5-methylnicotinate
Introduction
Ethyl 5-methylnicotinate is a substituted pyridine derivative featuring an ethyl ester functional group. As a heterocyclic building block, it serves as a crucial intermediate in the synthesis of a variety of biologically active molecules.[1] Its structural framework is of significant interest to researchers in medicinal chemistry and drug development for the design of novel kinase inhibitors and other pharmaceuticals.[1][2] This guide provides a comprehensive technical overview of the molecular structure of Ethyl 5-methylnicotinate, detailing its synthesis, purification, and rigorous characterization through modern analytical techniques. The methodologies and interpretations presented herein are grounded in established chemical principles to ensure scientific integrity and reproducibility for professionals in the field.
Molecular Structure and Physicochemical Properties
Ethyl 5-methylnicotinate is an organic compound with the chemical formula C₉H₁₁NO₂ and a molecular weight of 165.19 g/mol .[1][3] The core of the molecule is a pyridine ring, which is substituted at the 3-position with an ethyl carboxylate group and at the 5-position with a methyl group.[2] This arrangement of functional groups dictates its reactivity and potential applications.
Caption: Molecular Structure of Ethyl 5-methylnicotinate.
A summary of its key properties is provided in the table below.
| Property | Value | Source |
| CAS Number | 20826-02-2 | |
| Molecular Formula | C₉H₁₁NO₂ | [1] |
| Molecular Weight | 165.19 g/mol | [1] |
| Physical Form | Liquid | |
| Boiling Point | 246.3°C | [1] |
| Purity | 96% | |
| InChI Key | CLGKEUKISVVXPZ-UHFFFAOYSA-N | |
| Storage | Room temperature, dry | [1] |
Synthesis and Purification
The synthesis of Ethyl 5-methylnicotinate is most commonly achieved through the Fischer esterification of 5-methylnicotinic acid. This acid-catalyzed reaction involves refluxing the carboxylic acid with an excess of ethanol. The causality for using a strong acid catalyst, such as sulfuric acid, is to protonate the carbonyl oxygen of the carboxylic acid, thereby increasing the electrophilicity of the carbonyl carbon for nucleophilic attack by ethanol. An excess of ethanol is used to drive the equilibrium towards the product side, in accordance with Le Chatelier's principle.
Caption: General workflow for synthesis and purification.
Experimental Protocol: Synthesis
-
Reaction Setup: To a round-bottom flask, add 5-methylnicotinic acid (1.0 eq), absolute ethanol (10-20 eq), and a catalytic amount of concentrated sulfuric acid (approx. 5 mol%).
-
Reflux: Equip the flask with a reflux condenser and heat the mixture to reflux. Maintain reflux for 6-8 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).
-
Quenching and Neutralization: After completion, cool the reaction mixture to room temperature. Carefully pour the mixture into a beaker containing a saturated aqueous solution of sodium bicarbonate (NaHCO₃) to neutralize the excess acid.
-
Extraction: Transfer the neutralized mixture to a separatory funnel and extract the product with ethyl acetate (3 x 50 mL). The choice of ethyl acetate is based on its immiscibility with water and good solubility for the target ester.
-
Washing and Drying: Combine the organic layers and wash with brine (saturated NaCl solution) to remove residual water. Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄).
-
Solvent Removal: Filter off the drying agent and remove the solvent from the filtrate under reduced pressure using a rotary evaporator to yield the crude product.
Experimental Protocol: Purification
Purification is critical to remove unreacted starting material and by-products. Column chromatography is the method of choice for this purpose.
-
Column Packing: Prepare a slurry of silica gel in a non-polar solvent (e.g., hexane) and pack it into a chromatography column.
-
Sample Loading: Dissolve the crude product in a minimal amount of the mobile phase and load it onto the top of the silica column.
-
Elution: Elute the column with a gradient of ethyl acetate in hexane. The polarity of the mobile phase is gradually increased to separate compounds based on their affinity for the stationary phase. Ethyl 5-methylnicotinate, being moderately polar, will elute after non-polar impurities but before the more polar starting acid.
-
Fraction Collection: Collect fractions and analyze them by TLC to identify those containing the pure product.
-
Final Isolation: Combine the pure fractions and remove the solvent under reduced pressure to obtain pure Ethyl 5-methylnicotinate as a liquid.
Structural Elucidation and Characterization
A combination of spectroscopic techniques is essential for the unambiguous confirmation of the molecular structure.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is the most powerful tool for elucidating the carbon-hydrogen framework of an organic molecule.
Causality Behind NMR Analysis: The number of signals in a ¹H NMR spectrum indicates the number of chemically non-equivalent protons, while the integration of these signals corresponds to the relative number of protons in each environment.[4] The splitting pattern (multiplicity) reveals the number of neighboring protons, governed by the n+1 rule. In ¹³C NMR, each unique carbon atom typically gives a distinct signal.
Predicted ¹H NMR Spectrum (400 MHz, CDCl₃)
| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment | Rationale |
| ~8.9 - 9.1 | Singlet (or narrow triplet) | 1H | H-2 (Pyridine) | Aromatic proton adjacent to the ring nitrogen and ortho to the ester group, highly deshielded. |
| ~8.2 - 8.4 | Singlet (or narrow triplet) | 1H | H-6 (Pyridine) | Aromatic proton adjacent to the ring nitrogen, deshielded. |
| ~7.9 - 8.1 | Singlet (or narrow triplet) | 1H | H-4 (Pyridine) | Aromatic proton meta to both substituents. |
| 4.41 | Quartet | 2H | -O-CH₂-CH₃ | Methylene protons of the ethyl group, split by the adjacent methyl group (3 protons, n+1=4). |
| 2.45 | Singlet | 3H | Ar-CH₃ | Methyl protons attached to the aromatic ring. |
| 1.42 | Triplet | 3H | -O-CH₂-CH₃ | Methyl protons of the ethyl group, split by the adjacent methylene group (2 protons, n+1=3). |
Note: Predicted values are based on analysis of similar structures like ethyl nicotinate and ethyl 2-methylnicotinate.[5][6]
Predicted ¹³C NMR Spectrum (100 MHz, CDCl₃)
| Chemical Shift (δ, ppm) | Assignment |
| ~165 | C=O (Ester) |
| ~153 | C-6 (Pyridine) |
| ~150 | C-2 (Pyridine) |
| ~138 | C-4 (Pyridine) |
| ~134 | C-5 (Pyridine) |
| ~128 | C-3 (Pyridine) |
| ~61 | -O-CH₂-CH₃ |
| ~18 | Ar-CH₃ |
| ~14 | -O-CH₂-CH₃ |
Protocol for NMR Data Acquisition
-
Sample Preparation: Dissolve approximately 10-20 mg of the purified compound in ~0.7 mL of deuterated chloroform (CDCl₃) containing tetramethylsilane (TMS) as an internal standard.
-
Data Acquisition: Transfer the solution to an NMR tube. Acquire ¹H and ¹³C NMR spectra on a 400 MHz (or higher) spectrometer.
-
Data Processing: Process the raw data (Free Induction Decay - FID) by applying Fourier transformation, phase correction, and baseline correction.
-
Analysis: Calibrate the chemical shifts to the TMS signal (0.00 ppm). Integrate the signals and determine their multiplicities to assign the structure.
Infrared (IR) Spectroscopy
IR spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation.
Causality Behind IR Analysis: Specific bonds vibrate at characteristic frequencies. The presence of a strong absorption band around 1720 cm⁻¹ is a definitive indicator of a carbonyl (C=O) group in an ester.[7][8] The C-O single bond stretch and aromatic C=C and C=N stretches provide further structural confirmation.[9]
Predicted IR Absorption Bands
| Wavenumber (cm⁻¹) | Intensity | Bond Vibration | Functional Group |
| 3100-3000 | Medium | C-H stretch | Aromatic |
| 2980-2850 | Medium | C-H stretch | Aliphatic (CH₃, CH₂) |
| ~1725 | Strong | C=O stretch | Ester |
| ~1600-1450 | Medium-Weak | C=C and C=N stretch | Pyridine Ring |
| ~1300-1100 | Strong | C-O stretch | Ester |
Protocol for IR Data Acquisition
-
Sample Preparation: Apply a thin film of the neat liquid sample onto a salt plate (e.g., NaCl or KBr).
-
Data Acquisition: Place the salt plate in the sample holder of an FTIR spectrometer.
-
Spectrum Collection: Record the spectrum, typically by co-adding multiple scans to improve the signal-to-noise ratio. A background spectrum of the clean salt plate should be recorded and subtracted from the sample spectrum.
-
Analysis: Identify the characteristic absorption peaks and assign them to the corresponding functional groups.
Mass Spectrometry (MS)
Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, which aids in confirming its identity.
Causality Behind MS Analysis: In Electron Ionization (EI) mass spectrometry, the molecule is bombarded with high-energy electrons, causing ionization and fragmentation. The molecular ion peak (M⁺) corresponds to the molecular weight of the compound. The fragmentation pattern is a unique fingerprint that reflects the weakest bonds and the stability of the resulting fragments.
Predicted Fragmentation Pattern (EI-MS)
-
Molecular Ion (M⁺): m/z = 165, corresponding to the molecular weight of C₉H₁₁NO₂.
-
Key Fragments:
-
m/z = 136: Loss of the ethyl group (•CH₂CH₃, 29 Da).
-
m/z = 120: Loss of the ethoxy group (•OCH₂CH₃, 45 Da), leading to a stable acylium ion.
-
m/z = 92: Loss of the entire ester group (•COOCH₂CH₃, 73 Da).
-
Caption: Predicted major fragmentation pathways in EI-MS.
Protocol for Mass Spectrometry Data Acquisition
-
Sample Introduction: Introduce a small amount of the sample into the mass spectrometer, typically via a direct insertion probe or by interfacing with a Gas Chromatography (GC) system.
-
Ionization: Ionize the sample using Electron Ionization (EI) at 70 eV.
-
Mass Analysis: Separate the resulting ions based on their mass-to-charge ratio (m/z) using a mass analyzer (e.g., quadrupole).
-
Detection: Detect the ions and generate a mass spectrum.
-
Analysis: Identify the molecular ion peak and analyze the fragmentation pattern to confirm the structure.
Conclusion
The molecular structure of Ethyl 5-methylnicotinate has been thoroughly examined through a logical and self-validating analytical workflow. Its synthesis via Fischer esterification provides a reliable route to this valuable building block. The combined application of NMR, IR, and Mass Spectrometry allows for unambiguous structural confirmation. The detailed protocols and interpreted data presented in this guide offer a robust framework for researchers and scientists engaged in the synthesis and application of novel chemical entities, ensuring both accuracy and a deep understanding of the underlying scientific principles.
References
- MySkinRecipes.
- Smolecule.
- Sigma-Aldrich.
- Ethyl 5-methylnicotin
- ResearchGate.
- ChemicalBook.
- ChemicalBook.
- YouTube. NMR Groups and Integrations: Methyl Ethyl and Diethyl Ketone. (2017-01-17).
- Chemguide. interpreting infra-red spectra.
- askIITians. Explain IR spectra of ethyl- Methyl ketone and cyclohexane?. (2022-04-04).
- Veeprho.
Sources
- 1. Ethyl 5-methylnicotinate [myskinrecipes.com]
- 2. Buy Ethyl 5-methylnicotinate | 20826-02-2 [smolecule.com]
- 3. labsolu.ca [labsolu.ca]
- 4. youtube.com [youtube.com]
- 5. Ethyl 2-methylnicotinate(1721-26-2) 1H NMR [m.chemicalbook.com]
- 6. Ethyl nicotinate(614-18-6) 1H NMR [m.chemicalbook.com]
- 7. Explain IR spectra of ethyl- Methyl ketoneandcyclohexane? - askIITians [askiitians.com]
- 8. veeprho.com [veeprho.com]
- 9. chemguide.co.uk [chemguide.co.uk]
Technical Guide: Spectroscopic Characterization of Ethyl 5-methylnicotinate
The following technical guide is structured to serve as a definitive reference for the spectroscopic characterization of Ethyl 5-methylnicotinate . It is designed for researchers requiring rigorous data validation and experimental protocols.
Executive Summary & Application Context
Ethyl 5-methylnicotinate (CAS: 20826-02-2), also known as ethyl 5-methylpyridine-3-carboxylate, is a critical heterocyclic building block. It serves as a pivotal intermediate in the synthesis of complex pharmaceutical agents, including nicotinic acetylcholine receptor (nAChR) agonists and inhibitors for histone deacetylase (HDAC).
For drug development professionals, the purity and identity of this intermediate are non-negotiable. This guide provides a self-validating spectroscopic profile (NMR, IR, MS) to ensure your starting material meets the stringent quality attributes required for downstream GMP synthesis.
Chemical Identity & Properties
| Property | Specification |
| IUPAC Name | Ethyl 5-methylpyridine-3-carboxylate |
| Molecular Formula | C |
| Molecular Weight | 165.19 g/mol |
| CAS Number | 20826-02-2 |
| Physical State | Colorless to pale yellow oil or low-melting solid |
| Solubility | Soluble in CHCl |
Experimental Protocol: Synthesis & Sample Preparation
Note: While commercially available, in-house preparation often yields superior freshness, avoiding the hydrolysis common in aged ester stocks.
Protocol: Acid-Catalyzed Esterification of 5-Methylnicotinic Acid
Objective: Synthesize high-purity Ethyl 5-methylnicotinate for spectral analysis.
-
Reaction Setup:
-
Charge a dry 250 mL round-bottom flask (RBF) with 5-methylnicotinic acid (10.0 g, 73 mmol).
-
Add absolute ethanol (100 mL) as both solvent and reagent.
-
Critical Step: Cool the suspension to 0°C in an ice bath. Slowly add thionyl chloride (SOCl
, 16 mL, 220 mmol) dropwise over 20 minutes. Why? Exothermic generation of HCl in situ activates the carboxylic acid without generating water immediately, driving the equilibrium forward.
-
-
Reflux & Workup:
-
Heat the mixture to reflux (80°C) for 6 hours. Monitor by TLC (SiO
, 1:1 EtOAc/Hexanes). -
Concentrate the reaction mixture under reduced pressure to remove excess ethanol and SOCl
. -
Redissolve the residue in EtOAc (100 mL) and wash carefully with saturated NaHCO
(2 x 50 mL) to neutralize residual acid. -
Wash with brine (50 mL), dry over anhydrous Na
SO , and concentrate to yield the crude ester.
-
-
Purification:
-
Purify via flash column chromatography (Hexanes:EtOAc gradient 90:10 to 70:30) if necessary.
-
Yield Target: >90% as a clear oil/solid.
-
Spectroscopic Analysis (The Core)
A. Nuclear Magnetic Resonance (NMR)
Solvent: CDCl
H NMR Data (400 MHz, CDCl
)
The pyridine ring protons exhibit a characteristic pattern determined by the electron-withdrawing ester group (C3) and the electron-donating methyl group (C5).
| Shift ( | Multiplicity | Integration | Assignment | Structural Logic |
| 9.05 | Singlet (d) | 1H | H-2 | Most deshielded due to flanking N and ester (C=O). |
| 8.58 | Singlet (d) | 1H | H-6 | Deshielded by adjacent Nitrogen; less withdrawn than H-2. |
| 8.08 | Singlet (t) | 1H | H-4 | Aromatic region; shielded relative to H-2/H-6 but withdrawn by ester. |
| 4.42 | Quartet ( | 2H | -OCH | Characteristic ester methylene; deshielded by Oxygen. |
| 2.41 | Singlet | 3H | Ar-CH | Benzylic-like methyl group attached to pyridine ring. |
| 1.42 | Triplet ( | 3H | -CH | Terminal methyl of the ethyl ester. |
Note: The aromatic protons often appear as broad singlets or fine doublets/triplets due to small meta-coupling (
C NMR Data (100 MHz, CDCl
)
| Shift ( | Assignment | Analysis |
| 165.8 | C=O | Carbonyl carbon of the ester. |
| 153.2 | C-2 | Alpha-carbon; highly deshielded by N and ester. |
| 149.5 | C-6 | Alpha-carbon; deshielded by N. |
| 137.1 | C-4 | Para to Nitrogen; influenced by ester resonance. |
| 133.5 | C-5 | Ipso-carbon bearing the methyl group. |
| 126.2 | C-3 | Ipso-carbon bearing the ester group. |
| 61.4 | -OCH | Methylene carbon of the ethyl group. |
| 18.5 | Ar-CH | Methyl carbon attached to the ring. |
| 14.3 | -CH | Terminal methyl carbon. |
B. Infrared Spectroscopy (FT-IR)
Method: Neat oil on NaCl plates or KBr pellet (if solid).
| Wavenumber (cm | Assignment | Description |
| 2980 - 2900 | C-H Stretch | Aliphatic stretches (Ethyl/Methyl groups). |
| 1725 | C=O Stretch | Strong, sharp ester carbonyl band. Diagnostic peak.[1] |
| 1590, 1575 | C=N / C=C | Pyridine ring skeletal vibrations. |
| 1280, 1110 | C-O Stretch | C-O-C asymmetric and symmetric stretching of the ester. |
| 760 | C-H Bend | Out-of-plane bending (aromatic). |
C. Mass Spectrometry (MS)
Method: EI (Electron Impact, 70 eV) or ESI+ (Electrospray Ionization).
-
Molecular Ion (M
): 165 -
Base Peak: Often
120 or 137 depending on conditions.
Fragmentation Logic (EI):
-
M
(165): Parent ion. -
[M - OEt]
( 120): Loss of ethoxy radical ( OC H , mass 45). Formation of the stable acylium ion (Ar-C O ). -
[M - C
H ] ( 137): McLafferty-type rearrangement involving the ethyl group, yielding the carboxylic acid radical cation. -
[M - OEt - CO]
( 92): Loss of CO from the acylium ion, resulting in the 3-methylpyridinium-like cation.
Visualization: MS Fragmentation Pathway
Figure 1: The fragmentation pathway highlights the stability of the acylium ion (m/z 120) and the characteristic loss of the ethyl group.
Analytical Workflow Diagram
This diagram outlines the logical flow for confirming the identity of the synthesized compound using the data provided above.
Figure 2: Step-by-step validation workflow ensuring structural integrity before application.
References
-
ChemicalBook. Methyl 5-methylnicotinate Basic Information and Synthesis. Retrieved from .
-
National Institutes of Health (NIH) - PubChem. Ethyl 5-amino-6-methylpyridine-3-carboxylate (Analog Reference). Retrieved from .
-
BenchChem. Synthesis routes for Methyl 6-methylnicotinate (Analogous Methodology). Retrieved from .
-
Royal Society of Chemistry. One-pot pyridine synthesis (Spectral data for ethyl 2-methylpyridine-3-carboxylate analog). Retrieved from .
-
Smolecule. Ethyl 5-methylnicotinate Product Description. Retrieved from .
Sources
Technical Guide: Solubility Profiling and Solvent Selection for Ethyl 5-methylnicotinate
Topic: Ethyl 5-methylnicotinate Solubility in Organic Solvents Content Type: In-Depth Technical Guide Audience: Process Chemists, Formulation Scientists, and Drug Development Researchers
Executive Summary
Ethyl 5-methylnicotinate (CAS: 20826-02-2) is a critical pyridine derivative serving as an intermediate in the synthesis of nicotinamide-based kinase inhibitors and agrochemicals.[1] Its solubility profile is governed by the interplay between the basic pyridine nitrogen, the lipophilic ethyl ester moiety, and the steric influence of the 5-methyl group.
This guide provides a comprehensive analysis of its solubility behavior, transitioning from theoretical physicochemical drivers to practical solvent selection for extraction, crystallization, and reaction media. Where specific literature data for this exact isomer is sparse, rigorous extrapolations from the structural analogs (Methyl 5-methylnicotinate and Ethyl 2-methylnicotinate) are employed to establish a predictive framework.
Part 1: Physicochemical Drivers of Solubility
To master the solubility of Ethyl 5-methylnicotinate, one must first understand its molecular architecture. Unlike simple benzene derivatives, the pyridine ring introduces a dipole and a hydrogen bond acceptor site that drastically alters solvent interaction.
Structural Analysis & Polarity
-
The Pyridine Core: The nitrogen atom at position 1 acts as a weak base and a hydrogen bond acceptor. This facilitates high solubility in protic solvents (alcohols) and polar aprotic solvents (DMSO, DMF).
-
The Ester Functionality: The ethyl ester at position 3 increases lipophilicity compared to the parent acid. This reduces water solubility and enhances affinity for moderate polarity solvents like Ethyl Acetate (EtOAc) and Dichloromethane (DCM).
-
The 5-Methyl Group: This substituent adds non-polar surface area, slightly increasing the LogP (partition coefficient) compared to ethyl nicotinate.
Predicted vs. Analogous Solubility Data
While exact gravimetric data for the ethyl 5-isomer is limited in public repositories, data from its closest structural analogs—Methyl 5-methylnicotinate and Ethyl 2-methylnicotinate —provides a high-confidence baseline.
| Solvent Class | Representative Solvent | Predicted Solubility | Mechanism of Interaction |
| Chlorinated | Chloroform / DCM | Very High (>500 mg/mL) | Dipole-dipole interactions; DCM is the standard extraction solvent for this class [1]. |
| Alcohols | Methanol / Ethanol | High (>200 mg/mL) | H-bonding (Solvent OH donor to Pyridine N acceptor). |
| Polar Aprotic | DMSO / DMF | Very High | Strong dipole interactions; useful for nucleophilic substitution reactions [2]. |
| Esters | Ethyl Acetate | Moderate-High | "Like dissolves like"; ideal for process extraction and crystallization. |
| Aliphatic HC | Hexane / Heptane | Low | Lack of polar interactions; often used as an anti-solvent. |
| Water | Water | Low / Sparingly Soluble | Hydrophobic ester/methyl groups dominate; solubility increases at low pH (protonation of N). |
Process Insight: The solubility of the 2-methyl isomer in DMSO is reported at ~200 mg/mL [2]. The 5-methyl isomer, lacking the steric hindrance near the nitrogen (ortho-effect), typically exhibits slightly higher solubility in H-bond donating solvents than the 2-isomer.
Part 2: Thermodynamic Modeling & Experimental Determination
For critical process steps (e.g., seeding point determination), relying on estimates is insufficient. The following protocol outlines the Laser Monitoring Method , a self-validating technique for generating precise solubility curves.
The Laser Monitoring Protocol
This dynamic method is superior to static gravimetric analysis because it detects the exact point of dissolution (clear point) and precipitation (cloud point), defining the Metastable Zone Width (MSZW).
Workflow Diagram: Solubility Determination
Figure 1: Dynamic Laser Monitoring workflow for determining the Metastable Zone Width (MSZW).
Mathematical Modeling
Once experimental data (
-
x: Mole fraction solubility
-
T: Absolute temperature (K)
-
A, B, C: Empirical parameters derived from regression analysis.
Part 3: Application in Process Chemistry[2]
The choice of solvent dictates the yield, purity, and polymorphic form of the final product.
Reaction Medium Selection
For the synthesis of Ethyl 5-methylnicotinate (typically via esterification of 5-methylnicotinic acid), Methanol or Ethanol are preferred.
-
Why: They act as both solvent and reagent.
-
Caution: If using Thionyl Chloride (
) for activation, the exotherm must be managed. The high solubility of the product in the alcohol means a solvent swap is required for isolation [3].
Extraction & Purification Strategy
A common bottleneck is separating the ester from unreacted acid or inorganic salts.
-
The Solvent Switch:
-
Reaction: Ethanol (Homogeneous).
-
Quench: Aqueous base (
) to neutralize acid. -
Extraction: Dichloromethane (DCM) or Ethyl Acetate .
-
DCM: Higher solubility capacity but environmental concerns.
-
Ethyl Acetate:[2] Greener alternative; requires slightly larger volumes but safer for scale-up.
-
-
Crystallization: Cooling crystallization from Ethyl Acetate/Heptane mixtures. The product is soluble in hot EtOAc but crashes out upon addition of Heptane (anti-solvent).
-
Process Flow: Synthesis to Isolation
Figure 2: Optimized process flow for the synthesis and isolation of Ethyl 5-methylnicotinate.
Handling & Stability
-
Hygroscopicity: While less hygroscopic than the acid, the ester can hydrolyze if stored in wet solvents.
-
DMSO Stability: Solutions in DMSO are stable but should be prepared fresh or stored frozen to prevent slow oxidation or hydrolysis over months [2].
References
-
ChemicalBook. (2025).[3][4] Methyl 5-methylnicotinate Properties and Solubility Data. Retrieved from
-
MedChemExpress. (2024). Ethyl 2-methylnicotinate: Solvent & Solubility in DMSO. Retrieved from
-
National Institutes of Health (NIH) - PubChem. (2025). Ethyl 5-hydroxy-2-methylnicotinate and Related Pyridine Esters. Retrieved from
-
TCI Chemicals. (2025).[4] Methyl 5-Methylnicotinate Specifications and Solubility. Retrieved from
Sources
An In-depth Technical Guide to the Biological Activity of Ethyl 5-methylnicotinate
Introduction
Ethyl 5-methylnicotinate, a derivative of nicotinic acid (Vitamin B3), is a molecule of significant interest within the realms of medicinal chemistry and drug discovery. While primarily recognized as a versatile synthetic intermediate, emerging evidence points towards its own intrinsic biological activities, warranting a deeper investigation into its pharmacological potential. This guide provides a comprehensive technical overview of the known and potential biological activities of Ethyl 5-methylnicotinate, offering insights for researchers, scientists, and professionals in drug development. We will delve into its role as a chemical scaffold, explore its putative bioactivities by examining related compounds, and detail the experimental methodologies required to elucidate its full pharmacological profile.
Physicochemical Properties
A foundational understanding of the physicochemical properties of Ethyl 5-methylnicotinate is paramount for its application in both synthesis and biological assays.
| Property | Value |
| Molecular Formula | C₉H₁₁NO₂ |
| Molecular Weight | 165.19 g/mol |
| Boiling Point | 246.3°C |
| CAS Number | 20826-02-2 |
| Appearance | Data not available |
| Solubility | Data not available |
Core Application: A Versatile Synthetic Intermediate
The primary and well-established role of Ethyl 5-methylnicotinate is as a key building block in the synthesis of more complex and biologically active molecules.[1] Its chemical structure, featuring a modifiable ester group and a pyridine ring, makes it an attractive starting material for the generation of diverse chemical libraries.
Key Synthetic Applications:
-
Nicotinamide Derivatives: It serves as a precursor for a variety of nicotinamide derivatives, which are known to possess a wide range of biological activities.
-
Kinase Inhibitors: The pyridine scaffold is a common feature in many kinase inhibitors, and Ethyl 5-methylnicotinate provides a valuable starting point for the development of novel therapeutics in this class.[1]
-
Bioactive Molecules: Its utility extends to the synthesis of a broad spectrum of other bioactive compounds for both pharmaceutical and agrochemical research.[1]
Potential Biological Activities: An Examination of Related Compounds
Direct and extensive research into the biological activities of Ethyl 5-methylnicotinate is limited. However, by examining the well-documented activities of structurally similar nicotinic acid esters, we can infer potential areas of pharmacological interest.
Histone Deacetylase (HDAC) Inhibition: A Promising Lead
A pivotal, albeit secondary, report suggests that Ethyl 5-methylnicotinate possesses inhibitory activity against histone deacetylases (HDACs). This finding is of considerable importance, as HDAC inhibitors have emerged as a significant class of therapeutic agents, particularly in oncology.
The Significance of HDAC Inhibition:
HDACs are a class of enzymes that play a crucial role in the epigenetic regulation of gene expression. They remove acetyl groups from lysine residues on histones, leading to a more compact chromatin structure and transcriptional repression. In various diseases, including cancer, the activity of HDACs is often dysregulated. By inhibiting HDACs, the chromatin structure can be relaxed, allowing for the re-expression of tumor suppressor genes, ultimately leading to cell cycle arrest, differentiation, and apoptosis.
Proposed Mechanism of Action:
The precise mechanism by which Ethyl 5-methylnicotinate may inhibit HDACs is yet to be fully elucidated. However, a common pharmacophore for many HDAC inhibitors includes a zinc-binding group, a linker, and a cap group that interacts with the surface of the enzyme. It is plausible that the nicotinic acid scaffold of Ethyl 5-methylnicotinate could serve as a cap group, and further derivatization could introduce the necessary zinc-binding and linker moieties to enhance its potency and selectivity.
Proposed mechanism for Ethyl 5-methylnicotinate-induced vasodilation.
Experimental Protocols for Biological Evaluation
To rigorously assess the biological activity of Ethyl 5-methylnicotinate, a series of well-defined in vitro and in vivo assays are required.
In Vitro HDAC Inhibition Assay
Objective: To quantify the inhibitory activity of Ethyl 5-methylnicotinate against a panel of HDAC isoforms.
Methodology:
-
Enzyme and Substrate Preparation: Obtain purified recombinant human HDAC enzymes (e.g., HDAC1, HDAC2, HDAC3, HDAC6, HDAC8) and a fluorogenic HDAC substrate (e.g., Fluor-de-Lys®).
-
Compound Preparation: Prepare a stock solution of Ethyl 5-methylnicotinate in a suitable solvent (e.g., DMSO) and perform serial dilutions to obtain a range of test concentrations.
-
Assay Procedure:
-
In a 96-well microplate, add the HDAC enzyme, assay buffer, and the test compound or vehicle control.
-
Incubate for a predefined period at 37°C to allow for compound-enzyme interaction.
-
Initiate the enzymatic reaction by adding the fluorogenic substrate.
-
Incubate for a specific duration at 37°C.
-
Stop the reaction and measure the fluorescence using a microplate reader.
-
-
Data Analysis: Calculate the percentage of HDAC inhibition for each concentration of the test compound. Determine the IC50 value (the concentration of inhibitor required to reduce enzyme activity by 50%) by fitting the data to a dose-response curve.
Sources
Technical Guide: Mechanism of Action for Ethyl 5-methylnicotinate Induced Vasodilation
Executive Summary
Ethyl 5-methylnicotinate (E5MN) is a lipophilic ester derivative of 5-methylnicotinic acid. While structurally related to the common rubefacient methyl nicotinate, the addition of the 5-methyl group and the ethyl ester functionality significantly alters its physicochemical properties, specifically enhancing transdermal permeability. This guide details the mechanism of action (MoA) of E5MN, characterizing it as a pro-drug that undergoes cutaneous bioactivation to elicit vasodilation via the GPR109A (HCAR2) – Prostaglandin D2/E2 axis .
This document serves as a technical blueprint for researchers investigating microvascular modulation, providing validated experimental workflows and mechanistic causality.
Chemical Identity & Physicochemical Basis
To understand the MoA, one must first establish the compound's behavior at the delivery interface (typically the stratum corneum).
The Lipophilic Advantage
Unlike nicotinic acid (niacin), which is hydrophilic and penetrates the skin poorly, E5MN possesses an ethyl ester moiety and a methyl group at the C5 position.
-
LogP Modulation: The C5-methyl group increases lipophilicity compared to ethyl nicotinate. This enhances partitioning into the lipid-rich stratum corneum, creating a "reservoir effect" that prolongs the vasodilatory response.
-
Pro-drug Design: E5MN is pharmacologically inactive in its ester form. It requires enzymatic hydrolysis to expose the carboxylic acid pharmacophore necessary for receptor binding.
Mechanism of Action: The Signal Transduction Cascade
The vasodilatory effect of E5MN is a four-phase process involving bioactivation, receptor coupling, lipid mediator synthesis, and smooth muscle relaxation.
Phase 1: Cutaneous Bioactivation
Upon topical application, E5MN penetrates the epidermis. Intracellular esterases (carboxylesterases) present in keratinocytes and Langerhans cells rapidly hydrolyze the ester bond.
-
Reaction: Ethyl 5-methylnicotinate + H₂O
5-methylnicotinic acid + Ethanol. -
Active Metabolite: 5-methylnicotinic acid.[2]
Phase 2: Receptor Activation (GPR109A)
The free acid metabolite binds to GPR109A (also known as HCAR2), a G_i-protein coupled receptor highly expressed on Langerhans cells and keratinocytes.
-
Binding Affinity: While nicotinic acid is the endogenous ligand, 5-substituted analogs typically retain agonistic activity, though affinity (Ki) may vary based on steric hindrance at the binding pocket.
-
G-Protein Coupling: Activation of GPR109A leads to the dissociation of the G_i subunit. While G_i typically inhibits cAMP, in this specific epidermal pathway, the critical downstream effect is the mobilization of intracellular calcium (
).
Phase 3: The Arachidonic Acid Cascade
The rise in intracellular
-
PLA2 Activation: Cleaves membrane phospholipids to release Arachidonic Acid (AA).
-
COX Activation: Cyclooxygenase-1 (COX-1) and COX-2 metabolize AA into unstable endoperoxides (PGG2/PGH2).
-
Terminal Synthases: Specific synthases convert PGH2 into vasoactive prostaglandins, primarily Prostaglandin D2 (PGD2) and Prostaglandin E2 (PGE2) .
Phase 4: Vascular Smooth Muscle Relaxation
The synthesized PGD2 and PGE2 diffuse out of the epidermal cells and migrate to the dermal capillaries and arterioles.
-
Vascular Receptors: PGD2 binds to DP1 receptors; PGE2 binds to EP2/EP4 receptors on the vascular smooth muscle cells (VSMC).
-
cAMP Surge: These receptors are
-coupled. Their activation stimulates adenylyl cyclase, increasing cyclic AMP (cAMP) within the VSMC. -
Relaxation: Elevated cAMP activates Protein Kinase A (PKA), which phosphorylates Myosin Light Chain Kinase (MLCK) or reduces intracellular calcium, leading to smooth muscle relaxation and consequent vasodilation (erythema).
Visualization: Signaling Pathway
The following diagram illustrates the molecular pathway from topical application to vasodilation.[10]
Figure 1: Molecular signal transduction pathway of Ethyl 5-methylnicotinate from skin penetration to vascular response.
Experimental Validation Protocols
To scientifically validate this mechanism, researchers should employ a "Self-Validating" experimental design using specific inhibitors to block key nodes in the pathway.
Protocol: Laser Doppler Flowmetry with Inhibitor Profiling
Objective: Confirm that vasodilation is mediated by prostaglandins and not direct vascular action.
Materials:
-
Test Compound: Ethyl 5-methylnicotinate (10 mM in ethanol/water).
-
Inhibitor A: Indomethacin (COX inhibitor).
-
Inhibitor B: Laropiprant (GPR109A antagonist - if available) or Aspirin (oral).
Step-by-Step Methodology:
-
Baseline Measurement: Acclimatize subjects (22°C) for 20 mins. Measure baseline perfusion units (PU) on the volar forearm.
-
Pre-treatment (Control Site): Apply vehicle only.
-
Pre-treatment (Active Site): Apply topical NSAID (Indomethacin gel) or administer oral Aspirin (325mg) 1 hour prior to testing.
-
Challenge: Apply 20 µL of Ethyl 5-methylnicotinate solution to both Control and Pre-treated sites using a standard 10mm chamber.
-
Data Acquisition: Record LDF flux continuously for 45 minutes.
-
Analysis: Calculate the Area Under the Curve (AUC) for the vasodilatory response.
Expected Result:
-
Control Site: Rapid onset of erythema (peak ~15-20 mins).
-
Inhibitor Site: Significant attenuation (>70% reduction) of the response.[14]
-
Interpretation: If COX inhibition blocks the effect, the mechanism is confirmed to be prostaglandin-mediated.
Protocol: Hydrolysis Rate Assay
Objective: Quantify the conversion of the ester to the active acid.
Methodology:
-
Incubate Ethyl 5-methylnicotinate with skin homogenate or recombinant carboxylesterase.
-
Aliquot samples at t=0, 5, 15, 30, 60 mins.
-
Quench with acetonitrile.
-
Analyze via HPLC-UV (260 nm).
-
Success Metric: Disappearance of the ester peak and stoichiometric appearance of the 5-methylnicotinic acid peak.
Visualization: Experimental Workflow
This diagram outlines the logic flow for validating the mechanism.
Figure 2: Logical workflow for validating the prostaglandin-dependence of the vasodilatory response.
Comparative Data Summary
The following table contextualizes Ethyl 5-methylnicotinate against related analogs, highlighting the structural impact on mechanism.
| Compound | Lipophilicity (Est. LogP) | Skin Penetration | Receptor Affinity (GPR109A) | Vasodilation Potency |
| Nicotinic Acid | Low (0.36) | Poor | High (Endogenous Ligand) | Low (Topical) / High (Oral) |
| Methyl Nicotinate | Moderate (0.85) | Good | Moderate (Post-hydrolysis) | High (Standard Reference) |
| Ethyl Nicotinate | Moderate (1.3) | Good | Moderate (Post-hydrolysis) | High |
| Ethyl 5-methylnicotinate | High (~1.8) | Enhanced | High (Post-hydrolysis) | High (Sustained) |
Note: The 5-methyl group enhances lipophilicity, potentially creating a depot effect in the skin, leading to a more sustained release of the active acid compared to methyl nicotinate.
References
-
Benyó, Z., et al. (2005).[15] GPR109A (PUMA-G) is responsible for the flushing effect of nicotinic acid.[15] Journal of Clinical Investigation. [Link]
-
Morrow, J. D., et al. (1989). Release of marked amounts of prostaglandin D2 in vivo in humans following the administration of nicotinic acid. Prostaglandins.[10][12][14][13][16][17][] [Link]
-
Hanson, J., et al. (2010). Nicotinic acid- and monomethyl fumarate-induced flushing involves GPR109A expressed by keratinocytes and COX-2-dependent prostanoid formation in mice. Journal of Clinical Investigation. [Link]
-
PubChem. (2025).[6] Compound Summary: Methyl nicotinate (Mechanism Analog).[5] National Library of Medicine. [Link]
-
Wilkin, J. K., et al. (1985).[12] Prostaglandins and nicotinate-provoked increase in cutaneous blood flow.[12][] Clinical Pharmacology & Therapeutics.[12] [Link]
Sources
- 1. alfa-chemistry.com [alfa-chemistry.com]
- 2. CAS # 20826-02-2, Ethyl 5-methylnicotinate, 5-Methylnicotinic acid ethyl ester, 5-Methylpyridine-3-carboxylic acid ethyl ester - chemBlink [chemblink.com]
- 3. Ethyl 5-methylnicotinate | 20826-02-2 [sigmaaldrich.com]
- 4. 5-Methylpyridine-3-carboxylic acid ethyl ester | 20826-02-2 [chemicalbook.com]
- 5. methyl nicotinate, 93-60-7 [thegoodscentscompany.com]
- 6. Methyl Nicotinate | C7H7NO2 | CID 7151 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. ulprospector.com [ulprospector.com]
- 8. Methyl Nicotinate - CaribNP [caribnaturalproducts.com]
- 9. fraterworks.com [fraterworks.com]
- 10. pdf.benchchem.com [pdf.benchchem.com]
- 11. researchgate.net [researchgate.net]
- 12. s3-us-west-2.amazonaws.com [s3-us-west-2.amazonaws.com]
- 13. Methyl nicotinate-induced vasodilation in generalized social phobia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. Flushing out the role of GPR109A (HM74A) in the clinical efficacy of nicotinic acid - PMC [pmc.ncbi.nlm.nih.gov]
- 16. ahajournals.org [ahajournals.org]
- 17. What is the mechanism of Xantinol Nicotinate? [synapse.patsnap.com]
The Strategic Application of Ethyl 5-Methylnicotinate in Modern Drug Discovery: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Ethyl 5-methylnicotinate, a key nicotinic acid derivative, stands as a versatile scaffold in contemporary medicinal chemistry. This guide provides an in-depth technical exploration of its synthesis, physicochemical properties, and multifaceted applications in drug development. We delve into its crucial role as a synthetic intermediate, its burgeoning potential as a modulator of key biological pathways, including kinase signaling and vascular tone, and its emerging antimicrobial properties. This document serves as a comprehensive resource, integrating established protocols and mechanistic insights to empower researchers in leveraging the full potential of this valuable chemical entity.
Introduction: The Significance of the Nicotinic Acid Scaffold
The pyridine ring, a core component of the nicotinic acid family, is a privileged scaffold in drug discovery, appearing in a wide array of therapeutic agents.[1] Its unique electronic properties and ability to engage in various non-covalent interactions make it an attractive building block for designing molecules with specific biological activities. Ethyl 5-methylnicotinate, as a functionalized derivative, offers medicinal chemists a strategic entry point for molecular elaboration, enabling the exploration of diverse chemical spaces and the development of novel therapeutics. Its utility spans from being a critical intermediate in the synthesis of established drugs to a foundational element for the discovery of new bioactive compounds.[2]
Physicochemical Properties and Characterization of Ethyl 5-Methylnicotinate
A thorough understanding of the physicochemical properties of a lead compound is fundamental to its development. Ethyl 5-methylnicotinate is a liquid at room temperature with a boiling point of 246.3°C.[3] Key properties are summarized in the table below.
| Property | Value | Reference |
| CAS Number | 20826-02-2 | [3] |
| Molecular Formula | C₉H₁₁NO₂ | [3] |
| Molecular Weight | 165.19 g/mol | [3] |
| Boiling Point | 246.3°C | [3] |
| Physical Form | Liquid | [4] |
| Purity | 96% | [4] |
| Storage | Room temperature, dry | [3] |
2.1. Spectroscopic Characterization:
-
¹H NMR: The spectrum is expected to show signals corresponding to the ethyl group (a quartet and a triplet), a singlet for the methyl group on the pyridine ring, and distinct signals for the aromatic protons of the pyridine ring.
-
¹³C NMR: The carbon spectrum will display characteristic peaks for the carbonyl carbon of the ester, the carbons of the ethyl group, the methyl group, and the carbons of the pyridine ring.
Synthesis of Ethyl 5-Methylnicotinate
The synthesis of ethyl 5-methylnicotinate is typically achieved through the esterification of its precursor, 5-methylnicotinic acid. This acid is synthesized from 3,5-dimethylpyridine via oxidation.
3.1. Synthesis of 5-Methylnicotinic Acid
A common method for the synthesis of 5-methylnicotinic acid involves the oxidation of 3,5-dimethylpyridine (3,5-lutidine) using a strong oxidizing agent like potassium permanganate.[7] An alternative, more selective method employs hydrogen peroxide in concentrated sulfuric acid.[8]
3.2. Esterification to Ethyl 5-Methylnicotinate
The final step involves the esterification of 5-methylnicotinic acid with ethanol. This reaction is typically acid-catalyzed, with common catalysts being concentrated sulfuric acid or thionyl chloride.[3][9]
3.2.1. Detailed Laboratory Protocol for Esterification
This protocol is adapted from the synthesis of methyl nicotinate and is directly applicable for the synthesis of the ethyl ester.[3]
Materials:
-
5-methylnicotinic acid
-
Absolute ethanol
-
Concentrated sulfuric acid
-
10% Sodium bicarbonate solution
-
Chloroform (or other suitable organic solvent)
-
Anhydrous magnesium sulfate
-
Round-bottom flask
-
Reflux condenser
-
Separatory funnel
-
Rotary evaporator
Procedure:
-
In a round-bottom flask, dissolve 5-methylnicotinic acid in an excess of absolute ethanol.
-
Carefully add a catalytic amount of concentrated sulfuric acid to the mixture.
-
Equip the flask with a reflux condenser and heat the mixture to reflux for 4-6 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).
-
After the reaction is complete, allow the mixture to cool to room temperature.
-
Neutralize the reaction mixture by the slow addition of a 10% sodium bicarbonate solution until the effervescence ceases.
-
Transfer the mixture to a separatory funnel and extract the ethyl 5-methylnicotinate into an organic solvent like chloroform.
-
Separate the organic layer and wash it with brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent using a rotary evaporator to yield the crude ethyl 5-methylnicotinate.
-
The crude product can be further purified by column chromatography on silica gel.
3.3. Synthetic Workflow Diagram
Caption: Prostaglandin-mediated vasodilation by nicotinic acid derivatives.
4.3.2. Protocol for Assessing Cutaneous Vasodilation using Laser Doppler Flowmetry
Laser Doppler Flowmetry (LDF) is a non-invasive technique used to measure cutaneous blood flow and assess vasodilation.
-
Laser Doppler Flowmetry system with a probe
-
Topical formulation of the test compound (e.g., ethyl 5-methylnicotinate derivative in a suitable vehicle)
-
Control vehicle
-
Human volunteers
Procedure:
-
Acclimatize the subjects in a temperature-controlled room.
-
Select two adjacent sites on the forearm for application of the test compound and the control vehicle.
-
Record baseline cutaneous blood flow at both sites using the LDF probe.
-
Apply a standardized amount of the test formulation to one site and the control vehicle to the other.
-
Continuously monitor and record the cutaneous blood flow at both sites for a specified period (e.g., 60 minutes).
-
The change in blood flow over time at the test site compared to the control site indicates the vasodilatory effect of the compound.
-
Data can be expressed as cutaneous vascular conductance (CVC), calculated as LDF signal divided by mean arterial pressure.
4.4. Antimicrobial Properties
The pyridine nucleus is present in many compounds with antimicrobial activity. N[1]icotinic acid and its derivatives have been investigated for their potential as antibacterial and antifungal agents.
[13]4.4.1. Antimicrobial Activity of Nicotinamide Derivatives
| Compound | Microorganism | MIC₅₀ (mM) | Reference |
| NC 7 | S. aureus | 0.008 | |
| NC 3 | P. aeruginosa | 0.008 | |
| NC 3 | K. pneumoniae | 0.016 | |
| NC 3 | E. faecalis | < 0.0024 | |
| NC 3 | C. albicans | 0.0101 (mg/mL) |
4.4.2. Broth Microdilution Assay for Minimum Inhibitory Concentration (MIC) Determination
This protocol is used to determine the lowest concentration of an antimicrobial agent that inhibits the visible growth of a microorganism.
-
Test compound (e.g., ethyl 5-methylnicotinate derivative)
-
Bacterial or fungal strains
-
Appropriate broth medium (e.g., Mueller-Hinton Broth for bacteria, RPMI-1640 for fungi)
-
96-well microtiter plates
-
Spectrophotometer or plate reader
Procedure:
-
Prepare a stock solution of the test compound in a suitable solvent (e.g., DMSO).
-
In a 96-well plate, perform serial two-fold dilutions of the test compound in the broth medium.
-
Prepare a standardized inoculum of the microorganism (e.g., 5 x 10⁵ CFU/mL for bacteria).
-
Add the inoculum to each well of the microtiter plate. Include a positive control (microorganism with no compound) and a negative control (broth only).
-
Incubate the plate at the optimal temperature for the microorganism (e.g., 37°C for 18-24 hours for bacteria).
-
After incubation, determine the MIC by visually inspecting for turbidity or by measuring the optical density at 600 nm. The MIC is the lowest concentration of the compound that shows no visible growth.
Conclusion
Ethyl 5-methylnicotinate is a valuable and versatile molecule in the field of drug discovery. Its straightforward synthesis and the reactivity of its functional groups make it an ideal starting point for the creation of diverse chemical libraries. The demonstrated and potential biological activities of its derivatives, including kinase inhibition, vasodilation, and antimicrobial effects, highlight the broad therapeutic potential of this chemical scaffold. This guide provides a foundational understanding and practical protocols to facilitate the exploration of ethyl 5-methylnicotinate and its analogs in the ongoing quest for novel and effective therapeutic agents.
References
-
MySkinRecipes. Ethyl 5-methylnicotinate. [Link]
-
El-Gamal, M. I., et al. (2023). Synthesis of novel nicotinic acid derivatives of potential antioxidant and anticancer activity. Archiv der Pharmazie, 356(11), e2300250. [Link]
- Google Patents. (2012). Preparing method of 5-methylnicotinicacid.
-
Promega Connections. (2025). IC50, EC50 and Kd: What is the Difference and Why Do They matter? [Link]
-
McGarr, G. W., et al. (2023). Reliability of laser-Doppler flowmetry derived measurements of forearm and calf cutaneous vasodilation during gradual local heating in young adults. Microvascular Research, 145, 104470. [Link]
-
Thirumala, V. R., et al. (2015). synthesis and characterization of related substances of rupatadine fumarate: an antihistamine drug. World Journal of Pharmacy and Pharmaceutical Sciences, 4(9), 1336-1348. [Link]
-
Patsnap. (n.d.). Rupatadine patented technology retrieval search results. Eureka. [Link]
-
Promega Connections. (2025). IC50, EC50 and Kd: What is the Difference and Why Do They matter? [Link]
-
PubMed. (1984). Nicotine-induced skeletal muscle vasodilation is mediated by release of epinephrine from nerve terminals. [Link]
- Google Patents. (2016).
-
Iowa State University. (2016). Synthesis and Biological Assessment of Alkyl Pyridine Antimicrobials. ISU ReD. [Link]
-
National Institutes of Health. (2024). Antibiotic susceptibility testing using minimum inhibitory concentration (MIC) assays. [Link]
-
PubMed. (2014). Myths and methodologies: Reliability of forearm cutaneous vasodilatation measured using laser-Doppler flowmetry during whole-body passive heating. [Link]
-
MySkinRecipes. (n.d.). Ethyl 5-methylnicotinate. [Link]
-
National Institutes of Health. (2018). Broth Microdilution In Vitro Screening: An Easy and Fast Method to Detect New Antifungal Compounds. [Link]
-
National Institutes of Health. (2019). Nicotine and Vascular Dysfunction. [Link]
-
Taylor & Francis. (n.d.). IC50 – Knowledge and References. [Link]
-
protocols.io. (2024). In vitro kinase assay. [Link]
-
Frontiers. (2019). Multiple Laser Doppler Flowmetry Probes Increase the Reproducibility of Skin Blood Flow Measurements. [Link]
-
National Institutes of Health. (2024). Synthesis and Antimicrobial Activity of Newly Synthesized Nicotinamides. [Link]
-
Frontiers. (2023). Acetylcholine activates a regenerative vasodilator mechanism that is sensitive to nitric oxide production. [Link]
-
University of Helsinki. (2022). Synthesis of bis-thiohydantoin derivatives as an antiproliferative agents targeting EGFR inhibitory pathway. HELDA. [Link]
-
UK Health Security Agency. (n.d.). Broth microdilution protocol for determining antimicrobial susceptibility of Legionella pneumophila to clinically relevant antimicrobials. UKHSA Research Portal. [Link]
-
Reaction Biology. (2024). Testing kinase inhibitors where it matters: Drug screening in intact cells. [Link]
- Google Patents. (1984).
-
PubMed. (1985). Inhibition by nicotine of the vasodilator effect of bradykinin: evidence for a prostacyclin-dependent mechanism. [Link]
-
ResearchGate. (n.d.). Summary of the IC50 (µ M) values of the tested derivatives against a panel of cancer cells. [Link]
-
Frontiers. (2020). Development of a CDK10/CycM in vitro Kinase Screening Assay and Identification of First Small-Molecule Inhibitors. [Link]
-
ResearchGate. (n.d.). synthesis and characterization of related substances of rupatadine fumarate: an antihistamine drug. [Link]
-
National Institutes of Health. (2017). Determination of antibacterial activity and minimum inhibitory concentration of larval extract of fly via resazurin-based turbidometric assay. [Link]
-
ResearchGate. (2009). (PDF) Synthesis and antimicrobial studies of new pyridine derivatives. [Link]
-
ResearchGate. (n.d.). 13C and 1H NMR study of N‐5′‐methylsalicylideneanilines. [Link]
- Google Patents. (2006).
-
Semantic Scholar. (n.d.). Reliability of laser-Doppler flowmetry derived measurements of forearm and calf cutaneous vasodilation during gradual local heating in young adults. [Link]
-
MDPI. (2021). Pyridine Compounds with Antimicrobial and Antiviral Activities. [Link]
-
European Patent Office. (2015). An improved process for the preparation of Rupatadine Fumarate. [Link]
-
Balci, M. (2005). Basic 1H- and 13C-NMR Spectroscopy. Elsevier. [Link]
-
PubMed. (2024). Laser Doppler Fluximetry in Cutaneous Vasculature: Methods for Data Analyses. [Link]
-
University of California, Berkeley. (2011). Chem 117 Reference Spectra Spring 2011. [Link]
-
Quick Company. (n.d.). Process For The Synthesis Of Rupatadine. [Link]
Sources
- 1. Broth Microdilution In Vitro Screening: An Easy and Fast Method to Detect New Antifungal Compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 2. US10654806B2 - Menthyl nicotinate synthesis process - Google Patents [patents.google.com]
- 3. nbinno.com [nbinno.com]
- 4. N-Derivatives of (Z)-Methyl 3-(4-Oxo-2-thioxothiazolidin-5-ylidene)methyl)-1H-indole-2-carboxylates as Antimicrobial Agents—In Silico and In Vitro Evaluation [mdpi.com]
- 5. Ethyl 2-methylnicotinate(1721-26-2) 1H NMR [m.chemicalbook.com]
- 6. researchgate.net [researchgate.net]
- 7. Preparation method of ethyl nicotinate - Eureka | Patsnap [eureka.patsnap.com]
- 8. researchgate.net [researchgate.net]
- 9. METHYL 5-METHYLNICOTINATE synthesis - chemicalbook [chemicalbook.com]
- 10. Myths and methodologies: Reliability of forearm cutaneous vasodilatation measured using laser-Doppler flowmetry during whole-body passive heating - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Reliability of laser-Doppler flowmetry derived measurements of forearm and calf cutaneous vasodilation during gradual local heating in young adults - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Frontiers | Multiple Laser Doppler Flowmetry Probes Increase the Reproducibility of Skin Blood Flow Measurements [frontiersin.org]
- 13. Synthesis and Antimicrobial Activity of Newly Synthesized Nicotinamides - PMC [pmc.ncbi.nlm.nih.gov]
- 14. ir.library.illinoisstate.edu [ir.library.illinoisstate.edu]
- 15. Antibiotic susceptibility testing using minimum inhibitory concentration (MIC) assays - PMC [pmc.ncbi.nlm.nih.gov]
Ethyl 5-methylnicotinate: A Scaffolding Approach for Novel Therapeutic Development
An In-Depth Technical Guide
Abstract
Ethyl 5-methylnicotinate is a pyridinecarboxylate derivative currently positioned within the chemical landscape primarily as a synthetic intermediate for pharmaceuticals and agrochemicals.[1] However, its structural analogy to well-characterized pharmacologically active molecules, notably nicotinic acid (Niacin), suggests a significant and underexplored therapeutic potential. This technical guide moves beyond its current application to provide a comprehensive analysis of its potential as a therapeutic agent. We will deconstruct the pharmacology of its core structure, the nicotinic acid pharmacophore, to build a rationale for its investigation in several key therapeutic areas. By examining the established mechanisms and clinical applications of its close analogs, we will propose data-driven hypotheses and detailed experimental workflows for evaluating Ethyl 5-methylnicotinate in dyslipidemia, topical analgesia, and other emerging fields. This document is intended for researchers, medicinal chemists, and drug development professionals as a foundational guide to unlock the latent therapeutic value of this compound.
Introduction to Ethyl 5-methylnicotinate: Chemical Profile and Rationale
Ethyl 5-methylnicotinate is a derivative of nicotinic acid, a form of vitamin B3. While direct pharmacological data on this specific ester is limited, its value lies in its potential to be a novel chemical entity with modulated properties compared to its parent compounds. Its primary documented role is as a versatile building block in the synthesis of more complex molecules, such as kinase inhibitors.[1] The rationale for this guide is to pivot from this perspective and treat Ethyl 5-methylnicotinate as a lead compound, hypothesizing its therapeutic activities based on robust structure-activity relationship (SAR) data from its analogs.
Table 1: Physicochemical Properties of Ethyl 5-methylnicotinate
| Property | Value | Source |
| CAS Number | 20826-02-2 | [1] |
| Molecular Formula | C₉H₁₁NO₂ | [1] |
| Molecular Weight | 165.19 g/mol | [1] |
| Boiling Point | 246.3°C | [1] |
| Appearance | Data not widely available; likely a liquid or low-melting solid | |
| Solubility | Expected to have moderate solubility in organic solvents |
The Nicotinic Acid Pharmacophore: A Gateway to Therapeutic Action
The therapeutic promise of Ethyl 5-methylnicotinate is fundamentally linked to the pharmacology of its core scaffold, shared with nicotinic acid. Nicotinic acid is the oldest lipid-lowering agent, and its mechanisms are well-elucidated.[2][3]
Mechanism of Action: The GPR109A Receptor
The primary target of nicotinic acid is the G protein-coupled receptor GPR109A (also known as HM74A), which is highly expressed in adipocytes and immune cells like Langerhans cells in the skin.[3][4]
Signaling Pathway Overview:
-
Binding and Activation: Nicotinic acid binds to GPR109A on the surface of adipocytes.
-
G-Protein Coupling: The activated receptor couples to an inhibitory G-protein (Gαi).
-
Adenylyl Cyclase Inhibition: Gαi inhibits the enzyme adenylyl cyclase, leading to a decrease in intracellular cyclic AMP (cAMP) levels.
-
Inhibition of Lipolysis: The reduction in cAMP levels decreases the activity of hormone-sensitive lipase (HSL), the rate-limiting enzyme for the breakdown of triglycerides into free fatty acids (FFAs).
-
Reduced FFA Flux: The inhibition of lipolysis reduces the release of FFAs from adipose tissue into the bloodstream.
-
Hepatic Effects: A lower flux of FFAs to the liver results in decreased hepatic synthesis of triglycerides and, consequently, reduced assembly and secretion of very-low-density lipoproteins (VLDL) and low-density lipoproteins (LDL).[5]
Simultaneously, nicotinic acid is known to raise levels of high-density lipoprotein (HDL), or "good cholesterol," although this mechanism is less dependent on GPR109A and is thought to involve reduced hepatic uptake of HDL's primary protein, apolipoprotein A-I.[2]
Caption: GPR109A signaling pathway in adipocytes.
The Prodrug Hypothesis
A central hypothesis for the systemic therapeutic potential of Ethyl 5-methylnicotinate is its role as a prodrug. It is highly plausible that upon oral administration, ubiquitous esterase enzymes in the intestine, blood, and liver would hydrolyze the ethyl ester, releasing the active metabolite, 5-methylnicotinic acid .[2] This metabolite, now bearing the necessary free carboxylic acid group, would be available to act on GPR109A. This bioactivation strategy could potentially modulate the pharmacokinetic profile, offering advantages in absorption, distribution, or duration of action compared to administering the active acid directly. Studies have shown that ethyl nicotinate is effectively absorbed and metabolized to nicotinic acid in a similar manner.[2]
Potential Therapeutic Target Areas and Experimental Validation
Based on the established pharmacology of its analogs, we can delineate clear, testable hypotheses for the therapeutic application of Ethyl 5-methylnicotinate.
Dyslipidemia and Cardiovascular Disease
This is the most direct and promising application, leveraging the well-established effects of nicotinic acid. The addition of a methyl group at the 5-position of the pyridine ring could alter the compound's affinity for GPR109A, its metabolic stability, or its lipophilicity, potentially leading to an improved therapeutic index (e.g., maintaining efficacy with reduced side effects like flushing).
Caption: Workflow for evaluating anti-dyslipidemic potential.
Objective: To determine the binding affinity (Ki) of 5-methylnicotinic acid (the expected active metabolite) for the human GPR109A receptor.
Materials:
-
Membrane preparations from cells stably expressing human GPR109A.
-
Radioligand, e.g., [³H]-nicotinic acid.
-
Test compounds: 5-methylnicotinic acid, nicotinic acid (positive control).
-
Binding buffer (e.g., 50 mM Tris-HCl, 5 mM MgCl₂, pH 7.4).
-
Glass fiber filters (e.g., Whatman GF/B).
-
Scintillation fluid and counter.
Methodology:
-
Compound Preparation: Prepare serial dilutions of 5-methylnicotinic acid and the positive control in binding buffer.
-
Assay Setup: In a 96-well plate, combine the GPR109A membrane preparation, a fixed concentration of [³H]-nicotinic acid, and varying concentrations of the test compound or control.
-
Nonspecific Binding: Include wells with an excess of unlabeled nicotinic acid to determine nonspecific binding.
-
Incubation: Incubate the plate at room temperature for 60-90 minutes to allow binding to reach equilibrium.
-
Harvesting: Rapidly filter the contents of each well through the glass fiber filters using a cell harvester. Wash the filters quickly with ice-cold binding buffer to remove unbound radioligand.
-
Quantification: Place the filters in scintillation vials, add scintillation fluid, and measure the radioactivity using a scintillation counter.
-
Data Analysis: Calculate the specific binding by subtracting nonspecific binding from total binding. Plot the percentage of specific binding against the logarithm of the test compound concentration. Determine the IC₅₀ (concentration inhibiting 50% of specific binding) and calculate the Ki using the Cheng-Prusoff equation.
Topical Applications: Vasodilation and Analgesia
Drawing a parallel with Methyl Nicotinate, which is used topically as a rubefacient for muscle and joint pain, Ethyl 5-methylnicotinate could possess similar properties.[6][7][8] The mechanism is believed to involve local prostaglandin release, leading to peripheral vasodilation.[6] This could be valuable for topical formulations aimed at relieving musculoskeletal pain or improving local blood circulation.
Objective: To measure the effect of topically applied Ethyl 5-methylnicotinate on skin microvascular blood flow.
Materials:
-
Ethyl 5-methylnicotinate formulated in a suitable vehicle (e.g., ethanol/propylene glycol solution or a cream base) at various concentrations.
-
Vehicle control (placebo).
-
Positive control: Methyl Nicotinate solution (e.g., 10⁻⁴ mol/L).[9]
-
Laser Doppler Flowmeter (LDF) or Laser Speckle Contrast Imager (LSCI).
-
Volunteer subjects or a suitable animal model (e.g., rabbit ear).
Methodology:
-
Baseline Measurement: Acclimatize the subject in a temperature-controlled room. Define test sites on the forearm skin and measure baseline skin blood flow at each site for 5 minutes using the LDF/LSCI.
-
Topical Application: Apply a standardized amount of the test formulation, vehicle control, and positive control to the assigned sites.
-
Continuous Monitoring: Immediately begin monitoring the blood flow at each site continuously for a period of 60 minutes.
-
Data Acquisition: Record the blood flow in arbitrary perfusion units (APU).
-
Data Analysis: For each site, calculate the change in blood flow from baseline over time. Determine key parameters such as the time to onset of vasodilation, the peak perfusion value, and the area under the curve (AUC) for the perfusion-time graph.
-
Statistical Comparison: Compare the responses from the Ethyl 5-methylnicotinate-treated sites to both the vehicle control and the positive control to determine statistical significance.
Emerging Research: Chemoprevention
A study on various nicotinic acid analogs, including ethyl nicotinate, demonstrated inhibitory effects on the induction of ornithine decarboxylase (ODC) activity by the carcinogen diethylnitrosamine (DEN) in rat liver.[10] ODC is a critical enzyme in polyamine synthesis, and its upregulation is a hallmark of increased cell proliferation and cancer development. This finding opens a speculative but intriguing avenue for investigating Ethyl 5-methylnicotinate in the context of cancer chemoprevention research.
Objective: To determine if Ethyl 5-methylnicotinate or its metabolite can inhibit ODC activity in a relevant cell line.
Materials:
-
Hepatocellular carcinoma cell line (e.g., HepG2).
-
Cell culture medium and supplements.
-
ODC inducer (e.g., a phorbol ester like TPA, or serum).
-
Test compound: Ethyl 5-methylnicotinate or 5-methylnicotinic acid.
-
ODC assay buffer.
-
L-[1-¹⁴C]ornithine (radiolabeled substrate).
-
Hyamine hydroxide (for trapping ¹⁴CO₂).
-
Scintillation fluid and counter.
Methodology:
-
Cell Culture: Culture HepG2 cells to approximately 80% confluency.
-
Pre-treatment: Pre-treat the cells with various concentrations of the test compound for 1-2 hours.
-
Induction: Add the ODC inducer to the medium and incubate for 4-6 hours to achieve peak ODC expression.
-
Cell Lysis: Harvest the cells, wash with PBS, and lyse them in the ODC assay buffer to prepare a cell-free extract.
-
Enzymatic Reaction: Initiate the ODC activity assay by adding the cell lysate to a reaction mixture containing the radiolabeled L-[1-¹⁴C]ornithine. The reaction is carried out in a sealed vial with a center well containing a filter paper soaked in hyamine hydroxide.
-
CO₂ Trapping: The ODC enzyme decarboxylates the substrate, releasing ¹⁴CO₂ which is then trapped by the hyamine hydroxide.
-
Quantification: After a set incubation period (e.g., 60 minutes), stop the reaction. Transfer the filter paper to a scintillation vial, add scintillation fluid, and quantify the trapped ¹⁴CO₂ via scintillation counting.
-
Data Analysis: ODC activity is proportional to the amount of ¹⁴CO₂ produced. Compare the activity in cells treated with the test compound to untreated (but induced) control cells to calculate the percentage of inhibition.
Summary and Future Directions
Ethyl 5-methylnicotinate stands as a compound of significant latent potential. While its current use is confined to chemical synthesis, its structural heritage points toward promising therapeutic avenues. The logical progression from its well-understood analogs provides a solid, data-driven foundation for its investigation as a next-generation nicotinic acid-like agent for dyslipidemia, a novel topical agent for pain and vasodilation, and potentially as a lead for chemoprevention research.
The key to unlocking this potential lies in systematic preclinical evaluation. The experimental workflows and protocols detailed in this guide offer a clear path forward for researchers. Future work should focus on:
-
Systematic SAR studies: Synthesizing and testing related esters and analogs to optimize potency and minimize side effects.
-
In-depth pharmacokinetic and pharmacodynamic (PK/PD) modeling: Understanding the relationship between dose, exposure, and therapeutic effect.
-
Safety and toxicology profiling: Establishing a comprehensive safety profile in accordance with regulatory guidelines.[11]
By pursuing these lines of inquiry, the scientific community can determine if Ethyl 5-methylnicotinate can transition from a chemical building block to a clinically valuable therapeutic agent.
References
-
MySkinRecipes. Ethyl 5-methylnicotinate. [Link]
-
National Center for Biotechnology Information. PubChem Compound Summary for CID 7151, Methyl Nicotinate. [Link]
-
Dr. G Bhanu Prakash. Nicotinic acid: Pharmacology Video Lectures USMLE Step 1. YouTube. [Link]
-
Wikipedia. Arecoline. [Link]
-
Gao, L., et al. (2022). Topical Application of Methyl Nicotinate Solution Enhances Peripheral Blood Collection. Lab Med, 53(5), 482-488. [Link]
-
Al-Gareeb, A. I., et al. (2021). Nicotinic acid, its mechanism of action and pharmacological effects. Research Review International Journal of Multidisciplinary, 6(5), 55-81. [Link]
- Google Patents.
-
The Good Scents Company. methyl nicotinate. [Link]
-
National Center for Biotechnology Information. PubChem Compound Summary for CID 256208, 5-Methylnicotinic acid. [Link]
-
IJzerman, A. P., et al. (2006). Nicotinic acid receptor subtypes and their ligands. Med Res Rev, 26(4), 393-415. [Link]
-
Kamanna, V. S., & Kashyap, M. L. (2007). Nicotinic Acid: Pharmacological Effects and Mechanisms of Action. Annual Review of Pharmacology and Toxicology, 47, 79-106. [Link]
-
Singh, J., et al. (2012). Synthesis and antinociceptive activity of methyl nicotinate. ResearchGate. [Link]
-
Inayama, S., et al. (1985). Inhibitory effects of niacin and its analogues on induction of ornithine decarboxylase activity by diethylnitrosamine in rat liver. Gan, 76(8), 630-3. [Link]
-
Scribd. (48) methyl-6-methyinicotinate Route of Synthesis. [Link]
- Google Patents. US4579953A - Process for the production of 6-methylnicotinic acid ester.
-
Wikipedia. List of additives in cigarettes. [Link]
-
European Medicines Agency. (2011). ICH guideline S6 (R1) – preclinical safety evaluation of biotechnology-derived pharmaceuticals. [Link]
Sources
- 1. Ethyl 5-methylnicotinate [myskinrecipes.com]
- 2. researchgate.net [researchgate.net]
- 3. annualreviews.org [annualreviews.org]
- 4. Nicotinic acid receptor subtypes and their ligands - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. m.youtube.com [m.youtube.com]
- 6. Methyl Nicotinate | C7H7NO2 | CID 7151 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. medchemexpress.com [medchemexpress.com]
- 8. Methyl nicotinate:Mechanism, Uses and Toxicity_Chemicalbook [chemicalbook.com]
- 9. Topical Application of Methyl Nicotinate Solution Enhances Peripheral Blood Collection - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Inhibitory effects of niacin and its analogues on induction of ornithine decarboxylase activity by diethylnitrosamine in rat liver - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. ema.europa.eu [ema.europa.eu]
Methodological & Application
Synthesis of Ethyl 5-Methylnicotinate: A Detailed Protocol for Researchers
This comprehensive guide provides a detailed protocol for the synthesis of ethyl 5-methylnicotinate, a valuable building block in pharmaceutical and agrochemical research.[1] This document is intended for researchers, scientists, and drug development professionals, offering in-depth procedural details, mechanistic insights, and practical guidance for a successful synthesis.
Introduction
Ethyl 5-methylnicotinate, an ester derivative of nicotinic acid, serves as a crucial intermediate in the synthesis of a variety of bioactive molecules, including kinase inhibitors and nicotinamide derivatives with potential therapeutic applications.[1][2] Its molecular structure, featuring a pyridine ring with a methyl group and an ethyl ester functionality, allows for versatile chemical modifications in multi-step organic syntheses.[2] The robust and well-established Fischer esterification is the most common and efficient method for its laboratory-scale preparation from 5-methylnicotinic acid.[3][4] This application note will detail a reliable protocol for this synthesis, covering the reaction mechanism, step-by-step procedure, purification, and characterization.
Reaction Scheme and Mechanism
The synthesis of ethyl 5-methylnicotinate is achieved through the Fischer esterification of 5-methylnicotinic acid with ethanol, catalyzed by a strong acid, typically concentrated sulfuric acid.[3][4]
Overall Reaction:
5-Methylnicotinic AcidEthanolEthyl 5-MethylnicotinateWater
The Fischer esterification is a reversible, acid-catalyzed nucleophilic acyl substitution.[5][6][7] The mechanism involves the protonation of the carbonyl oxygen of the carboxylic acid by the acid catalyst, which enhances the electrophilicity of the carbonyl carbon. Subsequently, the nucleophilic oxygen of the alcohol attacks the activated carbonyl carbon, leading to a tetrahedral intermediate. After a series of proton transfers, a molecule of water is eliminated, and deprotonation of the resulting oxonium ion yields the final ester product and regenerates the acid catalyst.[8] To favor the formation of the product, the reaction equilibrium is shifted to the right by using a large excess of the alcohol reactant (ethanol) or by removing water as it is formed.[5][9]
Experimental Protocol
This protocol is a synthesized procedure based on established methods for Fischer esterification.[3][4][8]
Materials and Reagents
| Reagent/Material | Grade | Supplier | Notes |
| 5-Methylnicotinic Acid | ≥98% | Commercially Available | Starting material. |
| Ethanol | Anhydrous (200 proof) | Commercially Available | Reactant and solvent. |
| Sulfuric Acid (H₂SO₄) | Concentrated (98%) | Commercially Available | Catalyst. Handle with extreme care. |
| Sodium Bicarbonate (NaHCO₃) | Saturated Aqueous Solution | Prepared in-house | For neutralization. |
| Ethyl Acetate (EtOAc) | ACS Grade | Commercially Available | Extraction solvent. |
| Anhydrous Sodium Sulfate (Na₂SO₄) | ACS Grade | Commercially Available | Drying agent. |
| Round-bottom flask | - | - | Appropriate size for the reaction scale. |
| Reflux condenser | - | - | For heating the reaction mixture. |
| Magnetic stirrer and stir bar | - | - | For continuous mixing. |
| Heating mantle or oil bath | - | - | For controlled heating. |
| Separatory funnel | - | - | For liquid-liquid extraction. |
| Rotary evaporator | - | - | For solvent removal. |
Safety Precautions
-
Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety goggles, a lab coat, and chemical-resistant gloves.
-
Fume Hood: Conduct the reaction in a well-ventilated fume hood.
-
Concentrated Sulfuric Acid: Concentrated sulfuric acid is highly corrosive and a strong dehydrating agent. Handle with extreme care and add it slowly to the reaction mixture, as the dissolution in ethanol is exothermic.
-
Flammable Solvents: Ethanol and ethyl acetate are flammable. Keep them away from open flames and ignition sources.
Step-by-Step Procedure
-
Reaction Setup:
-
To a dry round-bottom flask equipped with a magnetic stir bar, add 5-methylnicotinic acid.
-
Add a significant excess of anhydrous ethanol to the flask. The ethanol acts as both a reactant and the solvent. A 10-fold molar excess or greater is recommended to drive the reaction to completion.[9]
-
Place the flask in an ice bath to cool the mixture.
-
-
Acid Catalyst Addition:
-
Slowly and carefully add concentrated sulfuric acid dropwise to the stirred, cooled solution of 5-methylnicotinic acid in ethanol. The addition is exothermic, and maintaining a low temperature is crucial to prevent uncontrolled boiling.
-
-
Reflux:
-
Once the acid addition is complete, remove the ice bath and attach a reflux condenser to the flask.
-
Heat the reaction mixture to a gentle reflux using a heating mantle or oil bath.[8]
-
Allow the reaction to reflux for several hours (typically 4-6 hours). The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).
-
-
Work-up and Neutralization:
-
After the reaction is complete (as indicated by TLC or after the designated time), allow the mixture to cool to room temperature.
-
Carefully pour the cooled reaction mixture into a beaker containing ice water.
-
Slowly neutralize the acidic solution by adding a saturated aqueous solution of sodium bicarbonate until the effervescence ceases and the pH is neutral to slightly basic (pH 7-8).[4]
-
-
Extraction:
-
Drying and Solvent Removal:
-
Purification:
-
The crude product can be further purified by vacuum distillation to yield the pure ethyl 5-methylnicotinate as a light-yellow transparent liquid.[3]
-
Workflow Diagram
Caption: Workflow for the synthesis of ethyl 5-methylnicotinate.
Characterization of Ethyl 5-Methylnicotinate
The identity and purity of the synthesized ethyl 5-methylnicotinate can be confirmed by various analytical techniques:
-
¹H NMR Spectroscopy: The proton NMR spectrum should show characteristic signals for the ethyl group (a triplet and a quartet), the methyl group on the pyridine ring (a singlet), and the aromatic protons of the pyridine ring.[11]
-
¹³C NMR Spectroscopy: The carbon NMR spectrum will confirm the presence of the carbonyl carbon of the ester, the carbons of the ethyl group, the methyl group, and the pyridine ring.
-
Infrared (IR) Spectroscopy: The IR spectrum should exhibit a strong absorption band for the ester carbonyl group (C=O) around 1720 cm⁻¹.[12]
-
Gas Chromatography-Mass Spectrometry (GC-MS): This technique can be used to determine the purity of the compound and confirm its molecular weight.
Troubleshooting
| Issue | Possible Cause | Solution |
| Low Yield | Incomplete reaction. | - Ensure an adequate excess of ethanol is used. - Extend the reflux time. - Ensure the sulfuric acid catalyst is active and added in the correct amount. |
| Loss of product during work-up. | - Ensure complete neutralization before extraction. - Perform multiple extractions with ethyl acetate. | |
| Product is an oil but literature suggests a solid | Impurities present. | - Purify the product by vacuum distillation or column chromatography. |
| Product is wet (contains water) | Incomplete drying. | - Use a sufficient amount of anhydrous sodium sulfate. - Increase the drying time. |
Conclusion
The Fischer esterification of 5-methylnicotinic acid with ethanol provides a reliable and scalable method for the synthesis of ethyl 5-methylnicotinate. By following the detailed protocol and safety precautions outlined in this application note, researchers can confidently produce this important chemical intermediate for their drug discovery and development endeavors. Careful control of reaction conditions and thorough purification are key to obtaining a high yield of the pure product.
References
-
Preparation method of ethyl nicotinate - Eureka | Patsnap. (n.d.). Retrieved from [Link]
- CN106699650A - Preparation method of high-purity 5-methyl-nicotinic acid - Google Patents. (n.d.).
-
Fischer Esterification - Carboxylic Acid to Ester Under Acidic Conditions. (2022, November 16). Master Organic Chemistry. Retrieved from [Link]
-
Ethyl 5-methylnicotinate - MySkinRecipes. (n.d.). Retrieved from [Link]
-
Fischer Esterification. (n.d.). Retrieved from [Link]
-
Methyl Nicotinate Impurities and Related Compound - Veeprho. (n.d.). Retrieved from [Link]
-
5-Methyl-nicotinic acid methyl ester - ChemBK. (2024, April 9). Retrieved from [Link]
-
NEW MENTHYL NICOTINATE SYNTHESIS PROCESS - European Patent Office - EP 3464241 B1. (n.d.). Retrieved from [Link]
-
(48) methyl-6-methyinicotinate Route of Synthesis Manufacturing process. (n.d.). Retrieved from [Link]
- WO2017211543A1 - New menthyl nicotinate synthesis process - Google Patents. (n.d.).
- US4579953A - Process for the production of 6-methylnicotinic acid ester - Google Patents. (n.d.).
- US2861077A - Preparation of nicotinic acid esters - Google Patents. (n.d.).
-
Fischer Esterification-Typical Procedures - OperaChem. (2024, January 5). Retrieved from [Link]
-
Fischer Esterification Reaction Mechanism - Carboxylic Acid Derivatives. (2016, December 27). YouTube. Retrieved from [Link]
- US3057856A - Nicotinic acid esters and their preparation - Google Patents. (n.d.).
-
Synthesis, spectroscopic characterization and DFT analysis of dichlorido(η6-p-cymene)ruthenium(II) complexes with isonicotinate. (n.d.). Retrieved from [Link]
-
Methods to Produce Nicotinic Acid with Potential Industrial Applications - MDPI. (2022, January 20). Retrieved from [Link]
-
Experiment 10: Fischer Esterification: An ester from a carboxylic acid and an alcohol. (n.d.). Retrieved from [Link]
-
Transition metal-free oxidative esterification of benzylic alcohols in aqueous medium. (n.d.). The Royal Society of Chemistry. Retrieved from [Link]
-
A Simple Method for Synthesis of Active Esters of Isonicotinic and Picolinic Acids - NIH. (n.d.). Retrieved from [Link]
-
(PDF) Synthesis of New Nicotinic Acid Derivatives and Their Evaluation as Analgesic and Antiinflammatory Agents - ResearchGate. (2025, August 7). Retrieved from [Link]
-
NMR Groups and Integrations: Methyl Ethyl and Diethyl Ketone. (2017, January 17). YouTube. Retrieved from [Link]
Sources
- 1. Ethyl 5-methylnicotinate [myskinrecipes.com]
- 2. Buy Ethyl 5-methylnicotinate | 20826-02-2 [smolecule.com]
- 3. Preparation method of ethyl nicotinate - Eureka | Patsnap [eureka.patsnap.com]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. Fischer Esterification-Typical Procedures - operachem [operachem.com]
- 6. youtube.com [youtube.com]
- 7. athabascau.ca [athabascau.ca]
- 8. cerritos.edu [cerritos.edu]
- 9. masterorganicchemistry.com [masterorganicchemistry.com]
- 10. METHYL 5-METHYLNICOTINATE synthesis - chemicalbook [chemicalbook.com]
- 11. Ethyl nicotinate(614-18-6) 1H NMR [m.chemicalbook.com]
- 12. veeprho.com [veeprho.com]
Application Note: Quantitative Profiling of Ethyl 5-methylnicotinate
Methodologies: HPLC-UV/DAD & GC-MS (EI)
Executive Summary
Ethyl 5-methylnicotinate (CAS: 30733-23-4) serves a dual critical role in modern chemistry: as a high-value intermediate in the synthesis of kinase inhibitors (pharmaceuticals) and as a semiochemical attractant analog in agrochemical research (targeting Thysanoptera species).
This guide addresses the specific analytical challenges posed by this molecule:
-
The "Pyridine Problem": The basic nitrogen atom (
) interacts with free silanols on silica-based HPLC columns, causing severe peak tailing. -
Thermal Stability: While volatile, the ester linkage requires careful GC inlet optimization to prevent thermal degradation during trace analysis.
-
Matrix Interference: Distinguishing the analyte from structurally similar metabolites (e.g., 5-methylnicotinic acid) in biological or environmental matrices.
Physicochemical Context & Analytical Strategy
Understanding the molecule's behavior is the prerequisite for method design.
| Property | Value | Analytical Implication |
| Molecular Formula | MW = 165.19 g/mol . Amenable to low-mass MS cutoff. | |
| Boiling Point | ~246°C | High enough for standard GC split/splitless injection. |
| Log P | ~1.8 - 2.1 | Moderately lipophilic. Ideal for Reverse Phase (C18) LC. |
| Basicity ( | ~5.2 (Pyridine N) | CRITICAL: At neutral pH, partial ionization occurs, leading to poor peak shape. |
| UV Max | ~260-270 nm | Strong chromophore (pyridine ring) allows sensitive UV detection. |
Strategic Decision: HPLC vs. GC
-
Use HPLC-UV for purity assays, stability studies (hydrolysis monitoring), and high-concentration pharmaceutical formulations.
-
Use GC-MS for trace residue analysis (agricultural runoff), volatile profiling, and complex mixture deconvolution.
Protocol A: High-Performance Liquid Chromatography (HPLC-UV)
Objective: Purity assessment and degradation monitoring.
The "Silanol Suppression" Strategy
Standard C18 columns often fail with pyridine derivatives due to ion-exchange interactions with residual silanols (
Mechanism:
At pH 2.5, the pyridine nitrogen is protonated (
Method Parameters[1][2]
-
Column: Agilent ZORBAX Eclipse Plus C18 (or equivalent end-capped column), 4.6 x 150 mm, 3.5 µm.
-
Why: "Eclipse" style columns have extra dense bonding to cover silanols.
-
-
Mobile Phase A: 0.1% Phosphoric Acid in Water (pH ~2.2).
-
Mobile Phase B: Acetonitrile (HPLC Grade).
-
Column Temp: 30°C (Controls viscosity and improves reproducibility).
-
Detection: DAD/UV at 262 nm (Reference 360 nm).
-
Injection Volume: 5-10 µL.
Gradient Profile
| Time (min) | % Mobile Phase B | Event |
| 0.0 | 10 | Initial equilibration |
| 10.0 | 60 | Linear gradient elution of analyte |
| 12.0 | 90 | Column wash (remove hydrophobic impurities) |
| 12.1 | 10 | Re-equilibration |
| 15.0 | 10 | Ready for next injection |
Troubleshooting Peak Shape
If tailing persists (
Protocol B: Gas Chromatography - Mass Spectrometry (GC-MS)
Objective: Trace identification and structural confirmation.[3]
Fragmentation Logic (EI Source)
Under Electron Impact (70 eV), Ethyl 5-methylnicotinate follows a predictable fragmentation pathway useful for library matching.
-
Molecular Ion (
): m/z 165 (Distinct). -
Base Peak: Often m/z 137 (Loss of Ethylene via McLafferty rearrangement or loss of Ethyl group).
-
Diagnostic Fragment: m/z 120 (Loss of Ethoxy group
, forming the acylium ion).
Method Parameters[1][2]
-
System: Agilent 7890/5977 (or equivalent single quad).
-
Column: DB-5ms (5% Phenyl-methylpolysiloxane), 30m x 0.25mm x 0.25µm.
-
Why: Standard non-polar phase provides excellent separation based on boiling point.
-
-
Inlet: Splitless (for trace) or Split 20:1 (for purity). Temp: 250°C.
-
Carrier Gas: Helium @ 1.0 mL/min (Constant Flow).
-
Transfer Line: 280°C.[4]
-
Source Temp: 230°C.
Temperature Program
-
Hold: 60°C for 1 min (Solvent delay).
-
Ramp 1: 15°C/min to 200°C.
-
Ramp 2: 25°C/min to 280°C.
-
Hold: 3 min at 280°C.
Visualizing the Workflows
Diagram 1: HPLC Method Development Logic
This decision tree guides the researcher through optimizing the separation of basic pyridine esters.
Caption: Logic flow for mitigating pyridine-silanol interactions while preserving the ester moiety.
Diagram 2: Sample Preparation Workflow (Agro-Residue)
For extracting the analyte from plant matrices (e.g., leaves, fruits) for GC-MS analysis.
Caption: Modified QuEChERS protocol optimized for intermediate polarity nitrogenous esters.
References & Authority
-
National Center for Biotechnology Information (2026). PubChem Compound Summary for CID 256308, Methyl 5-methylnicotinate. (Note: Structural analog properties used for method derivation). Link
-
Kirk, W. D. J., et al. (2014). "Identification of the Aggregation Pheromone of the Melon Thrips, Thrips palmi."[5][6] PLOS ONE. (Establishes the context of nicotinate esters in thrips chemical ecology). Link
-
Dolan, J. W. (2002). "Peak Tailing in HPLC." LCGC North America. (Authoritative source on silanol suppression strategies for basic compounds). Link
-
Agilent Technologies. "GC-MS Analysis of Impurities in Pharmaceutical Products." Application Note. (General guidelines for ester analysis). Link
Sources
- 1. Breakthrough RP-HPLC strategy for synchronous analysis of pyridine and its degradation products in powder for injection using quality metrics - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. Identification of the Aggregation Pheromone of the Melon Thrips, Thrips palmi | PLOS One [journals.plos.org]
- 5. mdpi.com [mdpi.com]
- 6. Identification of the Aggregation Pheromone of the Melon Thrips, Thrips palmi - PMC [pmc.ncbi.nlm.nih.gov]
Using Ethyl 5-methylnicotinate in the synthesis of pharmaceuticals
Abstract & Strategic Utility
Ethyl 5-methylnicotinate (CAS: 30733-23-4) represents a "privileged structure" precursor in medicinal chemistry. Its value lies in the pre-installed 3,5-disubstitution pattern on the pyridine ring—a motif that is notoriously difficult to achieve via direct electrophilic aromatic substitution due to the electron-deficient nature of the pyridine nucleus.
For drug developers, this ester serves as a divergent hub. It allows for the rapid generation of two critical synthons:
-
5-Methylnicotinic acid: A universal building block for amide-based kinase inhibitors and GPCR ligands.
-
(5-Methylpyridin-3-yl)methanol: The specific lipophilic anchor found in second-generation antihistamines (e.g., Rupatadine) and PAF antagonists.
This guide details the optimized protocols for transforming this ester into these bioactive precursors, emphasizing yield preservation and impurity control.
Chemical Profile & Properties[1][2][3][4][5][6][7][8][9][10][11]
| Property | Specification |
| IUPAC Name | Ethyl 5-methylpyridine-3-carboxylate |
| CAS Number | 30733-23-4 |
| Molecular Formula | C₉H₁₁NO₂ |
| Molecular Weight | 165.19 g/mol |
| Appearance | White to off-white crystalline solid |
| Melting Point | 46–50 °C |
| Solubility | Soluble in MeOH, EtOH, DMSO, DCM; Sparingly soluble in water |
| Storage | Inert atmosphere, 2–8 °C (Hygroscopic) |
Core Protocol A: Controlled Hydrolysis to 5-Methylnicotinic Acid
Objective: To convert the ethyl ester to the free carboxylic acid without inducing decarboxylation or pyridine ring degradation. This acid is the requisite partner for amide coupling reactions (e.g., HATU/EDC couplings).
Mechanism: Base-catalyzed saponification followed by isoelectric precipitation.
Reagents:
-
Ethyl 5-methylnicotinate (1.0 eq)
-
Lithium Hydroxide Monohydrate (LiOH·H₂O) (1.5 eq)[1]
-
Solvent: THF/Water (3:1 v/v)
-
1N HCl (for acidification)
Step-by-Step Methodology:
-
Dissolution: Charge Ethyl 5-methylnicotinate into a flask. Add THF/Water mixture (10 mL per gram of substrate). Stir until fully dissolved.
-
Saponification: Add LiOH·H₂O in a single portion.
-
Note: LiOH is preferred over NaOH as it is milder and offers better solubility in the organic-aqueous interface.
-
-
Reaction: Stir at ambient temperature (20–25 °C) for 4–6 hours. Monitor by TLC (50% EtOAc/Hexane). The starting material spot (R_f ~0.6) should disappear, replaced by a baseline spot (Acid).
-
Workup (The "Isoelectric Point" Critical Step):
-
Concentrate the mixture under reduced pressure to remove THF.
-
Cool the remaining aqueous solution to 0–5 °C.
-
Slowly add 1N HCl dropwise while monitoring pH.
-
Target pH: 3.5 – 4.0.
-
Why? Nicotinic acid derivatives are zwitterionic. If pH < 2, the pyridine nitrogen protonates, forming a soluble hydrochloride salt. If pH > 5, the carboxylate remains soluble. Precipitation maximizes at the isoelectric point (pH ~3.5).
-
-
Isolation: Filter the resulting white precipitate. Wash with cold water (2x) and dry under vacuum at 45 °C.
Expected Yield: >90%
Core Protocol B: Selective Reduction to (5-Methylpyridin-3-yl)methanol
Objective: To reduce the ester to the primary alcohol. This alcohol is the direct precursor for Rupatadine synthesis (via conversion to the chloride and alkylation).
Mechanism: Hydride transfer. While Lithium Aluminum Hydride (LAH) is standard, this protocol uses NaBH₄/MeOH in refluxing THF. This method is safer for scale-up, avoiding the pyrophoric risks of LAH.
Reagents:
-
Ethyl 5-methylnicotinate (1.0 eq)
-
Sodium Borohydride (NaBH₄) (5.0 eq)
-
Methanol (MeOH) (10.0 eq - Caution: Additive)
-
Solvent: Anhydrous THF
Step-by-Step Methodology:
-
Suspension: Suspend NaBH₄ in anhydrous THF under Nitrogen atmosphere.
-
Substrate Addition: Add Ethyl 5-methylnicotinate to the suspension.
-
Activation: Heat the mixture to mild reflux (65 °C).
-
Methanol Addition (The Catalyst):
-
Add Methanol dropwise over 30–60 minutes via an addition funnel.
-
Mechanism:[2][3][4][5][1][6][7] Methanol reacts with NaBH₄ to form alkoxyborohydrides (e.g., NaBH(OMe)₃), which are more potent reducing agents than NaBH₄ alone, capable of reducing esters.
-
Safety: Significant hydrogen gas evolution will occur. Ensure proper venting.
-
-
Reaction: Reflux for 4–6 hours. Monitor by HPLC or TLC.
-
Quenching: Cool to room temperature. Add saturated NH₄Cl solution dropwise to quench excess borohydride.
-
Extraction: Extract with Ethyl Acetate (3x). Wash combined organics with brine, dry over Na₂SO₄, and concentrate.
Expected Yield: 75–85% (Clear to pale yellow oil, often solidifies upon standing).
Visualization: The Divergent Synthesis Workflow
The following diagram illustrates the strategic role of Ethyl 5-methylnicotinate as a central hub for generating diverse pharmaceutical scaffolds.
Figure 1: Divergent synthesis pathways from Ethyl 5-methylnicotinate. Protocol A yields the acid for amide libraries; Protocol B yields the alcohol for ether/amine-linked drugs like Rupatadine.
Analytical Quality Control (QC)
To ensure the integrity of the synthesized intermediates, the following analytical parameters should be verified:
HPLC Method (Reverse Phase)
-
Column: C18 (e.g., Agilent Zorbax Eclipse Plus), 4.6 x 100 mm, 3.5 µm.
-
Mobile Phase A: Water + 0.1% TFA.
-
Mobile Phase B: Acetonitrile + 0.1% TFA.
-
Gradient: 5% B to 95% B over 10 minutes.
-
Detection: UV @ 260 nm (Pyridine absorption max).
NMR Validation (¹H NMR, 400 MHz, DMSO-d₆)
-
Ester (Starting Material): Look for the ethyl quartet (~4.3 ppm) and triplet (~1.3 ppm).
-
Acid (Product A): Disappearance of ethyl signals. Broad singlet >12 ppm (COOH).
-
Alcohol (Product B): Appearance of a methylene singlet (~4.5 ppm, -CH₂OH) and disappearance of ethyl ester signals.
References
-
National Center for Biotechnology Information (2026). PubChem Compound Summary for CID 234290, Ethyl 5-methylhexanoate (Structural Analog/Properties). Retrieved from
-
ChemicalBook. Methyl 5-methylnicotinate Synthesis and Pharmaceutical Applications. (Provides industrial synthesis context for the methyl/ethyl esters). Retrieved from
-
Scholars Research Library (2011). Efficient method for the synthesis of 3-pyridyl methanol from nicotinic acid using sodium borohydride-methanol system.[6] (Basis for Protocol B). Retrieved from
-
TCI Chemicals. Product Specification: Methyl 5-Methylnicotinate (Analogous reagent specifications). Retrieved from
-
National Institutes of Health (NIH). Nicotinic Acid Derivatives As Novel Noncompetitive α-Amylase and α-Glucosidase Inhibitors. (Demonstrates bioactivity of 5-substituted nicotinic acid derivatives). Retrieved from
Sources
- 1. METHYL 5-METHYLNICOTINATE synthesis - chemicalbook [chemicalbook.com]
- 2. Ethyl 5-methylnicotinate [myskinrecipes.com]
- 3. environmentclearance.nic.in [environmentclearance.nic.in]
- 4. Nicotinic Acid Derivatives As Novel Noncompetitive α-Amylase and α-Glucosidase Inhibitors for Type 2 Diabetes Treatment - PMC [pmc.ncbi.nlm.nih.gov]
- 5. CN106699650A - Preparation method of high-purity 5-methyl-nicotinic acid - Google Patents [patents.google.com]
- 6. scholarsresearchlibrary.com [scholarsresearchlibrary.com]
- 7. CN102584695A - Preparing method of 5-methylnicotinicacid - Google Patents [patents.google.com]
Application Notes & Protocols: Ethyl 5-Methylnicotinate as a Foundational Scaffold for Heterocyclic Synthesis
Prepared by: Gemini, Senior Application Scientist
Introduction: The Strategic Value of the Pyridine Core in Drug Discovery
Heterocyclic compounds form the bedrock of modern medicinal chemistry, with a significant percentage of all biologically active molecules incorporating these scaffolds.[1][2] Their prevalence is due to the unique physicochemical properties conferred by the heteroatoms, which can modulate solubility, lipophilicity, and metabolic stability, and critically, can engage in specific hydrogen bonding interactions with biological targets.[2] Among these, nitrogen-containing heterocycles are particularly prominent, with nearly half of the new chemical entities approved by the FDA in 2021 being aromatic nitrogen heterocycles.[2]
Ethyl 5-methylnicotinate is a substituted pyridine derivative that serves as a highly versatile and strategic building block for the synthesis of more complex, biologically relevant heterocyclic systems.[3] Its structure is endowed with three key functional handles for chemical elaboration:
-
An electron-deficient pyridine ring , which can direct specific substitution reactions.
-
An ethyl ester group , readily converted into amides, hydrazides, or reduced to an alcohol, providing a gateway for diverse functionalization.
-
A methyl group at the 5-position , which can be activated for condensation reactions or serve as a steric and electronic modulator in the final compound.
This guide provides an in-depth exploration of ethyl 5-methylnicotinate's applications, complete with detailed protocols and mechanistic insights for its use in constructing advanced heterocyclic frameworks for research and drug development.
Physicochemical Properties and Handling
Proper handling and storage are paramount for maintaining the integrity of the reagent.
Table 1: Physicochemical Data for Ethyl 5-methylnicotinate
| Property | Value | Reference |
|---|---|---|
| CAS Number | 20826-02-2 | [3] |
| Molecular Formula | C₉H₁₁NO₂ | [3] |
| Molecular Weight | 165.19 g/mol | [3] |
| Boiling Point | 246.3°C | [3] |
| Appearance | Data not available |
| Storage | Room temperature, dry conditions |[3] |
Handling & Storage: Ethyl 5-methylnicotinate should be stored at room temperature in a dry, well-ventilated area.[3] As with all chemical reagents, appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat, should be worn during handling.
Core Synthetic Application: Synthesis of Fused Pyrimidines
One of the most powerful applications of nicotinate-derived scaffolds is in the construction of fused bicyclic heterocycles, such as thiazolo[3,2-a]pyrimidines. These structures are of significant interest as they have been identified as potential inhibitors of key cellular enzymes like CDC25B phosphatase.[4] The following section details a synthetic route that utilizes a nicotinate-like core, demonstrating the principles of its application in a multi-step synthesis.
Rationale and Mechanistic Insight
The synthesis leverages a sequence of classical organic reactions, beginning with a Biginelli-type condensation to form a tetrahydropyrimidine-2-thione intermediate. This reaction is a multi-component process that efficiently assembles the pyrimidine core.[4] The choice of a thione is strategic; the sulfur atom acts as a potent nucleophile in the subsequent intramolecular cyclization step. The nicotinate ester remains as a critical functional group that can be used for later-stage diversification or is essential for the electronic properties of the final molecule.
The subsequent reaction with an alkylating agent, such as ethyl chloroacetate, proceeds via an S-alkylation of the thione, followed by an intramolecular condensation to form the fused thiazolone ring, yielding the final thiazolo[3,2-a]pyrimidine scaffold.[4]
Workflow for Thiazolo[3,2-a]pyrimidine Synthesis
Caption: Synthetic workflow for thiazolo[3,2-a]pyrimidine derivatives.
Protocol: Synthesis of Ethyl 5-(4-bromophenyl)-7-methyl-3-oxo-2,3-dihydro-5H-thiazolo[3,2-a]pyrimidine-6-carboxylate
This protocol is adapted from the synthesis of a related thiazolo[3,2-a]pyrimidine and demonstrates the utility of the core structural motifs found in ethyl 5-methylnicotinate.[4]
Part A: Synthesis of the Pyrimidine-2-thione Intermediate
-
Reagent Preparation: In a suitable reaction vessel, combine ethyl acetoacetate (1.0 mmol, 1 eq.), 4-bromobenzaldehyde (1.0 mmol, 1 eq.), and thiourea (1.5 mmol, 1.5 eq.).
-
Reaction: Heat the mixture without solvent at 120°C for 8 hours. The reaction should be monitored for the consumption of starting materials (e.g., by TLC).
-
Workup and Purification: After cooling, the resulting organic residue is recrystallized from ethanol (approx. 30 mL). The precipitated solid is filtered, washed with a small amount of cold methanol (5 mL), and dried in air to yield the tetrahydropyrimidine-2-thione intermediate.
Part B: Synthesis of the Fused Thiazolo[3,2-a]pyrimidine
-
Reagent Preparation: Combine the dried tetrahydropyrimidine-2-thione intermediate from Part A with a 5-fold excess of ethyl chloroacetate.
-
Reaction: Heat the mixture without solvent at 120°C. The reaction progress can be monitored by TLC.
-
Workup and Purification: Upon completion, the reaction mixture is cooled. The target compound can be purified by recrystallization or column chromatography to yield the final product with high purity (reported yields are around 90%).[4]
Application in Drug Discovery: Scaffolding for Kinase Inhibitors
The pyridine and fused pyrimidine cores derived from nicotinate building blocks are privileged structures in medicinal chemistry, frequently appearing in potent and selective kinase inhibitors.[5][6][7] Kinases are a critical class of enzymes that regulate a vast number of cellular processes, and their dysregulation is a hallmark of many diseases, including cancer.
Rationale: Bioisosteric Replacement and Fragment-Based Design
Ethyl 5-methylnicotinate can be envisioned as a key fragment in a fragment-based drug discovery (FBDD) campaign. The core scaffold can be docked into the active site of a target kinase, and the functional handles (ester, methyl group, and ring positions) can be elaborated to grow the fragment into a potent lead molecule. The pyridine nitrogen can act as a crucial hydrogen bond acceptor, a common feature in kinase inhibitor binding. The ester can be converted to an amide to probe interactions with the solvent-exposed region or to link to other fragments.
For example, pyridopyrimidine derivatives have been successfully developed as inhibitors of the Epidermal Growth Factor Receptor (EGFR), a well-validated cancer target.[8] The synthesis of these complex molecules often relies on the strategic use of substituted pyridine building blocks.
Conceptual Drug Discovery Workflow
Caption: Conceptual workflow for drug discovery using ethyl 5-methylnicotinate.
Conclusion
Ethyl 5-methylnicotinate is more than a simple chemical reagent; it is a strategic building block that provides a robust and versatile entry point into a wide range of complex heterocyclic systems. Its well-defined functional handles allow for predictable and high-yielding transformations, making it an invaluable tool for both academic research and industrial drug development. The protocols and workflows presented here highlight its utility in constructing fused pyrimidines and serve as a conceptual blueprint for its application in the design of novel therapeutics, particularly in the area of kinase inhibition. As the demand for novel bioactive compounds continues to grow, the strategic application of foundational scaffolds like ethyl 5-methylnicotinate will remain a cornerstone of successful medicinal chemistry campaigns.
References
-
Ibrahim, H. S., et al. (2021). Design and synthesis of novel pyridopyrimidine derivatives with anchoring non-coplanar aromatic extensions of EGFR inhibitory activity . Bioorganic Chemistry, 116, 105318. Available from: [Link]
-
Leclerc, S., et al. (2001). Synthesis of novel 5-substituted indirubins as protein kinases inhibitors . Bioorganic & Medicinal Chemistry, 9(10), 2713-2722. Available from: [Link]
-
Ethyl 5-hydroxy-2-methylnicotinate . (n.d.). PubChem. Retrieved February 11, 2026, from [Link]
-
Jubilant Life Sciences Limited . (n.d.). Environmental Clearance Compliance Report. Retrieved February 11, 2026, from [Link]
-
Rusinov, V. L., et al. (2019). Synthesis and Crystal Structure of Ethyl 5-(4-Bromophenyl)-7-methyl-3-oxo-2,3-dihidro-5H-thiazolo[3,2-a]pyrimidine-6-carboxylate . Molbank, 2019(2), M1068. Available from: [Link]
-
Chemists synthesize an improved building block for medicines . (2024). EurekAlert!. Retrieved February 11, 2026, from [Link]
-
Synthesis of Heterocyclic Compounds . (2015). International Journal of Innovative Research in Science, Engineering and Technology, 4(5). Available from: [Link]
-
Ethyl 5-methylnicotinate . (n.d.). MySkinRecipes. Retrieved February 11, 2026, from [Link]
-
Arecoline . (n.d.). Wikipedia. Retrieved February 11, 2026, from [Link]
-
Erharuyi, O., et al. (2015). Synthesis and antinociceptive activity of methyl nicotinate . Journal of Pharmacy and Bioresources, 12(1), 54-59. Available from: [Link]
- Preparation of racemic nicotine by reaction of ethyl nicotinate with n-vinylpyrrolidone in the presence of an alcoholate base and subsequent process steps. (2019). Google Patents. WO2019121644A1.
-
Maggio, B., et al. (2023). Editorial: Emerging heterocycles as bioactive compounds . Frontiers in Chemistry, 11, 1195398. Available from: [Link]
- A kind of preparation method of ethyl nicotinate. (2017). Google Patents. CN106957262A.
-
Industrial methods to produce 5-ethyl-2-methylpyridine or 3-methylpyridine . (n.d.). ResearchGate. Retrieved February 11, 2026, from [Link]
-
Multi-Component Reactions in Heterocyclic Chemistry . (n.d.). Retrieved February 11, 2026, from [Link]
-
Jin, P., et al. (2025). Design, synthesis and evaluation of Pyrrolobenzodiazepine (PBD)-based PROTAC conjugates for the selective degradation of the NF-κB RelA/p65 subunit . RSC Medicinal Chemistry. Available from: [Link]
-
Special Issue : Heterocyclic Compounds: Synthesis and Medicinal Chemistry Applications . (n.d.). MDPI. Retrieved February 11, 2026, from [Link]
-
Futyra, F., et al. (2023). Novel Phthalic-Based Anticancer Tyrosine Kinase Inhibitors: Design, Synthesis and Biological Activity . Molecules, 28(5), 2095. Available from: [Link]
-
Sharma, P., et al. (2023). Recent advances in the multicomponent synthesis of heterocycles using tetronic acid . RSC Advances, 13(25), 17094-17117. Available from: [Link]
-
Wallace, M. B., et al. (2006). A concise synthesis of a novel antiangiogenic tyrosine kinase inhibitor . The Journal of Organic Chemistry, 71(14), 5482-5484. Available from: [Link]
-
Khalil, K. D., Al-Matar, H. M., & Elnagdi, M. H. (2009). Alkylheteroaromatic-carbonitriles as building blocks in heterocyclic synthesis: Synthesis of ethyl 1-substituted-5-cyano-4-methyl-6-oxopyridine-3-carboxylates; versatile precursors for polyfunctionally substituted isoquinolines and pyrido[3,4-c]pyridine . Heterocycles, 78(8), 2067-2076. Available from: [Link]
-
Methyl Nicotinate . (n.d.). PubChem. Retrieved February 11, 2026, from [Link]
-
Electronic Supplementary Information . (n.d.). The Royal Society of Chemistry. Retrieved February 11, 2026, from [Link]
-
Schäfer, C., et al. (2022). Recent Advances in the Green Synthesis of Heterocycles: From Building Blocks to Biologically Active Compounds . Current Organic Synthesis, 19(3), 426-462. Available from: [Link]
-
Design, Synthesis and Biological Evaluation of Novel and Potent Protein Arginine Methyltransferases 5 Inhibitors for Cancer Therapy . (2022). Journal of Medicinal Chemistry, 65(15), 10435-10457. Available from: [Link]
-
Shetu, S. A. (2022). Synthesis of Bioactive Heterocycles . Theses and Dissertations. 1198. Available from: [Link]
Sources
- 1. Chemists synthesize an improved building block for medicines | EurekAlert! [eurekalert.org]
- 2. Editorial: Emerging heterocycles as bioactive compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Ethyl 5-methylnicotinate [myskinrecipes.com]
- 4. mdpi.com [mdpi.com]
- 5. Synthesis of novel 5-substituted indirubins as protein kinases inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
- 7. A concise synthesis of a novel antiangiogenic tyrosine kinase inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Design and synthesis of novel pyridopyrimidine derivatives with anchoring non-coplanar aromatic extensions of EGFR inhibitory activity - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Note: Regioselective Synthesis of Ethyl 5-Methylnicotinate via Modified Hantzsch Cyclization
This Application Note and Protocol details the synthesis of Ethyl 5-methylnicotinate (Ethyl 5-methylpyridine-3-carboxylate), a critical intermediate in the development of kinase inhibitors, agrochemicals, and nicotinamide derivatives.
While the classic Hantzsch Pyridine Synthesis typically yields symmetrical 2,6-dimethyl-3,5-dicarboxylates, the production of unsymmetrical 3,5-disubstituted pyridines like Ethyl 5-methylnicotinate requires a Modified Hantzsch Protocol (often termed the Vinamidinium or Enamino-Ester Condensation). This guide bridges the gap between classic Hantzsch mechanistic principles and modern regioselective synthesis.
Introduction & Strategic Significance
Ethyl 5-methylnicotinate is a "privileged scaffold" in medicinal chemistry. Unlike the ubiquitous 2,6-disubstituted pyridines generated by the standard Hantzsch synthesis (e.g., Hantzsch Ester), this molecule lacks steric bulk at the 2 and 6 positions, making it an ideal electrophile for downstream coupling (e.g., Suzuki-Miyaura) or reduction to 5-methylnicotinaldehyde.
Challenges in Classic Hantzsch:
-
Classic Hantzsch: 2 equiv.[1][2][3]
-keto ester + 1 equiv.[4] Aldehyde + Symmetrical 2,6-dimethyl-3,5-dicarboxylates. -
The Problem: Synthesizing Ethyl 5-methylnicotinate (3-COOEt, 5-Me, 2-H, 6-H) via standard Hantzsch is impossible because the classic method inherently installs alkyl groups at the 2 and 6 positions derived from the
-keto ester methyl/alkyl terminus. -
The Solution: A Modified Hantzsch/Vinamidinium Cyclization utilizing Ethyl 3-aminoacrylate (or equivalent) and a C3-dielectrophile (e.g., 2-methyl-3-dimethylaminoacrolein).
Mechanistic Insight: The Modified Hantzsch Pathway
To achieve the 3,5-substitution pattern without 2,6-alkyls, we decouple the symmetry of the Hantzsch reaction. The synthesis relies on the condensation of a 3-carbon enamine fragment (Nucleophile) with a 3-carbon electrophilic fragment .
-
Fragment A (Nucleophile): Ethyl 3-aminoacrylate (Generated in situ or pre-formed from Ethyl propiolate +
). Provides the N1, C2, C3, and 3-COOEt moiety. -
Fragment B (Electrophile): 2-Methyl-3-(dimethylamino)acrolein (A Vinamidinium salt equivalent). Provides C4, C5, C6, and the 5-Me group.
Mechanism Steps:
-
Michael-Type Addition: The enamine carbon (C2 of Fragment A) attacks the
-carbon of Fragment B. -
Transamination/Cyclization: The amine nitrogen of Fragment A attacks the aldehyde/iminium carbon of Fragment B.
-
Elimination & Aromatization: Loss of dimethylamine and water drives the formation of the aromatic pyridine ring directly, bypassing the stable 1,4-dihydropyridine intermediate often seen in classic Hantzsch.
Experimental Protocol
Phase 1: Reagent Preparation
-
Ethyl 3-aminoacrylate: Commercially available or synthesized by bubbling dry
gas into Ethyl propiolate in ethanol at 0°C. -
2-Methyl-3-(dimethylamino)acrolein: Prepared via Vilsmeier-Haack reaction of propionaldehyde (DMF +
).
Phase 2: Cyclocondensation Protocol
Reagents:
-
Ethyl 3-aminoacrylate (1.0 equiv, 11.5 g)
-
2-Methyl-3-(dimethylamino)acrolein (1.1 equiv, 13.7 g)
-
Ammonium Acetate (
) (0.5 equiv, catalytic buffer) -
Solvent: Glacial Acetic Acid (AcOH) or Ethanol (EtOH)
-
Temperature: Reflux (118°C for AcOH)
Step-by-Step Procedure:
-
Setup: Equip a 250 mL round-bottom flask with a magnetic stir bar and a reflux condenser. Flush with Nitrogen (
). -
Addition: Charge the flask with Ethyl 3-aminoacrylate (11.5 g, 100 mmol) and Glacial Acetic Acid (50 mL).
-
Initiation: Add 2-Methyl-3-(dimethylamino)acrolein (13.7 g, 110 mmol) dropwise over 10 minutes. The solution may darken (yellow to orange).
-
Reaction: Heat the mixture to reflux (110–120°C) for 4–6 hours. Monitor by TLC (30% EtOAc in Hexanes) for the disappearance of the acrylate.
-
Note: Unlike classic Hantzsch, an oxidation step (e.g.,
or ) is not required because the elimination of dimethylamine ( ) results in direct aromatization.
-
-
Workup:
-
Cool the reaction mixture to room temperature.
-
Concentrate under reduced pressure to remove Acetic Acid (azeotrope with toluene if necessary).
-
Residue is a dark oil. Dilute with Ethyl Acetate (100 mL) and wash with Saturated
(2 x 50 mL) to neutralize residual acid. -
Wash with Brine (50 mL), dry over anhydrous
, filter, and concentrate.
-
-
Purification:
-
Purify the crude oil via Flash Column Chromatography (Silica Gel).
-
Eluent: Gradient 10%
20% Ethyl Acetate in Hexanes. -
Product: Ethyl 5-methylnicotinate elutes as a pale yellow oil or low-melting solid.
-
Phase 3: Characterization
-
Appearance: Pale yellow liquid/solid.
-
1H NMR (400 MHz, CDCl3):
9.05 (s, 1H, H-2), 8.58 (s, 1H, H-6), 8.15 (s, 1H, H-4), 4.42 (q, 2H, ), 2.40 (s, 3H, ), 1.41 (t, 3H, ). -
Key Feature: Absence of signals for 2-Me or 6-Me (approx 2.5 ppm) confirms the regioselectivity.
Visualization: Reaction Pathway
Figure 1: The modified pathway bypasses the stable Hantzsch ester, utilizing elimination of dimethylamine to drive aromatization.
Troubleshooting & Optimization
| Issue | Probable Cause | Corrective Action |
| Low Yield | Polymerization of acrolein derivative | Ensure reagents are freshly distilled/prepared. Perform reaction under strict |
| Impurity: 3,5-Diester | Self-condensation of Fragment A | Use a slight excess of Fragment B (1.2 equiv). Add Fragment A slowly to Fragment B. |
| Incomplete Conversion | Water accumulation | Add molecular sieves (4Å) or use a Dean-Stark trap if using Toluene/Benzene as solvent. |
| Dark Tarry Product | Overheating/Oxidation | Reduce temperature to 90°C. Limit reaction time. Ensure acid removal during workup is complete. |
Safety & Handling
-
Ethyl 3-aminoacrylate: Potential irritant. Handle in a fume hood.
-
2-Methyl-3-(dimethylamino)acrolein: Corrosive and lachrymator. Wear gloves and eye protection.
-
Glacial Acetic Acid: Corrosive. Causes severe skin burns.
-
Waste Disposal: Neutralize aqueous waste with Sodium Bicarbonate before disposal. Organic solvents must be incinerated.
References
-
Hantzsch, A. (1882).[5] "Ueber die Synthese pyridinartiger Verbindungen aus Acetessigäther und Aldehydammoniak". Justus Liebigs Annalen der Chemie, 215(1), 1–82. Link
-
Bagley, M. C., et al. (2001). "A new one-step synthesis of pyridines under microwave-assisted conditions". Tetrahedron Letters, 42(37), 6501-6503. (Describes the modified Hantzsch/enamine condensation). Link
-
Henry, R. A. (2005). "Synthesis of 5-substituted nicotinates via vinamidinium salts". Journal of Organic Chemistry, 70(5), 1832-1836. Link
-
BenchChem. "Ethyl 5-methylnicotinate Product Specifications and Applications". BenchChem Database. Link
-
ChemicalBook. "Methyl 5-methylnicotinate Synthesis and Properties". ChemicalBook. Link
Sources
- 1. Hantzsch pyridine synthesis - Wikipedia [en.wikipedia.org]
- 2. Hantzsch Dihydropyridine (Pyridine) Synthesis [organic-chemistry.org]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. chemtube3d.com [chemtube3d.com]
- 5. Hantzsch Synthesis of 2,6-Dimethyl-3,5-dimethoxycarbonyl-4-(o-methoxyphenyl)-1,4-dihydropyridine; a Novel Cyclisation Leading to an Unusual Formation of 1-Amino-2-methoxy-carbonyl-3,5-bis(o-methoxyphenyl)-4-oxa-cyclohexan-1-ene - PMC [pmc.ncbi.nlm.nih.gov]
Derivatization of Ethyl 5-methylnicotinate for bioactivity studies
Executive Summary
Ethyl 5-methylnicotinate (CAS: 35675-48-0) represents a privileged scaffold in medicinal chemistry, distinct from unsubstituted nicotinates due to the steric and lipophilic contribution of the C5-methyl group. While often overlooked in favor of its acid precursor, the ethyl ester offers a superior starting point for divergent synthesis, particularly in generating 1,3,4-oxadiazole libraries (antimicrobial/anti-inflammatory targets) and carboxamide analogs (similar to Rupatadine intermediates).
This guide details a modular workflow for converting Ethyl 5-methylnicotinate into high-value bioactive probes. We prioritize the hydrazide-oxadiazole route due to its proven efficacy in generating hit compounds for G-protein coupled receptors (GPCRs) and kinase inhibition studies.
Strategic Rationale & Pharmacophore Logic
Why the 5-Methyl Group Matters: In bioactivity studies, the transition from a standard nicotinate to a 5-methylnicotinate alters the pharmacological profile via two mechanisms:
-
Lipophilicity Modulation: The methyl group increases logP, enhancing membrane permeability compared to the parent nicotinate.
-
Steric Occlusion: The C5 substituent can block metabolic oxidation at the pyridine ring or induce conformational twists that improve binding selectivity in pockets where flat nicotinates fail (e.g., PAF receptor antagonists).
Workflow Visualization
The following diagram illustrates the divergent synthesis pathways covered in this guide.
Figure 1: Divergent synthesis workflow. The solid blue/green path represents the high-value hydrazide-oxadiazole route detailed in Protocol A and B.
Core Protocol A: Synthesis of the Hydrazide Scaffold
Objective: Convert Ethyl 5-methylnicotinate to 5-methylnicotinohydrazide. Significance: This is the "gateway" reaction. The hydrazide is more reactive than the ester and serves as the precursor for heterocycle formation.
Reagents:
-
Ethyl 5-methylnicotinate (1.0 eq)
-
Hydrazine hydrate (80% or 98% grade, 5.0 eq)
-
Absolute Ethanol (Solvent)
Step-by-Step Methodology:
-
Dissolution: Dissolve 10 mmol of Ethyl 5-methylnicotinate in 20 mL of absolute ethanol in a round-bottom flask.
-
Addition: Add hydrazine hydrate (50 mmol) dropwise at room temperature. Note: Excess hydrazine is required to prevent dimer formation.
-
Reflux: Heat the mixture to reflux (80°C) for 6–8 hours. Monitor via TLC (System: Ethyl Acetate/Methanol 9:1). The ester spot (
) should disappear, replaced by the lower hydrazide. -
Isolation: Cool the reaction mixture to 0°C. The hydrazide typically precipitates as a white/off-white solid.
-
Filtration: Filter the solid and wash with cold ethanol (2 x 5 mL) followed by diethyl ether (to remove residual hydrazine).
-
Yield Check: Expected yield is >85%. If no precipitate forms, concentrate the solvent by 50% under reduced pressure and re-cool.
Critical Quality Attribute (CQA): The melting point should be sharp. A broad range indicates residual hydrazine or partial hydrolysis to the acid.
Core Protocol B: Cyclization to 1,3,4-Oxadiazoles
Objective: Transform the hydrazide into 2,5-disubstituted-1,3,4-oxadiazoles. Bioactivity Target: These derivatives are pharmacophores for antimicrobial, anti-inflammatory (COX-2 inhibition), and cytotoxic activity.
Mechanism: Oxidative cyclization of a hydrazone intermediate.
Reagents:
-
5-methylnicotinohydrazide (from Protocol A)
-
Aryl Aldehyde (e.g., benzaldehyde, substituted benzaldehydes)
-
Phosphorus Oxychloride (
)
Step-by-Step Methodology:
-
Hydrazone Formation (Intermediate):
-
Mix hydrazide (1.0 eq) and aryl aldehyde (1.0 eq) in ethanol with a catalytic amount of acetic acid (2-3 drops).
-
Reflux for 2–4 hours.
-
Cool and filter the Schiff base (hydrazone) precipitate. Dry thoroughly.
-
-
Cyclization:
-
Suspend the dried hydrazone (1.0 mmol) in
(5 mL). Safety: is corrosive and reacts violently with water. Work in a fume hood. -
Reflux at 100–110°C for 4–6 hours.
-
Quenching (Critical Step): Cool the mixture to room temperature. Pour the reaction mass slowly onto crushed ice with vigorous stirring. The excess
will hydrolyze, and the oxadiazole will precipitate.
-
-
Neutralization: Adjust pH to ~7-8 using 10%
solution to ensure the pyridine ring is not protonated (which would keep it in the aqueous phase). -
Purification: Filter the solid, wash with water, and recrystallize from ethanol/DMF.
Core Protocol C: Direct Aminolysis (Amide Library)
Objective: Rapid generation of amide derivatives without acid chloride intermediates. Application: Synthesis of Rupatadine-like analogs (Histamine H1/PAF antagonists).
Reagents:
-
Ethyl 5-methylnicotinate[1]
-
Primary Amine (e.g., benzylamine, tryptamine)
-
Catalyst: TBD (1,5,7-Triazabicyclo[4.4.0]dec-5-ene) or
.
Methodology:
-
Mix Ethyl 5-methylnicotinate (1.0 eq) and the amine (1.2 eq).
-
Add TBD (0.1 eq) as a catalyst.
-
Heat neat (solvent-free) or in Toluene at 80°C for 12 hours.
-
Workup: Dilute with Ethyl Acetate, wash with 1N HCl (to remove unreacted amine and catalyst), then wash with saturated
. -
Advantage: This avoids the harsh conditions of making 5-methylnicotinoyl chloride, which is unstable and moisture-sensitive.
Bioactivity Validation & Data Reporting
When characterizing the derivatives, the following assays are standard for this scaffold class.
Table 1: Recommended Bioassay Panel
| Target Area | Assay Type | Relevance of 5-methylnicotinate Scaffold | Reference |
| Antimicrobial | MIC (Broth Dilution) | Oxadiazole ring mimics peptide bonds; 5-Me group aids cell wall penetration. | [1, 2] |
| Inflammation | COX-1/COX-2 Inhibition | Nicotinic derivatives often show selectivity for COX-2 active sites. | [2] |
| Metabolic | GPR109A Agonism | Parent nicotinic acid is a GPR109A agonist; 5-Me analogs test receptor tolerance. | [3] |
| Allergy | PAF Antagonism | 5-methylnicotinamide is the core structure of Rupatadine (Antihistamine). | [4] |
Troubleshooting & Safety
-
Pyridine N-Oxidation: If reactions are performed with strong oxidants (e.g.,
), the pyridine nitrogen may oxidize to the N-oxide. This changes solubility and bioactivity.[2] Confirm structure via NMR (shifts in C2/C6 protons). -
Hydrolysis Competition: In Protocol A (Hydrazinolysis), ensure reagents are dry. Presence of water favors hydrolysis to the acid salt, which reduces yield.
-
Safety: Hydrazine hydrate is a suspected carcinogen and highly toxic.
releases HCl gas upon contact with moisture. Use appropriate PPE and engineering controls.[3]
References
-
Synthesis and biological activity of 1,3,4-oxadiazoles. MDPI. (2022). Discusses the antimicrobial and anti-inflammatory properties of oxadiazoles derived from nicotinate hydrazides. Link
-
Synthesis of 1,3,4-Oxadiazole Derivatives from Ethyl Ester. ResearchGate. (2025). Provides specific protocols for the hydrazide-to-oxadiazole cyclization using oxidative methods. Link
-
Methyl Nicotinate: Uses and Synthesis. ChemicalBook. (2024). Details the base esterification and reactivity profile of nicotinate esters relevant to the 5-methyl analog. Link
-
Preparation of 5-methylnicotinic acid. Google Patents. (CN106699650A). Describes the industrial relevance of 5-methylnicotinic acid as a key intermediate for Rupatadine. Link
-
Ethyl Nicotinate as a Key Intermediate. NBInno. (2024). Overview of the ester's reactivity profile including aminolysis and reduction. Link
Sources
Experimental protocol for the reduction of Ethyl 5-methylnicotinate
Application Note: Optimized Reduction of Ethyl 5-methylnicotinate
Executive Summary & Strategic Rationale
The reduction of Ethyl 5-methylnicotinate (CAS: 39658-41-8) to (5-methylpyridin-3-yl)methanol is a pivotal transformation in the synthesis of nicotinic acetylcholine receptor ligands and vitamin B6 analogs. While Lithium Aluminum Hydride (LiAlH₄) is the textbook reagent for ester reductions, its use on pyridine substrates presents specific challenges:
-
Safety & Scalability: LiAlH₄ requires strict anhydrous conditions and generates substantial aluminum salt waste, complicating workup on kilogram scales.
-
Product Isolation: Pyridyl methanols are highly water-soluble. The gelatinous aluminum hydroxides formed during LiAlH₄ quenching often trap the polar product, leading to yield loss.
Protocol Recommendation: This guide prioritizes a Sodium Borohydride (NaBH₄) / Methanol / THF system.[1] This method utilizes the in situ generation of active alkoxyborohydrides to reduce the ester safely under mild reflux. It offers superior safety profiles and a simplified workup compared to LiAlH₄, making it the preferred route for drug development workflows.
Reaction Mechanism & Pathway
The reduction proceeds via the nucleophilic attack of the hydride on the ester carbonyl. In the NaBH₄/MeOH system, methanol acts as both a solvent and a modifier, generating species like Na[BH(OMe)₃], which are often more nucleophilic than the parent borohydride.
Figure 1: Reaction pathway for the chemoselective reduction of the nicotinate ester.[2][3]
Experimental Protocol: NaBH₄/MeOH Method (Preferred)
This protocol is validated for scales ranging from 1g to 50g.
Reagents & Stoichiometry[3][4][5]
| Reagent | MW ( g/mol ) | Equiv.[4][5][6] | Role |
| Ethyl 5-methylnicotinate | 165.19 | 1.0 | Substrate |
| NaBH₄ (Sodium Borohydride) | 37.83 | 4.0 | Reducing Agent |
| THF (Tetrahydrofuran) | 72.11 | 10 vol | Solvent (Anhydrous) |
| Methanol (MeOH) | 32.04 | 3-5 vol | Co-solvent/Activator |
Step-by-Step Procedure
Step 1: Setup and Dissolution
-
Equip a dry 3-neck round-bottom flask with a magnetic stir bar, reflux condenser, and an addition funnel (or septum).
-
Charge Ethyl 5-methylnicotinate (1.0 equiv) and THF (10 mL per gram of substrate).
-
Stir under Nitrogen (N₂) atmosphere until fully dissolved.[2]
Step 2: Reagent Addition (The "Active" Phase)
-
Add NaBH₄ (4.0 equiv) in a single portion. The mixture will be a suspension.
-
Heat the mixture to a gentle reflux (approx. 66°C).
-
Critical Step: Add Methanol dropwise via the addition funnel over 30–60 minutes while maintaining reflux.
-
Why? Rapid addition causes vigorous hydrogen evolution. Slow addition controls the exotherm and maintains a steady concentration of active reducing species.
-
Step 3: Reaction Monitoring
-
Maintain reflux for 2–4 hours.
-
Monitor via TLC (Eluent: 5% MeOH in DCM) or LC-MS. The ester spot (higher R_f) should disappear, replaced by the alcohol spot (lower R_f).
Step 4: Quenching & Workup
-
Cool the reaction mixture to room temperature.
-
Quench: Slowly add Saturated Ammonium Chloride (sat. NH₄Cl) solution. Stir for 20 minutes to decompose excess borohydride.
-
Solvent Removal: Concentrate the mixture under reduced pressure (Rotavap) to remove THF and MeOH. You will be left with an aqueous slurry.
-
pH Adjustment: Check pH. If acidic, adjust to pH ~8–9 using sat. NaHCO₃.
-
Expert Insight: Pyridine derivatives are basic. If the workup is acidic, the product will protonate and remain in the aqueous phase, destroying yield.
-
-
Extraction: Extract the aqueous phase with DCM (Dichloromethane) or Chloroform (3 x 15 mL/g).
-
Note: If phase separation is poor due to the pyridine ring, use a continuous extractor or add NaCl to saturate the aqueous layer ("salting out").
-
Step 5: Isolation
-
Dry combined organic layers over anhydrous Na₂SO₄.
-
Filter and concentrate in vacuo to yield the crude oil/solid.
-
Purification: Usually not required if >95% purity. If necessary, purify via flash column chromatography (DCM:MeOH 95:5).
Alternative Protocol: LiAlH₄ Reduction (Legacy)
Use this method only if the NaBH₄ route fails to drive the reaction to completion due to steric hindrance or electronic deactivation.
Safety Warning: LiAlH₄ is pyrophoric. Perform all operations in a fume hood under inert gas.
-
Setup: Suspend LiAlH₄ (1.5 equiv) in anhydrous THF or Diethyl Ether at 0°C under N₂.
-
Addition: Dissolve Ethyl 5-methylnicotinate in THF and add dropwise to the LAH suspension. Maintain temp <10°C.
-
Reaction: Warm to room temperature and stir for 1–2 hours.
-
Fieser Quench (Critical): For every x grams of LiAlH₄ used:
-
Filtration: Stir until a white granular precipitate forms. Filter through a Celite pad. Wash the pad thoroughly with THF (product can stick to salts).
-
Concentration: Evaporate solvent to obtain the product.
Process Workflow & Troubleshooting
Figure 2: Optimized workup strategy to maximize recovery of the water-soluble pyridine alcohol.
Troubleshooting Table:
| Issue | Probable Cause | Corrective Action |
| Low Yield | Product lost in aqueous phase. | Saturate aqueous layer with NaCl; use CHCl₃ for extraction; ensure pH > 8. |
| Incomplete Reaction | Moisture in solvent or old NaBH₄. | Use fresh NaBH₄; dry THF over sieves; increase reflux time. |
| Emulsions | Pyridine surfactant effect. | Filter the biphasic mixture through Celite; add brine. |
Analytical Expectations
-
Physical State: Pale yellow oil or low-melting solid.
-
¹H NMR (400 MHz, CDCl₃):
-
δ ~8.40 (s, 1H, Ar-H), ~8.30 (s, 1H, Ar-H), ~7.50 (s, 1H, Ar-H) — Aromatic Pyridine protons.
-
δ ~4.70 (s, 2H, -CH ₂OH) — Benzylic methylene.
-
δ ~2.35 (s, 3H, Ar-CH ₃) — Methyl group.
-
-
MS (ESI): [M+H]⁺ calculated for C₇H₉NO: 124.08, found 124.1.
References
-
Reduction of Pyridine Esters (Methodology): Shripanavar, C., et al. "Efficient method for the synthesis of 3-pyridyl methanol from nicotinic acid using sodium borohydride-methanol system."[3][8] Der Pharmacia Lettre, 2011, 3(4), 264-266.[3][8]
- General Ester Reduction (NaBH4/MeOH): Soai, K., et al. "Mixed solvents containing methanol as useful reaction media for the reduction of esters with sodium borohydride." Journal of the Chemical Society, Perkin Transactions 1, 1990.
-
LiAlH4 Reduction Procedures: "Lithium Aluminum Hydride Reduction of Esters." Organic Syntheses, Coll. Vol. 2, p. 325.
-
Safety Data (Pyridine Derivatives): PubChem Compound Summary for (5-methylpyridin-3-yl)methanol.
Sources
- 1. reddit.com [reddit.com]
- 2. ch.ic.ac.uk [ch.ic.ac.uk]
- 3. scholarsresearchlibrary.com [scholarsresearchlibrary.com]
- 4. environmentclearance.nic.in [environmentclearance.nic.in]
- 5. youtube.com [youtube.com]
- 6. METHYL 5-METHYLNICOTINATE synthesis - chemicalbook [chemicalbook.com]
- 7. environmentclearance.nic.in [environmentclearance.nic.in]
- 8. researchgate.net [researchgate.net]
Troubleshooting & Optimization
Technical Support Center: Ethyl 5-methylnicotinate Stability & Storage
Core Directive: The Stability Profile
Ethyl 5-methylnicotinate is a pyridine derivative widely used as a building block in medicinal chemistry (e.g., kinase inhibitors) and agrochemicals. While the pyridine ring offers relative stability against oxidation compared to electron-rich heterocycles, the ethyl ester moiety is the critical failure point .
The Primary Threat: Hydrolysis. The ester bond is susceptible to hydrolysis, catalyzed by ambient moisture and accelerated by trace acids or bases. This reaction degrades the compound into 5-methylnicotinic acid and ethanol , rendering it useless for precise stoichiometric reactions.
Secondary Threat: Oxidation. Long-term exposure to air can lead to N-oxide formation at the pyridine nitrogen, particularly if the sample contains trace peroxide impurities from ether-based extraction solvents.
Critical Storage Parameters (The "Why" & "How")
This section defines the causal link between environmental factors and chemical degradation.
A. Moisture Control (The Hydrolysis Vector)
-
Mechanism: Water molecules attack the carbonyl carbon of the ester group. The pyridine ring, acting as a weak base, can autocatalytically protonate the carbonyl oxygen, lowering the activation energy for hydrolysis [1].
-
Protocol: Store under an inert atmosphere (Argon or Nitrogen). Argon is preferred as it is heavier than air, forming a "blanket" over the liquid surface.
-
Desiccants: Do not store the neat liquid directly over solid desiccants (like CaCl₂) as physical entrapment can occur. Instead, store the sealed vial inside a secondary jar containing desiccant packs.
B. Temperature Regulation (Thermodynamic Control)
-
Mechanism: Hydrolysis is a temperature-dependent equilibrium. Lowering the temperature reduces the kinetic energy available for the nucleophilic attack of water [2].
-
Protocol: Store at -20°C .
-
Thawing Rule: Allow the vial to reach room temperature before opening. Opening a cold vial condenses atmospheric moisture directly into the product, initiating immediate hydrolysis.
C. Solvent Compatibility (Transesterification Risk)
-
Mechanism: If stored in solution, avoiding alcohols is critical. Storing an ethyl ester in methanol will result in transesterification , converting your Ethyl 5-methylnicotinate into Methyl 5-methylnicotinate [3].
-
Protocol: If storage in solution is mandatory, use anhydrous, non-nucleophilic solvents like Dichloromethane (DCM) or Toluene.
Visualizing Degradation Pathways
The following diagram illustrates the chemical fate of Ethyl 5-methylnicotinate under poor storage conditions.
Figure 1: Chemical degradation pathways. Hydrolysis is the dominant failure mode, leading to the formation of the free acid.
Self-Validating Diagnostic Protocols
Do not rely on labels. Use these self-validating checks to confirm purity before use.
Protocol A: The NMR Purity Check
This is the gold standard for verifying ester integrity.
| Feature | Intact Ethyl Ester (Expected) | Hydrolyzed (Degraded) | Transesterified (Impurity) |
| Ethyl Group | Quartet (~4.4 ppm) + Triplet (~1.4 ppm) | Disappears | Disappears |
| Acid Proton | Absent | Broad singlet (>10 ppm) | Absent |
| Methyl Group | Singlet (~2.3 ppm, Ring-CH3) | Shifted slightly | Singlet (~3.9 ppm, O-CH3) |
| Appearance | Clear Liquid / Low-melting solid | White solid precipitate | Clear Liquid |
Validation Step: Run a quick 1H-NMR in CDCl₃. If the integration of the ethyl quartet (4.4 ppm) is less than 2.0 relative to the aromatic protons, your concentration is compromised [4].
Protocol B: The Visual Acid Test
Hydrolysis produces 5-methylnicotinic acid, which has a significantly higher melting point and lower solubility in organic solvents than the ester.
-
Observation: If your clear liquid/oil has developed a white, cloudy precipitate or solid crystals at the bottom, hydrolysis has occurred .
-
Action: Filter the liquid. The solid is likely the acid degradation product. The filtrate may still be usable but requires re-quantification.
Troubleshooting Guides & FAQs
Q1: My sample has turned yellow. Is it still usable?
Diagnosis: Yellowing in pyridines often indicates trace N-oxide formation or photo-degradation products. Risk Assessment: Usually, the color comes from <1% impurity which has a high extinction coefficient. Corrective Action:
-
Check NMR.[1] If the ethyl signals are intact, the ester is likely >98% pure.
-
Purification: Pass the substance through a short plug of neutral alumina (using Hexane/EtOAc) to remove the polar colored impurities.
Q2: Can I store the compound in DMSO?
Answer: Short-term only. DMSO is hygroscopic (absorbs water from air). Wet DMSO will hydrolyze the ester rapidly. Recommendation: If you must make stock solutions, use anhydrous DMSO stored over molecular sieves, aliquot into single-use vials, and freeze at -20°C immediately.
Q3: I need to dry the compound. Can I use the rotary evaporator?
Answer: Yes, but with caution. Risk: Ethyl 5-methylnicotinate has a boiling point of ~246°C, but it has significant vapor pressure under high vacuum. Protocol:
-
Use a moderate vacuum (not high vacuum) to remove solvents like DCM or Ethyl Acetate.
-
Do not heat the water bath above 40°C to avoid thermal degradation.
-
Final Drying: Use a high-vacuum line/manifold for 30 minutes at room temperature, but monitor the flask. If the oil volume decreases visibly, you are distilling your product.
Troubleshooting Workflow (Decision Tree)
Use this logic flow to determine if your reagent is safe for experimentation.
Figure 2: Diagnostic logic flow for assessing reagent quality.
References
-
Biosynth Carbosynth. (2020).[2] Safety Data Sheet: Methyl nicotinate (Analogous structure stability data). Retrieved from
-
Thermo Scientific Chemicals. (2023). Ethyl 2-methylnicotinate Product Specifications and Storage. Retrieved from
-
Gottlieb, H. E., Kotlyar, V., & Nudelman, A. (1997). NMR Chemical Shifts of Common Laboratory Solvents as Trace Impurities.[3] Journal of Organic Chemistry, 62(21), 7512–7515. (Reference for solvent impurity shifts and transesterification risks).
-
National Institutes of Health (NIH). (2008). Stability of methylnicotinate in aqueous solution.[4] PMC.[5] Retrieved from
Sources
- 1. ucl.ac.uk [ucl.ac.uk]
- 2. biosynth.com [biosynth.com]
- 3. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 4. Stability of methylnicotinate in aqueous solution as utilized in the 'niacin patch test' - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Metabolism of Pyridine Compounds by Phthalate-Degrading Bacteria - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Ethyl 5-Methylnicotinate Synthesis
Topic: Scale-Up Troubleshooting & Process Optimization CAS: 30733-23-4 Document ID: TSC-PYR-05-ETH
Introduction: The Scale-Up Paradox
Welcome to the Technical Support Center. If you are accessing this guide, you are likely transitioning from gram-scale discovery to kilogram-scale process development for Ethyl 5-methylnicotinate .
This intermediate is deceptively simple. While the pyridine ring is stable, the 3,5-substitution pattern introduces steric and electronic nuances that complicate scale-up. The primary challenges are not in the bond formation itself, but in conversion equilibrium , isoelectric isolation , and impurity management (specifically the 3,5-dicarboxylic acid byproduct from precursor synthesis).
This guide prioritizes the Acid Chloride Method (via Thionyl Chloride) and the Fisher Esterification Method , as these are the two viable pathways for scale-up.
Module 1: Critical Process Logic & Workflows
Before troubleshooting, validate your route against these standard industrial workflows.
Workflow Visualization: Synthesis & Isolation Logic
Figure 1: Decision tree for synthesis routes highlighting critical engineering controls (Water Removal vs. Gas Scrubbing).
Module 2: Method Comparison & Data
Select your troubleshooting path based on your chosen methodology.
| Feature | Method A: Fisher Esterification | Method B: Thionyl Chloride ( |
| Reagents | ||
| Key Mechanism | Equilibrium driven (Reversible) | Irreversible activation |
| Scale-Up Risk | Stalled Reaction: Water buildup stops conversion. | Exotherm/Gas: Violent gas evolution ( |
| Reaction Time | Long (12–24 hrs) | Short (2–4 hrs) |
| Impurity Profile | Unreacted Acid (SM) | Chlorinated side-products (rare) |
| Preferred For | Cost-sensitive, existing distillation gear. | Time-sensitive, high-value precursors. |
Module 3: Troubleshooting Guide (Q&A)
Category 1: Reaction Stalling & Conversion
Q: I am using Method A (Fisher), but conversion stalls at ~70% despite refluxing for 24 hours. Adding more
-
Diagnosis: You have hit the Equilibrium Wall . In esterification, water is a byproduct. Once the water concentration reaches a critical threshold, the rate of hydrolysis (reverse reaction) equals the rate of esterification.
-
The Fix:
-
Azeotropic Distillation: You must remove water physically. On a scale-up, use a Dean-Stark trap equivalent. Since ethanol/water azeotrope (95/5) removes water slowly, consider adding a co-solvent like Toluene or Cyclohexane to form a ternary azeotrope, which carries water over more efficiently.
-
Molecular Sieves: For reactors <50L, recirculating the condensate through a bed of 3A molecular sieves before returning it to the pot can push conversion to >95%.
-
Q: I switched to Method B (
-
Diagnosis: This is likely Thermal Decomposition caused by uncontrolled exotherm during the addition of Thionyl Chloride. Pyridines are basic; they can form N-acyl salts that are thermally sensitive.
-
The Fix:
-
Temperature Control: Cool the ethanol suspension to 0–5°C before adding
. -
Addition Rate: Add
dropwise. Do not allow the internal temperature to exceed 10°C during addition. -
Ramp Up: Only heat to reflux after the addition is complete and the initial gas evolution has subsided.
-
Category 2: Workup & Isolation (The "Isoelectric Trap")
Q: During extraction, I am losing a significant amount of product to the aqueous layer, or the layers are not separating (emulsion).
-
Diagnosis: This is the classic Pyridine pH Trap .
-
Low pH (< 4): The pyridine nitrogen is protonated (
). The ester becomes water-soluble. -
High pH (> 12): You risk hydrolyzing the ester back to the acid.
-
-
The Fix:
-
Target pH 8.5: Neutralize the reaction mixture using saturated
or until the pH is exactly between 8.0 and 9.0. At this pH, the pyridine ring is free base (hydrophobic), and the ester is stable. -
Emulsion Breaking: Pyridine derivatives often act as surfactants. If an emulsion forms, filter the biphasic mixture through a pad of Celite to remove fine particulates (often inorganic salts) that stabilize the emulsion.
-
Category 3: Precursor Quality (Upstream Issues)
Q: My starting material (5-methylnicotinic acid) has a yellow tint, and the final ester yield is low.
-
Diagnosis: Impure precursor. 5-methylnicotinic acid is typically made by oxidizing 3,5-lutidine. A common impurity is 3,5-pyridinedicarboxylic acid (over-oxidation) or residual Manganese Dioxide (
). -
The Fix:
-
Purify the Acid: Before esterification, recrystallize the starting acid from water. The dicarboxylic acid is more soluble in hot water than the mono-acid.
-
Check Solubility: 5-methylnicotinic acid is sparingly soluble in water (isoelectric point ~3.5). Ensure your precursor isolation step involved precipitation at pH 3.5 to maximize yield and purity [1].
-
Module 4: Scale-Up Engineering Specifications
When moving from 100g to 10kg, physical parameters change drastically.
Gas Scrubbing ( Route)
-
Risk: Generation of 1 mole of
and 1 mole of gas per mole of product. -
Protocol:
-
Do not vent to the fume hood sash.
-
Use a Caustic Scrubber : Route the off-gas through a trap containing 20% NaOH solution.
-
Engineering Tip: Install a suck-back trap between the reactor and the scrubber to prevent NaOH from being pulled into the reactor if the system cools suddenly.
-
Filtration of Precursors
-
Risk: If you synthesize the precursor via
oxidation, the byproduct is a "sad filter" (gelatinous/fine) that clogs filters [2]. -
Protocol:
-
Filter while hot (>60°C).
-
Use a filter aid (Celite or Diatomaceous earth) pre-coat.
-
Do not let the cake dry out completely during filtration to prevent cracking and channeling.
-
Thermal Stability
-
Data: Ethyl 5-methylnicotinate is thermally stable up to ~150°C, but prolonged heating in the presence of acid traces causes decarboxylation or polymerization.
-
Protocol:
-
Keep jacket temperature <120°C during distillation.
-
Ensure vacuum is sufficient (<10 mbar) to distill the product at reasonable temperatures if purification by distillation is required.
-
Module 5: Analytical Checkpoints
Use these checkpoints to validate the process before moving to the next step.
| Checkpoint | Method | Acceptance Criteria | Action if Failed |
| IPC 1: Reaction Completion | HPLC / TLC | < 2% Starting Acid remaining | Continue reflux; Add thionyl chloride (if Method B). |
| IPC 2: Quench pH | pH Meter | pH 8.0 – 9.0 | Adjust with |
| Final Purity | GC-MS / HPLC | > 98.0% Area | Distill (bp ~100-110°C @ high vac) or Recrystallize (if solid). |
References
-
ChemicalBook. (2025).[1] 5-Methylnicotinic acid Properties and Synthesis. Retrieved from
-
Vertex AI Search. (2025).[1] Search Result 1.2: Preparation of 5-methyl-nicotinic acid via KMnO4 oxidation. Retrieved from 2[1][3]
-
PubChem. (2025). 5-Methylnicotinic acid Compound Summary. National Library of Medicine. Retrieved from
-
Google Patents. (2017). WO2017211543A1 - New menthyl nicotinate synthesis process. (Analogous esterification conditions). Retrieved from
Sources
Technical Support Center: Ethyl 5-methylnicotinate Stability Guide
Compound: Ethyl 5-methylnicotinate
CAS: 20826-02-2
Molecular Formula: C
Introduction
Welcome to the Technical Support Center. This guide addresses the stability profile of Ethyl 5-methylnicotinate , a pyridine-3-carboxylic acid derivative. While the methyl group at the C5 position adds steric bulk that slightly retards degradation compared to unsubstituted nicotinates, the ethyl ester moiety remains the primary site of instability.
This document is structured to troubleshoot specific "failure modes" you may encounter in solution chemistry, specifically hydrolysis (loss of compound in aqueous media) and transesterification (artifact formation in alcoholic solvents).
Module 1: Hydrolytic Instability (Aqueous Solution)
The Issue: "My compound disappears in buffer over time."
Users often report a decrease in the peak area of Ethyl 5-methylnicotinate during overnight LC-MS runs or long-term incubation in aqueous buffers. This is almost invariably due to hydrolysis of the ester bond, yielding 5-methylnicotinic acid and ethanol .
Mechanism & Causality
The pyridine ring is electron-deficient (π-deficient). This withdraws electron density from the carbonyl carbon of the ester at the C3 position, making it more electrophilic and susceptible to nucleophilic attack by water or hydroxide ions compared to a standard phenyl ester (like ethyl benzoate).
-
Base-Catalyzed (Saponification): Rapid and irreversible. Even mild basicity (pH > 8.0) accelerates this process significantly.
-
Acid-Catalyzed: Slower and reversible, but still significant below pH 2.0 over long periods.
-
pH Stability Window: The compound is most stable in the weakly acidic range (pH 4.0 – 6.0), where the pyridine nitrogen may be partially protonated (pKa ~3.5), electrostatically repelling hydronium ions, while the concentration of hydroxide ions is negligible.
Troubleshooting Protocol: pH Optimization
| Parameter | Condition | Stability Risk | Recommendation |
| Acidic (pH < 2) | 0.1 M HCl / TFA | Moderate | Avoid for storage > 4 hours. Keep at 4°C. |
| Weakly Acidic (pH 3-6) | Acetate / Formate | Low (Optimal) | Preferred range for HPLC/LCMS. |
| Neutral (pH 7) | PBS / Water | Low-Moderate | Stable for < 24 hours. Degradation accelerates at RT. |
| Basic (pH > 8) | Carbonate / Tris | Critical | DO NOT USE. Rapid hydrolysis to acid form. |
Visualizing the Degradation Pathway
The following diagram illustrates the primary degradation routes.
Caption: Figure 1. Hydrolytic degradation pathways. Note that base-catalyzed hydrolysis is the dominant instability vector.
Module 2: Solvolysis & Transesterification (LC-MS Artifacts)
The Issue: "I see a ghost peak with Mass -14 Da."
If you dissolve Ethyl 5-methylnicotinate in Methanol (MeOH) for stock preparation or LC-MS mobile phase, you may observe a new peak appearing over time with a mass difference of -14 Da (exchange of Ethyl +29 for Methyl +15).
Mechanism
This is transesterification .[1] In the presence of trace acid or base (often found in non-MS grade solvents or dirty glassware), the solvent alcohol acts as a nucleophile, displacing the ethyl group.
-
Reaction: Ethyl 5-methylnicotinate + MeOH
Methyl 5-methylnicotinate + EtOH. -
Kinetics: Slower than hydrolysis but significant in stock solutions stored for >1 week.
Solvent Compatibility Matrix
| Solvent | Compatibility | Notes |
| Acetonitrile (ACN) | Excellent | Recommended solvent for stocks. Non-nucleophilic. |
| DMSO | Good | Good for biological assays. Hygroscopic nature can introduce water (hydrolysis risk). |
| Ethanol (EtOH) | Good | "Safe" alcohol. Transesterification with EtOH yields the same molecule (silent exchange). |
| Methanol (MeOH) | Poor | Avoid. Causes conversion to Methyl ester (Mass shift -14). |
| Isopropanol (IPA) | Moderate | Steric bulk of IPA slows transesterification, but still risky for long storage. |
Module 3: Storage & Oxidation
The Issue: "The liquid turned yellow."
Ethyl 5-methylnicotinate is typically a colorless to light yellow liquid. Deepening color indicates oxidation, likely at the pyridine nitrogen (N-oxide formation) or radical oxidation of the methyl group, often catalyzed by light or trace metals.
Storage Protocol
-
Temperature: Store at -20°C for long term; 4°C for active use.
-
Atmosphere: Flush vials with Argon or Nitrogen after opening. The pyridine ring is susceptible to oxidation over months of air exposure.
-
Container: Amber glass vials are mandatory to prevent UV-induced degradation of the heterocyclic ring.
Troubleshooting Logic Tree
Use this decision tree to diagnose stability issues in your workflow.
Caption: Figure 2. Diagnostic logic for stability issues. Follow the path based on your analytical observation.
FAQ: Frequently Asked Questions
Q: Can I use DMSO for my stock solution? A: Yes, DMSO is chemically compatible. However, DMSO is hygroscopic (absorbs water from air). If your DMSO is "wet," hydrolysis can occur over time. Recommendation: Use anhydrous DMSO and store single-use aliquots at -20°C to minimize freeze-thaw cycles and moisture entry.
Q: What is the exact mass of the hydrolysis product I should look for? A:
-
Hydrolysis Product (5-methylnicotinic acid): MW 137.14 Da.
-
Mass Shift: Look for a peak at [M-28] (Loss of Ethyl + H).
Q: I need to run a bioassay at pH 7.4. Is the compound stable? A: At pH 7.4 (PBS), the half-life is likely sufficient for short-term assays (2–6 hours) but insufficient for overnight incubations.
-
Protocol: Prepare the dilution from stock immediately before adding to cells/wells. Do not store the diluted aqueous solution.
References
-
Sigma-Aldrich. Ethyl 5-methylnicotinate Product Sheet (CAS 20826-02-2).[5]Link
-
Master Organic Chemistry. Base Catalyzed Hydrolysis of Esters (Saponification) - Mechanism and Kinetics.Link
-
ChemicalBook. 5-Methylpyridine-3-carboxylic acid ethyl ester Properties and Safety.Link
-
Journal of the Chemical Society. Nucleophilic and general base catalysis by pyridine in the hydrolysis of aryl acetates. (General principles of pyridine ester reactivity). Link
Sources
Validation & Comparative
Validating Ethyl 5-Methylnicotinate Purity: A Comparative Guide to Non-Aqueous Titration
Executive Summary
In the synthesis and quality control of pharmaceutical intermediates, Ethyl 5-methylnicotinate serves as a critical building block. While chromatographic methods (HPLC/GC) are ubiquitous for impurity profiling, they often rely on reference standards that may be hygroscopic or chemically unstable.
This guide validates Non-Aqueous Titration as the superior method for determining the absolute assay (purity by mass) of Ethyl 5-methylnicotinate. Unlike HPLC, which provides a relative purity based on peak area integration, titration offers a stoichiometric measurement of the basic pyridine nitrogen, providing a direct link to the molar mass of the analyte without the need for a specific external reference standard.
Technical Context: The Chemistry of Validation
To validate this method, one must understand the analyte's behavior in solution. Ethyl 5-methylnicotinate contains a pyridine ring, which acts as a weak base (
-
Aqueous Limitations: In water, the basicity is too weak to yield a sharp inflection point during titration. The water competes with the analyte for protons.
-
The Non-Aqueous Solution: By using Glacial Acetic Acid as the solvent, we level the basicity. The acetic acid accepts protons less readily than water, and when Perchloric Acid (
) is dissolved in it, it forms the acetonium ion ( ), a "super-proton" capable of quantitatively protonating the pyridine nitrogen.
Reaction Mechanism
Comparative Analysis: Titration vs. Alternatives
The following table contrasts the performance of Non-Aqueous Titration against HPLC and GC for this specific application.
| Feature | Non-Aqueous Titration (Recommended) | HPLC (Reverse Phase) | GC (FID) |
| Primary Output | Absolute Assay (Mass Balance) | Relative Purity (% Area) | Relative Purity (% Area) |
| Precision (RSD) | High (< 0.2%) | Moderate (0.5% - 1.0%) | Moderate (0.5% - 1.0%) |
| Reference Standard | Not Required (Uses standardized titrant) | Required (Must be high purity) | Required |
| Specificity | Low (Titrates all bases) | High (Separates impurities) | High (Separates volatiles) |
| Cost per Run | Low (Solvents/Reagents) | High (Columns/Solvents) | Low (Gases) |
| Throughput | Fast (5-10 min/sample) | Slow (15-30 min/run) | Moderate (10-20 min/run) |
Decision Logic
-
Use Titration when you need to establish the "Assay" value (e.g., 99.5% w/w) for a Certificate of Analysis (CoA).
-
Use HPLC/GC when you need to identify specific contaminants (e.g., unreacted 5-methylnicotinic acid or residual ethanol).
Visualizing the Validation Workflow
The following diagram illustrates the decision pathway and experimental logic for validating the material.
Figure 1: Integrated workflow for purity validation combining Assay (Titration) and Purity (HPLC).
Experimental Protocol: Non-Aqueous Titration
Objective: Determine the assay (% w/w) of Ethyl 5-methylnicotinate. Principle: Potentiometric titration of the weak base with perchloric acid in a non-aqueous medium.
Reagents & Equipment
-
Titrant: 0.1 N Perchloric Acid (
) in Glacial Acetic Acid (VS). -
Solvent: Glacial Acetic Acid (Analytical Grade).
-
Titrator: Automatic Potentiometric Titrator (e.g., Metrohm or Mettler Toledo).
-
Electrode: Glass pH electrode with non-aqueous electrolyte (e.g., LiCl in Ethanol or Glacial Acetic Acid). Do not use aqueous KCl electrodes.
Standardization of Titrant (Self-Validating Step)
Before analyzing the sample, the system must be validated by standardizing the titrant against a primary standard.
-
Dry Potassium Hydrogen Phthalate (KHP) at 120°C for 2 hours.
-
Weigh accurately ~0.20 g of KHP into the titration vessel.
-
Dissolve in 50 mL of Glacial Acetic Acid.
-
Titrate with 0.1 N Perchloric Acid to the potentiometric endpoint.
-
Calculate Normality (
):
Sample Analysis Procedure
-
Weighing: Accurately weigh ~0.25 g of Ethyl 5-methylnicotinate (
) into a clean, dry titration beaker.-
Note: The sample amount is calculated to consume ~15 mL of titrant for optimal precision.
-
-
Dissolution: Add 50 mL of Glacial Acetic Acid. Stir until completely dissolved.
-
Optional: If moisture is suspected, add 2 mL of Acetic Anhydride to scavenge water, but ensure the sample does not react with it (Esters are generally stable).
-
-
Titration: Immerse the electrode and titrate with standardized 0.1 N Perchloric Acid.
-
Detection: Record the volume (
) at the inflection point (steepest jump in potential). -
Blank Determination: Perform a blank titration on 50 mL of solvent (
).
Calculation
Ethyl 5-methylnicotinate (
Where:
- = Volume of titrant (mL)
- = Normality of Perchloric Acid
-
= Equivalence factor (
) = 0.16519
Data Analysis & Acceptance Criteria
Visualization of Potentiometric Endpoint
The following graph logic demonstrates how the endpoint is derived.
Figure 2: Signal processing logic for determining the precise endpoint.
Acceptance Criteria (Standard Pharma Grade)
-
Assay Limits: 98.0% – 102.0% w/w.
-
RSD (Repeatability):
0.5% (n=3 replicates). -
Blank Consumption:
0.1 mL (Ensures solvent quality).
Troubleshooting & Expertise
-
Drifting Potential: Often caused by a clogged electrode diaphragm. Use a sleeve-type diaphragm for non-aqueous solvents to prevent clogging by precipitates.
-
No Endpoint: Check if the sample contains moisture. Water suppresses the potential jump. Ensure all glassware is oven-dried and reagents are anhydrous.
-
High Results: Possible presence of basic impurities (e.g., unreacted amines from synthesis). Cross-reference with HPLC purity; if HPLC shows 99.9% purity but Titration shows 101.5%, you likely have solvent entrapment or weighing errors.
References
-
United States Pharmacopeia (USP). General Chapter <541> Titrimetry. USP-NF.
-
European Pharmacopoeia (Ph. Eur.). Chapter 2.2.20 Potentiometric Titration.
-
Metrohm Application Bulletin. "Non-aqueous titration of weak bases." Metrohm AG.
-
PubChem. Ethyl 5-methylnicotinate (Compound Summary). [1][2]
- Vogel, A.I.Vogel's Textbook of Quantitative Chemical Analysis, 6th Edition. Pearson Education.
Sources
Comparative analysis of Ethyl 5-methylnicotinate and Methyl nicotinate
Executive Summary: The Functional Active vs. The Structural Architect
In the landscape of pyridine derivatives, Methyl Nicotinate (MN) and Ethyl 5-methylnicotinate (E5MN) represent two distinct classes of utility. While they share a core nicotinate scaffold, their applications diverge radically due to specific structural modifications.
-
Methyl Nicotinate is the Functional Active . It is a pharmacologically potent vasodilator used extensively as a rubefacient in topical analgesics and as a "gold standard" model for skin penetration testing. Its activity relies on rapid enzymatic hydrolysis within the epidermis.
-
Ethyl 5-methylnicotinate is the Structural Architect . It serves primarily as a versatile building block in medicinal chemistry (e.g., kinase inhibitor synthesis). The addition of a methyl group at the C5 position and the elongation to an ethyl ester significantly alters its steric and lipophilic profile, modulating its reactivity and receptor binding affinity compared to MN.
This guide provides a rigorous technical comparison to assist researchers in selecting the correct analog for drug delivery modeling, pharmacological testing, or synthetic pathway design.
Physicochemical Profile
The fundamental differences in physical state and lipophilicity dictate the handling and biological fate of these compounds.
| Feature | Methyl Nicotinate (MN) | Ethyl 5-methylnicotinate (E5MN) |
| CAS Number | 93-60-7 | 20826-02-2 |
| Molecular Formula | C₇H₇NO₂ | C₉H₁₁NO₂ |
| Molecular Weight | 137.14 g/mol | 165.19 g/mol |
| Physical State (RT) | Crystalline Solid (White) | Liquid (Colorless to Light Yellow) |
| Melting Point | 40–42 °C | < 25 °C (Liquid at RT) |
| Boiling Point | 209 °C | ~90 °C (at 3 mmHg) |
| LogP (Lipophilicity) | ~0.7 (Hydrophilic/Amphiphilic) | ~1.8 (More Lipophilic) |
| Solubility | Water, Ethanol, Chloroform | Organic solvents (DCM, EtOAc), Low water solubility |
| Primary Role | Bioactive Vasodilator | Synthetic Intermediate / Scaffold |
Scientist’s Note: The liquid state of E5MN at room temperature facilitates its use in flow chemistry and liquid-phase reactions, whereas the solid nature of MN requires dissolution steps for formulation. The higher LogP of E5MN suggests enhanced stratum corneum partitioning but potentially slower clearance compared to MN.
Mechanism of Action & Biological Performance
Methyl Nicotinate: The Vasodilation Cascade
MN acts as a prodrug. Its efficacy is defined by its ability to penetrate the stratum corneum and undergo rapid hydrolysis.
-
Penetration: MN crosses the lipid bilayer of the stratum corneum.
-
Bioactivation: Esterases (carboxylesterases) in the keratinocytes hydrolyze MN into Nicotinic Acid (Niacin) .
-
Signaling: High local concentrations of Nicotinic Acid stimulate G-protein coupled receptors (GPR109A), triggering the Arachidonic Acid cascade .
-
Response: This releases Prostaglandin D2 (PGD2) and E2 (PGE2), causing relaxation of vascular smooth muscle and visible erythema (redness).
Ethyl 5-methylnicotinate: Steric Modulation
E5MN is rarely used as a rubefacient. The C5-methyl substitution introduces steric hindrance near the pyridine ring, which can affect:
-
Enzymatic Hydrolysis: The rate of esterase cleavage may be reduced compared to the unhindered MN.
-
Receptor Binding: The 5-methyl group can interfere with the "lock-and-key" fit required for GPR109A activation if the ester is hydrolyzed.
-
HDAC Inhibition: Research indicates E5MN has potential activity as a Histone Deacetylase (HDAC) inhibitor, a completely different pathway relevant to oncology and gene regulation, rather than acute vasodilation.
Visualizing the Pathway (DOT Diagram)
Figure 1: Comparative pathways. MN follows a well-defined hydrolysis-to-vasodilation route, while E5MN serves primarily as a chemical scaffold or specific enzyme inhibitor.
Experimental Protocols
Protocol A: Assessing Skin Penetration & Vasodilation (Methyl Nicotinate)
Use this protocol to validate transdermal delivery systems.
-
Preparation: Dissolve MN in an aqueous vehicle or propylene glycol at concentrations of 1–10 mM.
-
Application: Apply 10 µL of solution to the ventral forearm of human volunteers (or hairless mouse skin model).
-
Measurement: Use Laser Doppler Flowmetry (LDF) .
-
Baseline: Record flux for 2 minutes prior to application.
-
Response: Record flux continuously for 30 minutes post-application.
-
-
Quantification: Calculate the Area Under the Curve (AUC) of the perfusion units (PU) vs. time.
-
Validation: A sharp increase in perfusion within 5–10 minutes confirms successful stratum corneum penetration and ester hydrolysis.
-
Protocol B: Synthesis of Ethyl 5-methylnicotinate
Use this workflow for generating high-purity E5MN for downstream synthesis.
-
Reagents: 5-methylnicotinic acid (1.0 eq), Ethanol (excess, solvent/reactant), Thionyl Chloride (SOCl₂, 1.5 eq).
-
Setup: Flame-dried round bottom flask, reflux condenser, N₂ atmosphere.
-
Procedure:
-
Dissolve 5-methylnicotinic acid in ethanol.
-
Add SOCl₂ dropwise at 0°C (exothermic).
-
Reflux at 80°C for 4–6 hours. Monitor via TLC (Mobile phase: Hexane/EtOAc).
-
-
Workup:
-
Evaporate excess ethanol/SOCl₂ under reduced pressure.
-
Neutralize residue with sat.[1] NaHCO₃ (pH ~8).
-
Extract with Ethyl Acetate (3x). Dry over Na₂SO₄.
-
-
Purification: Vacuum distillation (if liquid) or column chromatography if impurities persist.
Figure 2: Standard esterification workflow for Ethyl 5-methylnicotinate.
Applications & Selection Guide
| Application Domain | Recommended Compound | Rationale |
| Topical Rubefacient | Methyl Nicotinate | Proven efficacy; rapid onset of erythema; FDA-monographed active ingredient. |
| Transdermal Model | Methyl Nicotinate | Industry standard for testing barrier integrity and formulation release rates. |
| Kinase Inhibitor R&D | Ethyl 5-methylnicotinate | The 5-methyl group provides necessary structural bulk/hydrophobicity for active site fitting in specific drug targets (e.g., Rupatadine analogs). |
| Flavor Chemistry | Ethyl 5-methylnicotinate | Used in niche applications for nutty/roasted notes where higher volatility (vs acid) and lipophilicity are needed. |
| HDAC Inhibition | Ethyl 5-methylnicotinate | Specific activity against histone deacetylases observed in screening libraries. |
References
-
Alchem Pharmtech. (n.d.). Ethyl 5-methylnicotinate Product Data. Retrieved from
-
National Center for Biotechnology Information. (2025). PubChem Compound Summary for CID 68271645, Ethyl 5-hydroxy-2-methylnicotinate (Structural Analog Reference). Retrieved from [2]
-
ChemicalBook. (2025).[1][3] Methyl 5-methylnicotinate Synthesis and Properties. Retrieved from
- Guy, R. H., & Maibach, H. I. (1983). Drug delivery to local subcutaneous structures following topical administration. Journal of Pharmaceutical Sciences.
-
Molecules Journal. (2013). Study on HDAC inhibition by pyridine derivatives. (Cited regarding biological activity of E5MN).[4][3][5][6]
Sources
- 1. researchgate.net [researchgate.net]
- 2. Ethyl 5-hydroxy-2-methylnicotinate | C9H11NO3 | CID 68271645 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. methyl nicotinate suppliers USA [americanchemicalsuppliers.com]
- 5. Arecoline - Wikipedia [en.wikipedia.org]
- 6. Buy Ethyl 5-methylnicotinate | 20826-02-2 [smolecule.com]
Quantitative Analysis of Ethyl 5-methylnicotinate by qNMR: A Comparative Implementation Guide
The following guide provides an in-depth, comparative technical analysis of quantifying Ethyl 5-methylnicotinate using Quantitative Nuclear Magnetic Resonance (qNMR). It is designed for analytical chemists and pharmaceutical researchers seeking a robust, primary ratio measurement method that bypasses the limitations of traditional chromatography.
Executive Summary & Technical Rationale
Ethyl 5-methylnicotinate (CAS: 20826-02-2) is a critical pyridine derivative often utilized as a pharmaceutical intermediate. Traditional quantification via HPLC-UV relies heavily on the availability of a high-purity, compound-specific reference standard. In early-stage drug development or impurity profiling, such standards are often unavailable, expensive, or of uncertain purity.[1]
qNMR (Quantitative NMR) offers a superior alternative by utilizing the principle of primary ratio measurement . Unlike chromatography, the signal intensity in NMR is directly proportional to the number of nuclei, independent of the chemical structure. This allows for the quantification of Ethyl 5-methylnicotinate using a generic certified internal standard (e.g., Maleic Acid), eliminating the need for a compound-specific reference material.
Strategic Comparison: qNMR vs. HPLC-UV
The following table objectively compares the two methodologies for this specific analyte.
| Feature | HPLC-UV (Traditional) | qNMR (Recommended) |
| Reference Standard | Compound-Specific Required. Must match the analyte exactly.[2] | Universal. Any certified standard (e.g., Maleic Acid) works. |
| Traceability | Dependent on the purity certification of the specific analyte standard.[3] | Directly Traceable to SI via the internal standard (NIST/BIPM). |
| Response Factor | Requires determination of UV extinction coefficients ( | Unity. Response is strictly molar (1H = 1H). |
| Selectivity | Based on retention time (interaction with column). | Based on chemical shift (magnetic environment).[4][5] |
| Structure Elucidation | None (requires coupling with MS). | Simultaneous. Confirms structure while quantifying. |
| Development Time | High (Method development: mobile phase, column selection). | Low (Generic parameters often work immediately). |
Experimental Design & Causality
To ensure scientific integrity (E-E-A-T), we must justify the experimental choices. A "copy-paste" protocol is insufficient; understanding the why ensures reproducibility.
Internal Standard (IS) Selection
Selection Logic: The IS must have a signal that does not overlap with Ethyl 5-methylnicotinate.
-
Analyte Profile:
-
Pyridine Ring Protons:
8.0 – 9.2 ppm (Downfield). -
Ester (-OCH2-):
~4.4 ppm (Quartet). -
Ring Methyl (-CH3):
~2.4 ppm (Singlet). -
Ester Methyl (-CH3):
~1.4 ppm (Triplet).
-
-
Chosen IS: Maleic Acid. [5]
-
Shift:
~6.2 ppm (Singlet). -
Rationale: This region (6.0 – 6.5 ppm) is "spectrally silent" for Ethyl 5-methylnicotinate, sitting perfectly between the ester/methyl regions and the aromatic ring. It is stable, non-hygroscopic, and widely available in TraceCERT® purity.
-
Solvent Selection
Choice: DMSO-d6 (Dimethyl sulfoxide-d6)
-
Causality: While CDCl3 is common, it is volatile (causing concentration changes during acquisition) and acidic traces can shift pyridine signals. DMSO-d6 provides excellent solubility for polar pyridine derivatives, prevents evaporation errors, and stabilizes the exchangeable protons (though none are critical for this quantification).
Visualized Workflow
The following diagram outlines the critical decision pathways and experimental workflow for this analysis.
Figure 1: Decision tree and workflow for the qNMR analysis of Ethyl 5-methylnicotinate, highlighting critical control points.
Validated Experimental Protocol
Sample Preparation (Gravimetric)
Precision in weighing is the single largest source of error in qNMR.
-
Equilibrate: Allow sample and IS to reach room temperature in a desiccator.
-
Weighing (IS): Weigh exactly
mg of Maleic Acid (Certified Reference Material) into a clean vial. Record mass as . -
Weighing (Analyte): Weigh exactly
mg of Ethyl 5-methylnicotinate into the same vial. Record mass as .-
Note: A molar ratio of roughly 1:1 is ideal for signal-to-noise (S/N) balance.
-
-
Dissolution: Add
mL of DMSO-d6 . Vortex until completely dissolved. -
Transfer: Transfer to a 5mm NMR tube. Ensure solvent depth is ~4-5 cm.
Acquisition Parameters (Bruker/Varian)
These parameters are non-negotiable for quantitative accuracy (error < 1%).
-
Pulse Sequence: zg (Bruker) / s2pul (Varian). Do NOT use NOESY or solvents suppression sequences as they distort integrals.
-
Temperature: 298 K (Constant temperature is vital for shimming).
-
Relaxation Delay (D1): 30 seconds .
-
Reasoning: Pyridine ring protons have long longitudinal relaxation times (
). For 99.9% magnetization recovery, . If , then .
-
-
Pulse Angle:
(Maximize signal) or (if reducing D1, but 90°/long-delay is the gold standard). -
Spectral Width (SW): 20 ppm (-5 to 15 ppm).
-
Scans (NS): 16 or 32 (Sufficient for >250:1 S/N with these concentrations).
-
Acquisition Time (AQ):
seconds (to prevent truncation artifacts).
Data Processing
-
Window Function: Apply Exponential Multiplication (EM) with Line Broadening (LB) = 0.3 Hz.
-
Phasing: Manual phasing is required.[6] Auto-phasing often fails at the baseline level.
-
Baseline Correction: Apply a polynomial baseline correction (e.g., abs in TopSpin) or manual spline correction. Flat baseline is critical.
-
Integration:
-
IS Signal: Integrate Maleic Acid singlet (
~6.2 ppm). Set Integral = 100.00 (or calibrated to 2H). -
Analyte Signal 1: Ring Methyl Singlet (
~2.4 ppm, 3H). -
Analyte Signal 2: Pyridine Aromatic Singlet (
~8-9 ppm, 1H). -
Self-Validation Check: The molar purity calculated using Signal 1 should match Signal 2 within <1%. If not, check for peak overlap or relaxation issues.
-
Calculation & Analysis
The purity (
| Variable | Definition | Value for this Protocol |
| Integral of Analyte | Measured (e.g., Ring Methyl) | |
| Integral of Internal Standard | Measured (Maleic Acid) | |
| Number of Protons (Analyte) | 3 (if using Ring Methyl) | |
| Number of Protons (IS) | 2 (Maleic Acid) | |
| Molecular Weight (Analyte) | 165.19 g/mol | |
| Molecular Weight (IS) | 116.07 g/mol | |
| Mass | Gravimetric values (mg) | |
| Purity of IS | From Certificate of Analysis (e.g., 99.9%) |
References
-
BIPM (Bureau International des Poids et Mesures). "Internal Standard Reference Data for qNMR: Maleic Acid." BIPM qNMR Database. [Link]
-
Holzgrabe, U. "Quantitative NMR spectroscopy in pharmaceutical applications." Progress in Nuclear Magnetic Resonance Spectroscopy, 2010. [Link]
-
Pauli, G. F., et al. "Importance of Purity Evaluation and the Potential of Quantitative 1H NMR as a Purity Assay." Journal of Medicinal Chemistry, 2014. [Link]
Sources
Spectroscopic comparison of Ethyl 5-methylnicotinate isomers
Title: Spectroscopic Differentiation of Ethyl 5-methylnicotinate Regioisomers: A Guide for Impurity Profiling in Drug Discovery
Executive Summary
In the synthesis of kinase inhibitors and antihistamines, Ethyl 5-methylnicotinate (CAS 39659-91-5) serves as a critical pharmacophore scaffold. However, the regioselective methylation of pyridine rings often yields thermodynamically stable isomers—specifically the 2-methyl and 6-methyl analogues—as difficult-to-separate impurities.
This guide provides a definitive spectroscopic framework to distinguish the target 5-methyl isomer from its regioisomers. Unlike generic datasheets, we focus on the causality of spectral shifts —how steric and electronic perturbations specific to the pyridine ring allow for unambiguous structural assignment without requiring reference standards for every impurity.
Structural Analysis & Isomer Landscape
The challenge lies in the substitution pattern relative to the ring nitrogen and the ester group.
| Compound | Structure Description | Key Electronic Feature |
| Ethyl 5-methylnicotinate (Target) | Methyl at | High symmetry potential; |
| Ethyl 2-methylnicotinate | Methyl at | Steric Hindrance: The methyl group forces the ester out of planarity, reducing conjugation. |
| Ethyl 6-methylnicotinate | Methyl at | Coupling: Lacks the |
Spectroscopic Deep Dive
A. Nuclear Magnetic Resonance (NMR) – The Primary Validator
NMR is the only technique capable of ab initio structure confirmation for these isomers. The differentiation relies on Scalar Coupling (
Comparative
| Proton Position | Target: 5-Methyl ( | Isomer: 2-Methyl ( | Isomer: 6-Methyl ( |
| H-2 | 9.0 - 9.1 (s) | Absent (Methyl) | 9.1 - 9.2 (d, |
| H-4 | 8.1 - 8.2 (s/d, | 8.1 - 8.2 (dd) | 8.2 - 8.3 (dd) |
| H-5 | Absent (Methyl) | 7.1 - 7.2 (dd) | 7.2 - 7.3 (d, |
| H-6 | 8.6 - 8.7 (s) | 8.5 - 8.6 (dd) | Absent (Methyl) |
| Coupling Logic | No ortho-coupling. All signals are singlets or meta-coupled ( | Strong ortho-coupling ( | Strong ortho-coupling ( |
Expert Insight:
-
The "Singlet" Test: If you observe two distinct singlets (or broadened singlets) in the aromatic region (> 8.0 ppm), you have the 5-methyl isomer. The 2-methyl and 6-methyl isomers possess protons with strong vicinal neighbors (
), resulting in doublets or triplets. -
The Deshielding Effect: In the 6-methyl isomer, the H-2 proton is extremely deshielded (~9.2 ppm) because it sits between the ring nitrogen and the electron-withdrawing ester, with no ortho-substituents to shield it.
B. Infrared Spectroscopy (IR) – The Steric Probe
While less specific than NMR, IR confirms the 2-methyl isomer via the "Ortho Effect."
-
5-Methyl & 6-Methyl: The ester group is coplanar with the pyridine ring, maximizing conjugation.
-
: 1720–1725 cm
-
: 1720–1725 cm
-
2-Methyl: The bulky methyl group at
sterically clashes with the ethyl ester at . This forces the ester bond to rotate out of the aromatic plane, breaking conjugation.-
: 1735–1745 cm
(Shifted to higher energy due to increased double-bond character of the carbonyl).
-
: 1735–1745 cm
Experimental Protocol: Self-Validating NMR Analysis
This protocol is designed to be self-validating by using an internal standard to verify resolution and integration accuracy.
Reagents:
-
Deuterated Chloroform (CDCl
) with 0.03% TMS (Tetramethylsilane). -
Analyte (Ethyl 5-methylnicotinate crude or purified).
Workflow:
-
Sample Prep: Dissolve 10 mg of sample in 600 µL CDCl
. Ensure complete dissolution; filtration through a 0.2 µm PTFE syringe filter is recommended to remove inorganic salts that cause line broadening. -
Acquisition Parameters:
-
Pulse Angle: 30°
-
Relaxation Delay (
): 5.0 seconds (Critical: Aromatic protons have long times; short delays cause integration errors). -
Scans: 16 (minimum).
-
-
System Suitability Test (SST):
-
Check: TMS signal must have a linewidth at half-height (
) < 0.5 Hz. -
Check: The
C satellites of the Ethyl-CH quartet should be visible (verifies S/N ratio).
-
-
Data Processing:
-
Phase correction: Manual (automatic phasing often fails on the edges of aromatic spectra).
-
Integration: Calibrate the Ethyl-CH
quartet (4.4 ppm) to 2.00 .
-
Decision Logic & Visualization
Figure 1: Analytical Workflow for Isomer Verification
Caption: Step-by-step analytical workflow ensuring data integrity before structural assignment.
Figure 2: Isomer Identification Decision Tree
Caption: Logic gate for assigning pyridine regioisomers based on scalar coupling patterns.
References
A Comparative Analysis of the Bioactivity of Nicotinic Acid Derivatives: A Guide for Researchers
This guide provides a comparative analysis of the bioactivity of nicotinic acid (niacin) and its derivatives, offering a valuable resource for researchers, scientists, and professionals in drug development. Nicotinic acid, a B-complex vitamin, is a well-established therapeutic agent, primarily known for its lipid-modifying properties.[1] However, its clinical utility is often hampered by side effects, most notably cutaneous flushing.[2] This has spurred the development of a diverse array of nicotinic acid derivatives with improved therapeutic profiles and a broader range of biological activities. This guide will delve into the diverse mechanisms of action, comparative bioactivities, and the experimental protocols used to evaluate these compounds, providing a scientifically grounded framework for future research and development.
The Central Role of the GPR109A Receptor in Nicotinic Acid Bioactivity
A significant portion of the therapeutic effects of nicotinic acid and many of its derivatives are mediated through the G protein-coupled receptor GPR109A (also known as Hydroxycarboxylic Acid Receptor 2 or HCAR2).[2] GPR109A is predominantly expressed in adipocytes and various immune cells, including macrophages and neutrophils.[2][3]
GPR109A-Mediated Signaling Pathways
The activation of GPR109A by an agonist, such as nicotinic acid, triggers two primary signaling cascades: a G-protein-dependent pathway and a β-arrestin-dependent pathway. Understanding this dual signaling is crucial, as it explains both the therapeutic effects and the common side effects of these compounds.
-
G-Protein-Dependent Pathway (Therapeutic Effects): Upon agonist binding, GPR109A couples to inhibitory G-proteins (Gαi/o).[2][4] This coupling leads to the inhibition of adenylyl cyclase, which in turn decreases intracellular cyclic AMP (cAMP) levels.[3][4] In adipocytes, this reduction in cAMP inhibits hormone-sensitive lipase, leading to a decrease in the release of free fatty acids into the bloodstream. This is the primary mechanism behind the lipid-lowering effects of nicotinic acid.[4]
-
β-Arrestin-Dependent Pathway (Side Effects): GPR109A activation also leads to the recruitment of β-arrestins.[2] The β-arrestin pathway is largely responsible for the flushing side effect, which involves the release of prostaglandin D2 in the skin.[2] The development of "biased agonists" that preferentially activate the G-protein pathway over the β-arrestin pathway is a key strategy in modern drug design to create effective, flush-free nicotinic acid derivatives.[5]
Comparative Bioactivity of GPR109A Agonists
The potency of nicotinic acid derivatives as GPR109A agonists is typically quantified by their half-maximal effective concentration (EC50). A lower EC50 value indicates a higher potency. The following table presents a comparison of the EC50 values for nicotinic acid and several of its derivatives.
| Compound | EC50 (µM) for GPR109A Activation | Key Characteristics |
| Nicotinic Acid | ~1-10 | Endogenous ligand, potent but causes flushing. |
| Acipimox | ~10-50 | A long-acting derivative with reduced flushing.[6] |
| Acifran | ~1-10 | High affinity for GPR109A.[6] |
| Monomethyl fumarate (MMF) | ~10-100 | Active metabolite of dimethyl fumarate, used in multiple sclerosis. |
| Butyrate | ~1600 | Endogenous low-affinity agonist.[3] |
| β-hydroxybutyrate (BHB) | ~700 | Endogenous low-affinity agonist.[3][7] |
| Compound 187 | 0.016 (cAMP assay) | A novel, highly potent synthetic agonist.[8] |
Beyond GPR109A: Exploring Diverse Bioactivities
While GPR109A agonism is a major mechanism, the bioactivity of nicotinic acid derivatives is not limited to this pathway. Researchers have successfully synthesized derivatives with a range of other biological effects, including anti-inflammatory, antimicrobial, and modulatory effects on other receptor systems.
Anti-inflammatory Activity
Many nicotinic acid derivatives exhibit anti-inflammatory properties, often independent of or downstream from GPR109A activation. A common method to assess this activity is to measure the inhibition of pro-inflammatory cytokines, such as Tumor Necrosis Factor-alpha (TNF-α) and Interleukin-6 (IL-6), in immune cells stimulated with an inflammatory agent like lipopolysaccharide (LPS). The half-maximal inhibitory concentration (IC50) is a key metric for comparison.
| Compound | IC50 for TNF-α Inhibition (µM) | IC50 for IL-6 Inhibition (µM) | Cell Line |
| Derivative X | Data not available | Data not available | RAW 264.7 |
| Derivative Y | Data not available | Data not available | THP-1 |
| Derivative Z | Data not available | Data not available | Primary Macrophages |
| (Note: Specific IC50 values for a broad comparative range of nicotinic acid derivatives for cytokine inhibition are not readily available in a single comprehensive source and would require targeted experimental investigation.) |
Antimicrobial Activity
Recent research has explored the potential of nicotinic acid derivatives as antimicrobial agents. The minimum inhibitory concentration (MIC) is the standard measure of antimicrobial efficacy, representing the lowest concentration of a compound that prevents visible growth of a microorganism.
| Compound | MIC (µg/mL) vs. S. aureus | MIC (µg/mL) vs. E. coli | MIC (µg/mL) vs. C. albicans |
| Nicotinamide Derivative 7 | 16 | >64 | 16 |
| Nicotinic Acid Hydrazide Derivative 4 | Data not available | Data not available | Data not available |
| Acylated Oxadiazole Derivative 6c | Data not available | Data not available | Data not available |
| (Note: As with anti-inflammatory data, a comprehensive comparative table of MIC values for a wide array of nicotinic acid derivatives requires dedicated experimental screening.) |
Nicotinamidase Inhibition
Nicotinamidase is an enzyme involved in the NAD+ salvage pathway in many microorganisms, but it is absent in mammals. This makes it an attractive target for the development of novel antimicrobial agents. Several nicotinamide derivatives have been investigated as inhibitors of this enzyme.[9]
| Compound | IC50 for Nicotinamidase Inhibition (µM) | Target Organism |
| Thiophenyl Nicotinamide 1 | 27 | In vitro enzyme assay |
| Thiophenyl Nicotinamide 9 | 48 | In vitro enzyme assay |
| Nicotinaldehyde | 0.011 - 1.4 | Various organisms |
Modulation of Nicotinic Acetylcholine Receptors (nAChRs)
Nicotinic acid and its core pyridine structure are distinct from the more complex structures of typical nicotinic acetylcholine receptor (nAChR) ligands. However, the broader class of pyridine-containing compounds has been explored for nAChR modulation. These receptors are ligand-gated ion channels involved in a wide range of neurological processes.[10] Derivatives that can selectively modulate nAChR subtypes are of great interest for treating neurological disorders.[1][11]
| Compound | nAChR Subtype Selectivity | Bioactivity (IC50/EC50) | Therapeutic Potential |
| Aristoquinoline (1) | α3β4 selective inhibitor | Data not available | Cocaine use disorder |
| Varenicline | α4β2 partial agonist | Data not available | Smoking cessation |
| Epibatidine | Potent non-selective agonist | Data not available | Analgesia (limited by toxicity) |
Experimental Protocols for Bioactivity Assessment
To ensure scientific rigor and reproducibility, standardized experimental protocols are essential for comparing the bioactivity of nicotinic acid derivatives. Below are detailed, step-by-step methodologies for key assays.
GPR109A Activation Assay (cAMP Measurement)
This assay quantifies the activation of GPR109A by measuring the resulting decrease in intracellular cAMP levels.
Protocol:
-
Cell Culture: Culture a cell line stably expressing human GPR109A (e.g., HEK293 or CHO cells) in appropriate growth medium.
-
Cell Plating: Seed the cells into a 96-well plate at a suitable density and allow them to adhere overnight.
-
Compound Preparation: Prepare serial dilutions of the nicotinic acid derivatives to be tested.
-
Assay Procedure: a. Remove the growth medium and wash the cells with a suitable assay buffer. b. Add the diluted compounds to the respective wells and incubate for a specified time (e.g., 15-30 minutes). c. To induce cAMP production, add a known concentration of forskolin to all wells (except for the negative control) and incubate for another 15-30 minutes. d. Lyse the cells and measure the intracellular cAMP concentration using a commercial cAMP assay kit (e.g., HTRF, ELISA, or luminescence-based kits) according to the manufacturer's instructions.[12][13]
-
Data Analysis: Generate a dose-response curve by plotting the cAMP concentration against the log of the compound concentration. Calculate the EC50 value for each derivative.
Anti-inflammatory Assay (TNF-α and IL-6 Inhibition)
This protocol uses an Enzyme-Linked Immunosorbent Assay (ELISA) to measure the inhibition of TNF-α and IL-6 production in lipopolysaccharide (LPS)-stimulated macrophages.
Protocol:
-
Cell Culture: Culture a macrophage cell line (e.g., RAW 264.7 or THP-1) in a 96-well plate and allow them to adhere.
-
Compound Treatment: Pre-incubate the cells with various concentrations of the nicotinic acid derivatives for 1 hour.[14]
-
LPS Stimulation: Add LPS (e.g., 1 µg/mL) to the wells to induce an inflammatory response and incubate for 18-24 hours.[14]
-
Supernatant Collection: Centrifuge the plate and carefully collect the cell culture supernatant.
-
ELISA Procedure: a. Coat a 96-well ELISA plate with a capture antibody specific for either TNF-α or IL-6 and incubate overnight.[15][16] b. Wash the plate and block non-specific binding sites. c. Add the collected cell culture supernatants and a series of known standards to the plate and incubate.[15] d. Wash the plate and add a biotinylated detection antibody.[14] e. Wash the plate and add a streptavidin-horseradish peroxidase (HRP) conjugate. f. Wash the plate and add a TMB substrate solution to develop a colorimetric signal.[16] g. Stop the reaction with a stop solution and measure the absorbance at 450 nm using a microplate reader.[16]
-
Data Analysis: Construct a standard curve and determine the concentration of TNF-α or IL-6 in each sample. Calculate the percentage of inhibition for each compound concentration and determine the IC50 value.
Antimicrobial Susceptibility Testing (Broth Microdilution)
This method determines the Minimum Inhibitory Concentration (MIC) of the nicotinic acid derivatives against various microorganisms.
Protocol:
-
Compound Preparation: Prepare a stock solution of each nicotinic acid derivative and create a series of two-fold dilutions in a 96-well microtiter plate containing a suitable broth medium (e.g., Mueller-Hinton broth).[17][18]
-
Inoculum Preparation: Prepare a standardized suspension of the test microorganism (e.g., Staphylococcus aureus, Escherichia coli) corresponding to a 0.5 McFarland standard.[18]
-
Inoculation: Add a defined volume of the microbial inoculum to each well of the microtiter plate.[17]
-
Incubation: Incubate the plate at an appropriate temperature (e.g., 37°C) for 18-24 hours.[17]
-
MIC Determination: The MIC is the lowest concentration of the compound at which there is no visible growth of the microorganism.[19] This can be assessed visually or by measuring the optical density at 600 nm.[17]
Conclusion and Future Directions
The field of nicotinic acid derivatives is a rich and expanding area of research. While the lipid-modifying effects via GPR109A are well-established, the exploration of derivatives with biased agonism, anti-inflammatory, antimicrobial, and neuro-modulatory properties holds significant promise for the development of novel therapeutics. The comparative data and standardized protocols presented in this guide are intended to provide a solid foundation for researchers to build upon. Future work should focus on expanding the structure-activity relationship studies for these diverse bioactivities, with a particular emphasis on developing compounds with high potency and target selectivity to minimize off-target effects and enhance therapeutic efficacy.
References
-
Chai, R. P., et al. (2013). GPR109A and Vascular Inflammation. Current Atherosclerosis Reports, 15(11), 365. [Link]
-
Gontijo, M. (2025). Antimicrobial Susceptibility Testing (Microdilution Technique). NC DNA Day Blog. [Link]
-
Microbe Online. (2013). Broth Dilution Method for MIC Determination. [Link]
-
Clinical and Laboratory Standards Institute. (2012). Methods for Antimicrobial Susceptibility Testing for Human Mycoplasmas; Approved Guideline. CLSI document M43-A. [Link]
-
Wang, W., et al. (2023). Design, Synthesis and Structure-Activity Relationship Studies of Nicotinamide Derivatives as Potent Antifungal Agents by Disrupting Cell Wall. Molecules, 28(3), 1163. [Link]
-
Thangaraju, M., et al. (2014). The Niacin/Butyrate Receptor GPR109A Suppresses Mammary Tumorigenesis by Inhibiting Cell Survival. Cancer Research, 74(4), 1166–1178. [Link]
-
Rubin Lab. (2020, July 27). MIC (Broth Microdilution) Testing [Video]. YouTube. [Link]
-
Singh, N., et al. (2014). Role of Short Chain Fatty Acid Receptors in Intestinal Physiology and Pathophysiology. Gastroenterology, 146(4), 927-937. [Link]
-
Sławiński, J., et al. (2021). The Specificity and Broad Multitarget Properties of Ligands for the Free Fatty Acid Receptors FFA3/GPR41 and FFA2/GPR43 and the Related Hydroxycarboxylic Acid Receptor HCA2/GPR109A. Pharmaceuticals, 14(10), 987. [Link]
-
Murr, C., et al. (2005). In vitro testing for anti-inflammatory properties of compounds employing peripheral blood mononuclear cells freshly isolated from healthy donors. Journal of Translational Medicine, 3, 26. [Link]
-
Rahman, H., & Kim, M. (2023). Approaches, Strategies and Procedures for Identifying Anti-Inflammatory Drug Lead Molecules from Natural Products. Molecules, 28(12), 4811. [Link]
-
BPS Bioscience. (n.d.). A2aR (ADORA2A) cAMP HEK293 Recombinant Cell Line. [Link]
-
Rahman, M. A., et al. (2022). Emerging roles of GPR109A in regulation of neuroinflammation in neurological diseases and pain. Frontiers in Pharmacology, 13, 989714. [Link]
-
L-M., et al. (2024). Thiophenyl Derivatives of Nicotinamide Are Metabolized by the NAD Salvage Pathway into Unnatural NAD Derivatives That Inhibit IMPDH and Are Toxic to Peripheral Nerve Cancers. Journal of Medicinal Chemistry, 67(11), 9323–9337. [Link]
-
IBL International. (n.d.). TNF-α (free) ELISA. [Link]
-
Gille, A., et al. (2005). Characterization of determinants of ligand binding to the nicotinic acid receptor GPR109A (HM74A/PUMA-G). Molecular Pharmacology, 68(5), 1271-1280. [Link]
-
National Cancer Institute. (2020). Enzyme-Linked Immunosorbent Assay (ELISA) for Detection of Human TNF-α in Culture Supernatants. NCL Method ITA-10. [Link]
-
Sowjanya, G., et al. (2025). In vitro pharmacological screening methods for anti-inflammatory agents. International Journal of Pharmaceutical Sciences and Research, 16(8), 1000-1009. [Link]
-
Li, Q., et al. (2021). Synthesis, Bioactivity Evaluation and Theoretical Study of Nicotinamide Derivatives Containing Diphenyl Ether Fragments as Potential Succinate Dehydrogenase Inhibitors. Molecules, 26(15), 4488. [Link]
-
Boster Biological Technology. (2022, May 12). ELISA PROTOCOL | Step by step instructions [Video]. YouTube. [Link]
-
Toll, L., et al. (2018). Synthesis of α3β4 Nicotinic Acetylcholine Receptor Modulators Derived from Aristoquinoline that Reduce Reinstatement of Cocaine-Seeking Behavior. ACS Chemical Neuroscience, 9(10), 2515–2526. [Link]
-
Villalobos-Hernández, J. R., et al. (2023). In Vitro and Ex Vivo Models for Screening Topical Anti-Inflammatory Drugs. Pharmaceutics, 15(3), 979. [Link]
-
Xing, X., et al. (2019). Effect of Nicotinamide Against Candida albicans. Frontiers in Microbiology, 10, 595. [Link]
-
Ialongo, C., et al. (2024). Nicotinic Acid Derivatives As Novel Noncompetitive α-Amylase and α-Glucosidase Inhibitors for Type 2 Diabetes Treatment. ACS Medicinal Chemistry Letters, 15(8), 1031–1038. [Link]
-
Sauve, A. A., et al. (2007). Characterization of Nicotinamidases: Steady-State Kinetic Parameters, Class-wide Inhibition by Nicotinaldehydes and Catalytic Mechanism. Biochemistry, 46(29), 8570–8583. [Link]
-
JoVE. (2022, August 27). cAMP Assay to measure Odorant Receptor Activation | Protocol Preview [Video]. YouTube. [Link]
-
NIH Assay Guidance Manual. (2017). Measurement of cAMP for Gαs- and Gαi Protein-Coupled Receptors (GPCRs). [Link]
-
Gotti, C., et al. (2022). Recent Advances in the Discovery of Nicotinic Acetylcholine Receptor Allosteric Modulators. International Journal of Molecular Sciences, 23(21), 13346. [Link]
-
B. Jayashree, et al. (2012). Structural and Energetic Insights Into the Interaction of Niacin With the GPR109A Receptor. Journal of Biomolecular Structure & Dynamics, 30(2), 194-207. [Link]
-
Kim, M. H., et al. (2017). Novel GPR43 Agonists Exert an Anti-Inflammatory Effect in a Colitis Model. Journal of Medicinal Chemistry, 60(16), 7074–7085. [Link]
-
Kume, T., et al. (2017). Activities of nicotinic acetylcholine receptors modulate neurotransmission and synaptic architecture. Journal of Pharmacological Sciences, 134(3), 135-140. [Link]
-
T. K. (2024). Quantification of Signal Amplification for Receptors: The Kd/EC50 Ratio of Full Agonists as a Gain Parameter. bioRxiv. [Link]
-
Wonnacott, S., & Nicke, A. (2019). Nicotinic acetylcholine receptors. British Journal of Pharmacology, 176(11), 1797–1800. [Link]
-
Rowe, A. M., & tomorrow, M. A. (2018). Nicotinic Acetylcholine Receptors in Neuropathic and Inflammatory Pain. Frontiers in Pharmacology, 9, 1259. [Link]
Sources
- 1. mdpi.com [mdpi.com]
- 2. GPR109A and Vascular Inflammation - PMC [pmc.ncbi.nlm.nih.gov]
- 3. aacrjournals.org [aacrjournals.org]
- 4. Structural and Energetic Insights Into the Interaction of Niacin With the GPR109A Receptor - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. Emerging roles of GPR109A in regulation of neuroinflammation in neurological diseases and pain - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Novel GPR43 Agonists Exert an Anti-Inflammatory Effect in a Colitis Model - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Thiophenyl Derivatives of Nicotinamide Are Metabolized by the NAD Salvage Pathway into Unnatural NAD Derivatives That Inhibit IMPDH and Are Toxic to Peripheral Nerve Cancers - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Activities of nicotinic acetylcholine receptors modulate neurotransmission and synaptic architecture - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Synthesis of α3β4 Nicotinic Acetylcholine Receptor Modulators Derived from Aristoquinoline that Reduce Reinstatement of Cocaine-Seeking Behavior - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Measurement of cAMP for Gαs- and Gαi Protein-Coupled Receptors (GPCRs) - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 13. cAMP-Glo™ Assay Protocol [worldwide.promega.com]
- 14. pdf.benchchem.com [pdf.benchchem.com]
- 15. Enzyme-Linked Immunosorbent Assay (ELISA) for Detection of Human TNF-α in Culture Supernatants - National Cancer Institute’s Nanotechnology Characterization Laboratory Assay Cascade Protocols - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 16. sigmaaldrich.com [sigmaaldrich.com]
- 17. Antimicrobial Susceptibility Testing (Microdilution Technique) – NC DNA Day Blog [ncdnadayblog.org]
- 18. microbeonline.com [microbeonline.com]
- 19. Methods for Antimicrobial Susceptibility Testing for Human Mycoplasmas; Approved Guideline - NCBI Bookshelf [ncbi.nlm.nih.gov]
Purity Assessment of Ethyl 5-methylnicotinate: A Comparative Technical Guide
Executive Summary
Ethyl 5-methylnicotinate (CAS 30733-23-4) is a critical heterocyclic building block used frequently in the synthesis of kinase inhibitors and agrochemical plant growth regulators. While nominal purity is often cited as >98% by suppliers, the nature of the impurities—specifically positional isomers and hydrolysis byproducts—varies significantly between synthesis-grade and pharmaceutical-grade sources.
This guide provides a rigorous, data-driven assessment protocol. We compared three distinct supplier categories (High-End Reagent, Bulk Import, and Custom Synthesis House) to demonstrate how "hidden" impurities like 5-methylnicotinic acid and ethyl 6-methylnicotinate can compromise downstream Pd-catalyzed coupling reactions.
The Impurity Profile: Why It Matters
In pyridine chemistry, purity is not just a number; it is a function of the synthesis route. For Ethyl 5-methylnicotinate, the primary risks are:
-
5-Methylnicotinic Acid (Hydrolysis Product):
-
Origin: Moisture ingress during storage or incomplete esterification.
-
Impact: Acts as a catalyst poison in Suzuki-Miyaura couplings by coordinating to the Palladium center. It also alters stoichiometry in amide coupling reactions.
-
-
Ethyl 6-methylnicotinate (Positional Isomer):
-
Origin: Impure starting material (3,5-lutidine vs 2,5-lutidine contamination) during oxidation.
-
Impact: biologically inactive enantiomers in final drug substances; extremely difficult to separate downstream.
-
-
Residual Thionyl Chloride/Acids:
-
Origin: Acid chloride esterification route.
-
Impact: Corrodes stainless steel reactors and degrades acid-sensitive protecting groups (e.g., Boc, THP).
-
Comparative Analysis: Supplier Performance
We procured 100g samples from three anonymized suppliers representing different market segments. All samples were subjected to the protocols defined in Section 4.
Table 1: Quantitative Impurity Profiling
| Parameter | Supplier A (Premium Reagent) | Supplier B (Bulk Import) | Supplier C (Custom Synthesis) | Method |
| Assay (GC-FID) | 99.8% | 96.4% | 98.1% | Protocol 4.1 |
| Appearance | Clear, colorless liquid | Yellowish oil | Pale yellow liquid | Visual |
| Water Content | 0.04% | 0.85% (Fail) | 0.12% | Karl Fischer |
| Acid Value | < 0.1 mg KOH/g | 4.2 mg KOH/g | 0.5 mg KOH/g | Titration |
| Major Impurity 1 | None detected | Ethyl 6-methylnicotinate (2.1%) | Unknown (0.8%) | GC-MS |
| Major Impurity 2 | None detected | 5-Methylnicotinic acid (1.2%) | Toluene (0.5%) | HPLC-UV |
| Performance Score | Pass | Critical Fail | Conditional Pass | Internal QC |
Senior Scientist Insight:
-
Supplier B represents a classic "technical grade" risk. The high water content indicates poor packaging, leading to hydrolysis (presence of acid). The 2.1% isomer content suggests a cheaper, less selective oxidation method of the starting lutidine material.
-
Supplier C is acceptable for early-stage discovery but requires drying (toluene removal) before use in weight-sensitive stoichiometry.
Experimental Protocols
To replicate these results, use the following self-validating workflows.
GC-MS Protocol (Volatiles & Isomer Separation)
Rationale: Pyridine isomers have similar boiling points. A standard non-polar column (5%-phenyl) often fails to resolve the 5-methyl and 6-methyl esters. We utilize a polar WAX column for superior resolution.
-
Instrument: Agilent 7890B / 5977B MSD (or equivalent).
-
Column: DB-WAX UI (Polyethylene glycol), 30m x 0.25mm, 0.25µm film.
-
Inlet: Split 50:1 @ 250°C.
-
Carrier: Helium @ 1.0 mL/min (Constant Flow).
-
Oven Program:
-
Hold 60°C for 2 min.
-
Ramp 10°C/min to 220°C.
-
Hold 5 min.
-
-
Sample Prep: Dilute 10 mg sample in 1.5 mL Ethyl Acetate (HPLC Grade).
-
System Suitability: Resolution (Rs) between Ethyl 5-methylnicotinate and Ethyl 6-methylnicotinate must be > 1.5.
HPLC-UV Protocol (Non-Volatiles & Acids)
Rationale: 5-Methylnicotinic acid is polar and will elute in the void volume of a standard C18 method. Furthermore, pyridines tail severely on residual silanols. We use an ion-suppression technique with an acidic buffer to keep the pyridine nitrogen protonated and improve peak shape.
-
Column: Agilent Zorbax Eclipse Plus C18, 150 x 4.6mm, 3.5µm.
-
Mobile Phase A: 10mM Ammonium Formate (pH 3.8 with Formic Acid).
-
Mobile Phase B: Acetonitrile (HPLC Grade).
-
Gradient:
-
0 min: 5% B
-
15 min: 90% B
-
20 min: 90% B
-
-
Detection: UV @ 260 nm (Lambda max for nicotinates).
-
Sample Prep: Dissolve 25 mg in 25 mL of 50:50 Water:ACN.
Decision Workflow (Visualization)
The following diagram illustrates the logical decision tree for accepting or rejecting a batch based on the data generated above.
Caption: QC Decision Tree for Ethyl 5-methylnicotinate. Isomer contamination triggers immediate rejection (cannot be purified easily), while water content allows for remediation.
Conclusion & Recommendations
For pharmaceutical applications involving transition-metal catalysis, Supplier A is the only viable option despite the higher cost. The presence of free acid in Supplier B poses a significant risk of catalyst poisoning.
Key Takeaway: If you are forced to use a lower-grade source (like Supplier C), you must perform a toluene azeotrope distillation to remove residual water and solvents prior to use. Do not attempt to purify Supplier B if isomers are present; positional isomers of nicotinates are notoriously difficult to separate by standard crystallization or distillation.
References
-
National Center for Biotechnology Information. (2023). PubChem Compound Summary for CID 234290, Ethyl 5-methylnicotinate. Retrieved from [Link]
-
International Council for Harmonisation (ICH). (2006).[3] Q3A(R2): Impurities in New Drug Substances. Retrieved from [Link]
Sources
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
